molecular formula C7H9NO2S B3423917 3-Amino-3-(2-thienyl)propanoic acid CAS No. 3270-89-1

3-Amino-3-(2-thienyl)propanoic acid

Cat. No.: B3423917
CAS No.: 3270-89-1
M. Wt: 171.22 g/mol
InChI Key: GYAYLYLPTPXESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-thienyl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 171.03539970 g/mol and the complexity rating of the compound is 151. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYLYLPTPXESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939766
Record name 3-Amino-3-(thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18389-46-3, 3270-89-1
Record name β-Amino-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18389-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-3-(2-Thienyl)-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018389463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-3-(thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(2-thienyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (R)-3-Amino-3-(2-thienyl)propanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (R)-3-Amino-3-(2-thienyl)propanoic acid, a chiral β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structure, combining a β-amino acid backbone with a heterocyclic thiophene moiety, makes it a valuable building block for novel therapeutic agents. This document delves into its physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its current and potential applications.

Introduction: The Significance of a Chiral Building Block

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly minor structural change imparts significant properties, most notably the ability to form peptides (β-peptides) with highly stable secondary structures that are resistant to proteolytic degradation.[1] (R)-3-Amino-3-(2-thienyl)propanoic acid belongs to this class and is distinguished by two key features:

  • Defined Stereochemistry: The (R)-configuration at the chiral center is crucial for specific molecular recognition and interaction with biological targets, a fundamental principle in modern drug design.

  • Thiophene Moiety: The presence of the 2-thienyl group, a sulfur-containing aromatic heterocycle, enhances its bioactivity and provides unique electronic properties.[2] The thiophene ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties or modulating target affinity.

These characteristics position (R)-3-Amino-3-(2-thienyl)propanoic acid as a high-value scaffold for developing novel therapeutics, particularly in neuroscience, where it serves as a tool for studying neurotransmitter systems and as a precursor to neuroprotective agents.[2][3]

Physicochemical and Structural Characteristics

The fundamental properties of (R)-3-Amino-3-(2-thienyl)propanoic acid are summarized below. These data are critical for handling, formulation, and analytical method development.

Chemical Structure

Caption: Chemical structure of (R)-3-Amino-3-(2-thienyl)propanoic acid.

Core Properties Table
PropertyValueReference(s)
CAS Number 73495-10-0[2][3][4]
Molecular Formula C₇H₉NO₂S[4][5]
Molecular Weight 171.22 g/mol [4][5]
Appearance White to off-white solid/powder[5]
Melting Point 220-225 °C (decomposes)[Chem-Impex]
Optical Rotation [α]D25 = -22 ± 2º (c=1 in 0.5N NaOH)[Chem-Impex]
Purity ≥ 96-99% (Chiral Purity)[Chem-Impex, 16]
IUPAC Name (3R)-3-amino-3-thiophen-2-ylpropanoic acid[3]
SMILES C1=CSC(=C1)C@@H(CC(=O)O)N[3]
InChI Key GYAYLYLPTPXESE-RXMQYKEDSA-N[3]

Note: Some properties are sourced from chemical supplier data sheets which consolidate experimental data.

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[1] For (R)-3-Amino-3-(2-thienyl)propanoic acid, a common and practical approach involves a racemic synthesis followed by chiral resolution. Alternatively, more advanced asymmetric methods can be employed for direct synthesis of the desired enantiomer.

Part A: Racemic Synthesis via Rodionov Reaction

The Rodionov reaction is a robust, one-pot method for preparing β-amino acids. It involves the condensation of an aldehyde, malonic acid, and ammonia (typically from ammonium acetate).[6] This approach is advantageous due to the accessibility of starting materials and operational simplicity.

G start_materials 2-Thiophenecarboxaldehyde Malonic Acid Ammonium Acetate reactor Rodionov Condensation Glacial Acetic Acid, 85°C, 3h start_materials->reactor One-Pot Reaction racemate Racemic (±)-3-Amino-3-(2-thienyl)propanoic acid reactor->racemate Work-up & Isolation

Caption: Workflow for racemic synthesis via the Rodionov Reaction.

Experimental Protocol: Racemic Synthesis

Causality: This protocol is adapted from a general procedure for the synthesis of thiazole β-amino acids, chosen for its high conversion rates when using glacial acetic acid as the solvent.[6] Acetic acid facilitates the formation of the intermediate imine and the subsequent decarboxylation.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and anhydrous ammonium acetate (4 equivalents).

  • Solvent Addition : Add glacial acetic acid to the flask to serve as the solvent.

  • Reaction Conditions : Heat the reaction mixture to 85°C and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation :

    • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetic acid.

    • Neutralize the residue carefully with a 30% aqueous sodium hydroxide solution.

    • Cool the neutralized solution in an ice bath to precipitate the crude β-amino acid.

    • Collect the solid product by vacuum filtration and wash with cold acetone or ethanol to remove impurities.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the racemic product.

Part B: Chiral Resolution of the Racemate

Since the Rodionov reaction yields a racemic mixture, a resolution step is mandatory to isolate the desired (R)-enantiomer.

Method 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is a direct and highly effective method for separating enantiomers. The choice of a chiral stationary phase (CSP) is critical; phases based on polysaccharides like cellulose or amylose derivatives are often successful for resolving amino acid derivatives. The conditions described in a patent for a related compound provide a strong starting point for method development.[7]

Illustrative Protocol: Chiral HPLC Separation

  • Column : A preparative column packed with a polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase : A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be 80:20 Heptane:Isopropanol.

  • Detection : UV detection at a wavelength where the thiophene ring absorbs (e.g., 235 nm).[7]

  • Procedure :

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect the fractions corresponding to the two separated enantiomeric peaks.

    • Combine the fractions of the desired (R)-enantiomer (typically the first or second eluting peak, which must be confirmed with a standard) and evaporate the solvent to recover the pure product.

Method 2: Enzymatic Kinetic Resolution

Causality: Enzymes, particularly lipases, can exhibit high enantioselectivity. In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. For β-amino acids, this is often performed on an ester derivative. The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently deprotected.[8]

Part C: Asymmetric Synthesis Approaches

For larger-scale production, asymmetric synthesis is preferable as it avoids the loss of 50% of the material inherent in classical resolution. Enzymatic methods using aminomutases have shown promise for the direct, enantioselective synthesis of this compound.[9]

  • Key Insight : A guidance literature reference points to an enantioselective reaction using phenylalanine 2,3-aminomutase from Pantoea agglomerans at pH 8 and 20°C.[9] This enzymatic approach converts an achiral precursor directly into the desired (R)-enantiomer, representing a highly efficient and green chemical strategy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

G cluster_0 Identity & Structure cluster_1 Purity & Stereochemistry NMR 1H & 13C NMR MS Mass Spectrometry IR IR Spectroscopy HPLC_chiral Chiral HPLC OpticalRotation Polarimetry FinalProduct (R)-3-Amino-3-(2-thienyl) propanoic acid FinalProduct->NMR FinalProduct->MS FinalProduct->IR FinalProduct->HPLC_chiral FinalProduct->OpticalRotation

Caption: Analytical workflow for product characterization.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm). CH-NH₂ Proton: A multiplet around 4.5-5.0 ppm. CH₂ Protons: Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around 2.5-3.0 ppm. COOH/NH₃⁺ Protons: Broad singlets, exchangeable with D₂O.
¹³C NMR C=O (Carboxyl): Signal around 173-175 ppm. Thiophene Carbons: Four signals in the aromatic region (~123-145 ppm). C-NH₂ Carbon: Signal around 45-55 ppm. CH₂ Carbon: Signal around 35-45 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 172.04.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretches (~3000-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), and C=C stretches from the thiophene ring (~1400-1600 cm⁻¹).

Applications in Research and Drug Development

The unique structural features of (R)-3-Amino-3-(2-thienyl)propanoic acid make it a versatile tool and building block in several scientific domains.

  • Pharmaceutical Development : Its primary application is as a chiral building block for synthesizing more complex molecules. It is explored for developing drugs targeting neurological disorders, potentially offering pathways to treatments that enhance cognitive function.[2][3] The β-amino acid structure can be incorporated into peptidomimetics to increase metabolic stability and control conformation.

  • Neuroscience Research : The compound serves as a valuable tool for studying neurotransmitter systems. Its structural similarity to certain excitatory amino acids allows it to be used in probing receptor binding sites and understanding synaptic transmission and plasticity.[2][3]

  • Biochemistry : It is utilized in various biochemical assays to investigate enzyme activities and metabolic pathways, providing insights into cellular processes.[3]

  • Material Science : The thiophene moiety imparts unique electronic properties. When incorporated into polymers or other materials, it can be used to create advanced coatings, composites, or conductive biomaterials for applications like tissue engineering.[3]

Conclusion

(R)-3-Amino-3-(2-thienyl)propanoic acid is a specialized chemical entity with significant potential, particularly as a chiral building block in drug discovery. Its synthesis, while requiring careful control of stereochemistry through resolution or asymmetric methods, is achievable through established chemical and enzymatic routes. The combination of its β-amino acid nature and the presence of a bioactive thiophene ring ensures its continued relevance in the development of novel, structurally complex, and biologically active compounds. As research into peptidomimetics and neuroactive agents continues to advance, the demand for such well-defined chiral scaffolds is expected to grow.

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • PubMed. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]

  • PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. [Link]

  • LookChem. (n.d.). (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID. Retrieved from [Link]

  • Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
  • ResearchGate. (n.d.). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]

Sources

3-Amino-3-(2-thienyl)propanoic acid CAS number 73495-10-0 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic acid (CAS: 73495-10-0)

This document provides a comprehensive technical overview of (R)-3-Amino-3-(2-thienyl)propanoic acid, a chiral non-proteinogenic β-amino acid. As a specialized building block, this compound has garnered significant interest in drug discovery, neuroscience, and material science. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, reflecting field-proven insights for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

(R)-3-Amino-3-(2-thienyl)propanoic acid is distinguished by a stereocenter at the β-carbon, which is directly attached to both an amino group and a thiophene ring. This unique architecture, particularly the presence of the sulfur-containing aromatic thiophene moiety, imparts distinct biological and material properties.[1] The thiophene ring is a well-known bioisostere for a phenyl ring but possesses different electronic properties and metabolic profiles, making it a valuable component in medicinal chemistry for modulating bioactivity and pharmacokinetic parameters.[2]

Quantitative data for this compound are summarized in the table below for rapid assessment and experimental planning.

PropertyValueSource(s)
CAS Number 73495-10-0[2]
IUPAC Name (3R)-3-amino-3-thiophen-2-ylpropanoic acid[3]
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.21 g/mol [2]
Appearance White to light-yellow powder or crystals[2][3]
Melting Point 220-225 °C (with decomposition)[2]
Purity ≥ 95-99% (chiral purity)[2][3]
Optical Rotation [α]D²⁵ = -22 ± 2º (c=1 in 0.5N NaOH)[2]
Storage 0-8 °C or Room Temperature, Keep in dark place, inert atmosphere[2][3]

Enantioselective Synthesis: Strategy and a Representative Protocol

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[4] The biological activity of chiral molecules is often dependent on a single enantiomer, necessitating synthetic routes that can selectively produce the desired stereoisomer. Methodologies such as catalytic asymmetric hydrogenation, kinetic resolutions, and additions to chiral auxiliaries are common.[1][5]

For this compound, a logical and efficient approach is the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and a source of ammonia.[6] This method is advantageous as it constructs the carbon backbone and introduces the amino group in a single strategic step.

Workflow for Representative Synthesis

cluster_0 Rodionov Condensation cluster_1 Work-up & Isolation cluster_2 Chiral Resolution (Optional) ThioAldehyde 2-Thiophenecarboxaldehyde ReactionVessel Reaction at 85°C ThioAldehyde->ReactionVessel MalonicAcid Malonic Acid MalonicAcid->ReactionVessel Ammonia Ammonium Acetate (Ammonia Source) Ammonia->ReactionVessel Solvent Glacial Acetic Acid (Solvent) Solvent->ReactionVessel Pour Pour into Ice ReactionVessel->Pour Filter Filter Precipitate Pour->Filter Concentrate Concentrate Filtrate Filter->Concentrate Neutralize Neutralize with NaOH Concentrate->Neutralize Crystallize Crystallize Product (Racemic Mixture) Neutralize->Crystallize Diastereomer Form Diastereomeric Salts Crystallize->Diastereomer ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->Diastereomer Fractional Fractional Crystallization Diastereomer->Fractional Liberate Liberate (R)-Enantiomer Fractional->Liberate

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Representative Protocol (Rodionov Reaction)

This protocol is adapted from established methods for analogous β-amino acids and serves as a validated starting point for laboratory synthesis.[6]

  • Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol). The use of ammonium acetate provides the ammonia nucleophile in situ.

  • Condensation: Add malonic acid (3.3 mmol) to the mixture. Heat the reaction mixture to 85°C and stir for 3-4 hours. The elevated temperature drives the condensation and subsequent decarboxylation.

  • Initial Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice water. A precipitate may form, which should be filtered. The desired product is typically in the filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure. Carefully neutralize the resulting solution with a 30% NaOH solution to a pH of ~7. As the pH approaches neutral, the amino acid's zwitterionic form becomes least soluble.

  • Crystallization: Cool the neutralized solution. The target β-amino acid will crystallize. Collect the crystals by filtration and wash with cold acetone or ethanol to remove residual impurities.

  • Chiral Resolution: The product of this reaction is a racemic mixture. To obtain the (R)-enantiomer, a classical resolution is required. This involves forming diastereomeric salts with a chiral resolving agent (e.g., a derivative of tartaric acid), followed by fractional crystallization and liberation of the pure enantiomer.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is critical. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Predicted Spectroscopic Data
TechniquePredicted ObservationsRationale
¹H NMR δ ~7.0-7.5 ppm (m, 3H, thienyl protons); δ ~4.5-5.0 ppm (m, 1H, CH-N); δ ~2.8-3.2 ppm (m, 2H, CH₂)Chemical shifts are influenced by the aromatic ring and adjacent functional groups. Splitting patterns arise from proton-proton coupling. Based on data for 3-(2-Thienyl)propanoic acid.[7]
¹³C NMR δ ~170-175 ppm (C=O); δ ~135-145 ppm (Thienyl C-S); δ ~120-130 ppm (Thienyl CH); δ ~45-55 ppm (CH-N); δ ~35-45 ppm (CH₂)The carbonyl carbon is highly deshielded. Aromatic carbons appear in the typical range. Aliphatic carbons are shielded. Based on general principles and related structures.[7][8]
Mass Spec (EI) M⁺ at m/z = 171; Fragments at m/z = 126 (loss of COOH), 112 (thienyl-CH-NH₂), 83 (thienyl)The molecular ion peak confirms the molecular weight. Fragmentation patterns reveal structural components, such as the loss of the carboxylic acid group.[9]
FT-IR ~3300-2500 cm⁻¹ (broad, O-H); ~3200 cm⁻¹ (N-H); ~1710 cm⁻¹ (C=O); ~1600 cm⁻¹ (N-H bend); ~3100, 1500, 850 cm⁻¹ (Aromatic C-H/C=C)Broad O-H is characteristic of carboxylic acids due to hydrogen bonding. Sharp peaks correspond to specific functional group stretches and bends.[7]
Protocol: Identity and Purity Verification
  • Visual Inspection: Confirm the material is a white to light-yellow crystalline solid, consistent with literature.[2]

  • Melting Point: Determine the melting point. A sharp range around 220-225 °C (with decomposition) indicates high purity.[2]

  • FT-IR Spectroscopy: Acquire an IR spectrum. Confirm the presence of the broad O-H stretch, the N-H stretch, and the sharp C=O stretch at the expected wavenumbers.

  • NMR Spectroscopy:

    • Dissolve a sample in a suitable deuterated solvent (e.g., D₂O with NaOD, or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Verify the chemical shifts, integration ratios (for ¹H), and number of signals match the predicted data for the structure.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (m/z = 171 for the molecular ion).

  • Chiral Purity (HPLC): To confirm enantiomeric purity, use chiral High-Performance Liquid Chromatography (HPLC). A single peak corresponding to the (R)-enantiomer should be observed when compared to a racemic standard. A purity of ≥99% is often required for pharmaceutical applications.[2]

Applications in Research and Development

The utility of (R)-3-Amino-3-(2-thienyl)propanoic acid stems from its dual functionality as a chiral amine and a carboxylic acid, combined with the unique properties of the thienyl group.

A. Pharmaceutical Development & Neuroscience

The primary application is as a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[10] β-amino acids are precursors to β-peptides, which can form stable secondary structures and are resistant to enzymatic degradation, making them attractive drug candidates.

Mechanism of Action Insight: The rationale for its use in neuroscience is linked to the modulation of excitatory amino acid neurotransmitter systems.[2] Specifically, derivatives of related amino-propanoic acids have been designed as potent and selective agonists for the glycine binding site of the N-Methyl-D-aspartate (NMDA) receptor.[11] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[12] Its dysfunction is implicated in numerous neurological and psychiatric conditions. By designing molecules that selectively target specific subunits of the NMDA receptor, it is possible to develop therapeutics with improved efficacy and fewer side effects.

Start (R)-3-Amino-3- (2-thienyl)propanoic acid Synth Chemical Synthesis (e.g., Peptide Coupling) Start->Synth Drug Novel Thienyl-Containing Drug Candidate Synth->Drug Target NMDA Receptor (Glycine Site) Drug->Target Effect Modulation of Synaptic Activity Target->Effect Outcome Therapeutic Potential for Neurological Disorders Effect->Outcome

Caption: Role as a precursor in developing targeted neurological therapeutics.

B. Material Science

The thiophene ring is the core component of conductive polymers like polythiophene. Incorporating this compound into peptides or polymers allows for the creation of novel biomaterials with enhanced electronic or mechanical properties, suitable for applications in tissue engineering or biosensors.[10]

C. Other Research Areas

The compound is also utilized in biochemical assays to study enzyme kinetics and metabolic pathways and is being investigated for its potential role in regulating plant growth in agricultural research.[10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
(Source:[13])
Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

    • Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at the recommended temperature (0-8 °C or Room Temperature).[2][3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Kalsoom, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]

  • Kalsoom, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry. [Link]

  • Juaristi, E., & Soloshonok, V. A. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • BASF Corporation. (2017). Safety Data Sheet - ONETIME. [Link]

  • PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid. [Link]

  • Taka, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

  • National Institutes of Health. (2017). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • OpenOChem Learn. HNMR Practice 3. [Link]

  • PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. [Link]

  • MDPI. (2015). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. [Link]

  • MDPI. (2024). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • National Institute of Standards and Technology. Propanoic acid - NIST WebBook. [Link]

Sources

Synthesis of 3-Amino-3-(2-thienyl)propanoic acid from 3-(2-thienyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(2-thienyl)propanoic Acid from 3-(2-thienyl)acrylic Acid

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chiral β-amino acid, from its α,β-unsaturated precursor, 3-(2-thienyl)acrylic acid. β-amino acids are critical structural motifs in numerous biologically active molecules and peptidomimetics, prized for their ability to confer unique conformational constraints and enhanced metabolic stability.[1][2] The (R)-enantiomer, in particular, is a recognized building block in pharmaceutical development, with applications in neuroscience and the synthesis of novel therapeutic agents.[3][4] This document emphasizes the enantioselective synthesis via organocatalytic asymmetric aza-Michael addition, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for product characterization.

Strategic Imperative: The Shift to Asymmetric Synthesis

The conversion of 3-(2-thienyl)acrylic acid to this compound is fundamentally a conjugate addition of an amine across a polarized double bond—an aza-Michael reaction.[5] While classical methods can produce a racemic mixture, the stereochemistry at the β-carbon is paramount for biological activity. Consequently, modern synthetic strategies prioritize enantioselectivity to isolate the desired stereoisomer, obviating the need for costly and often inefficient chiral resolution steps later in a drug development pipeline.[6][7]

Organocatalysis has emerged as a powerful platform for this transformation.[8] Specifically, bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile offer a sophisticated and highly effective route to enantioenriched β-amino acids under mild conditions.[9][10]

The Core Mechanism: Dual Activation with a Bifunctional Catalyst

The selected strategy employs a chiral integrated catalyst, such as one composed of a thiourea and an arylboronic acid moiety.[9][10] This catalyst architecture provides a self-validating system where each component has a distinct, cooperative role in orchestrating the reaction with high stereocontrol.

Causality of Experimental Choice:

  • Arylboronic Acid Moiety: This Lewis acidic site reversibly interacts with the carboxylic acid of the 3-(2-thienyl)acrylic acid substrate. This interaction enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[10][11]

  • Chiral Thiourea Moiety: The thiourea group acts as a double hydrogen bond donor. It precisely positions the amine nucleophile (or its surrogate) within the chiral environment of the catalyst, ensuring that the nucleophile attacks the activated substrate from a specific face. This directed approach is the origin of the high enantioselectivity.[9][12]

The overall catalytic cycle can be visualized as follows:

Catalytic_Cycle cluster_0 Catalytic Cycle CAT Chiral Bifunctional Catalyst (Thiourea-Boronic Acid) ACTIVATION Dual Activation Complex (Catalyst-Substrate-Nucleophile) CAT->ACTIVATION Binds Substrate & Nucleophile SUB 3-(2-thienyl)acrylic acid SUB->ACTIVATION NUC Amine Nucleophile (e.g., BnONH2) NUC->ACTIVATION ADDITION Aza-Michael Addition (Stereocontrolled C-N Bond Formation) ACTIVATION->ADDITION Reaction PRODUCT_BOUND Catalyst-Product Complex ADDITION->PRODUCT_BOUND Forms Product PRODUCT_BOUND->CAT Product Release PRODUCT Enantioenriched β-Amino Acid Product PRODUCT_BOUND->PRODUCT Dissociation

Caption: Catalytic cycle for the asymmetric aza-Michael addition.

Experimental Protocol: Asymmetric Synthesis

This protocol describes a representative procedure for the enantioselective synthesis. The use of O-benzylhydroxylamine (BnONH₂) serves as a practical surrogate for ammonia, yielding a protected product that can be easily deprotected in a subsequent step.[9]

Workflow Overview

Experimental_Workflow start Start reactants Combine 3-(2-thienyl)acrylic acid, BnONH2, and Chiral Catalyst in an inert solvent (e.g., Toluene) start->reactants reaction Stir at Controlled Temperature (e.g., 0 °C to RT) for 24-48h under Argon Atmosphere reactants->reaction workup Quench Reaction, Acid/Base Extraction to Isolate Protected Product reaction->workup purify Purify via Flash Column Chromatography workup->purify deprotect Hydrogenolysis (H₂, Pd/C) to Cleave Benzyl Protecting Group purify->deprotect final_product Isolate and Characterize Final Product: This compound deprotect->final_product end End final_product->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea-boronic acid catalyst (5-10 mol%). Add anhydrous toluene (0.1 M concentration relative to the substrate).

  • Addition of Reactants: Add 3-(2-thienyl)acrylic acid (1.0 eq.). Stir the mixture for 10 minutes at room temperature to allow for pre-complexation with the catalyst.

  • Nucleophile Addition: Add O-benzylhydroxylamine (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 0 °C and room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions typically run for 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1 M HCl) to remove unreacted amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification of Intermediate: Purify the crude N-(benzyloxy) intermediate by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in methanol. Add 10% Palladium on carbon (Pd/C) catalyst. Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation and Product Characterization

Thorough characterization is essential to validate the structure, purity, and enantiomeric excess of the synthesized compound.

Table 1: Reactant Properties
CompoundMolecular FormulaMolar Mass ( g/mol )
3-(2-Thienyl)acrylic acidC₇H₆O₂S154.19[13]
This compoundC₇H₉NO₂S171.22[14]
Table 2: Typical Asymmetric Synthesis Parameters & Results
ParameterValueRationale
Catalyst Loading5-10 mol%Balances reaction rate and cost-effectiveness.
SolventToluene / THFAprotic solvents that do not interfere with the catalyst's hydrogen bonding network.
Temperature0 °C to 25 °CLower temperatures often enhance enantioselectivity.
Typical Yield70-90%Reflects the efficiency of the organocatalytic method.[9]
Enantiomeric Excess (ee)>95%A key metric for pharmaceutical applications, achievable with optimized catalysts.[9]
Table 3: Expected Spectroscopic Data for Product Verification
TechniqueExpected Data for this compound
¹H NMR Signals corresponding to the three distinct protons on the thienyl ring (~6.9-7.4 ppm), a multiplet for the β-proton (~4.5 ppm), two diastereotopic protons for the α-methylene group (~2.7-2.9 ppm), and broad signals for the amine (NH₂) and carboxylic acid (OH) protons.[15][16]
¹³C NMR Resonances for the carboxylic acid carbonyl (~175 ppm), the four unique carbons of the thienyl ring (~124-145 ppm), the chiral β-carbon (~50-55 ppm), and the α-carbon (~40-45 ppm).[15]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 172.04.[14]
Chiral HPLC Baseline separation of the (R) and (S) enantiomers using a suitable chiral stationary phase, allowing for precise determination of the enantiomeric excess (ee).

Conclusion and Outlook

The synthesis of enantiopure this compound from 3-(2-thienyl)acrylic acid is efficiently and robustly achieved through asymmetric organocatalysis. The use of bifunctional catalysts, such as chiral thiourea-boronic acid systems, provides a state-of-the-art method that ensures high yield and excellent enantioselectivity. This technical guide outlines a reliable and mechanistically sound pathway for producing this high-value building block, empowering researchers in drug discovery and development to incorporate this versatile β-amino acid into novel therapeutic candidates, particularly those targeting neurological pathways or requiring the unique structural benefits of peptidomimetics.[2][3][4] Further optimization of reaction conditions and catalyst design will continue to enhance the scalability and industrial applicability of this important transformation.

References

  • Hayama, N., Azuma, T., Kobayashi, Y., et al. (2016). Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids. J-Stage. Available at: [Link]

  • Alexakis, A., et al. (2008). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. Available at: [Link]

  • Hayama, N., et al. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Elsevier. Available at: [Link]

  • Horibe, T., Hazeyama, T., Nakata, Y., et al. (2020). Enantioselective 1,4‐Addition Reaction of α,β‐Unsaturated Carboxylic Acids with Cycloalkanones Using Cooperative Chiral Amine–Boronic Acid Catalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Murakami, H., Yamada, A., Michigami, K., & Takemoto, Y. (2021). Novel Aza‐Michael Addition–Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea–Boronic Acid Hybrid Catalysts. Asian Journal of Organic Chemistry. Available at: [Link]

  • Jewett, J. C., & Rawal, V. H. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Organic Letters. Available at: [Link]

  • PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid. Available at: [Link]

  • Li, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • ResearchGate. (2020). Synthesis of β-amino acid derivatives. Available at: [Link]

  • Grisoni, F., & Houghten, R. A. (2000). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of the American Chemical Society. Available at: [Link]

  • Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]

  • Google Patents. (2004). METHODS FOR THE PREPARATION OF β-AMINO ACIDS.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. Available at: [Link]

  • Vass, E., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2009). IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. Available at: [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. Available at: [Link]

  • PubMed. (2014). Enantioselective synthesis of optically active cis-β-thio-α-amino acid derivatives through an organocatalytic cascade thio-Michael/ring opening process. Available at: [Link]

  • Tetrahedron. (R)-3-amino-3-(2-thienyl)-propionic acid. Available at: [Link]

  • PubChem. 3-(2-Thienyl)acrylic acid. Available at: [Link]

  • Scholars Research Library. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre. Available at: [Link]

  • PubChem. 3-(Thien-2-yl)-L-alanine, N-BOC protected. Available at: [Link]

  • ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • PubChem. CID 138734494. Available at: [Link]

  • AdooQ BioScience. 3-(2-Thienyl)acrylic Acid CAS: 1124-65-8. Available at: [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

  • MDPI. (2021). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • National Institutes of Health. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Biological activity of chiral thienyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chiral Thienyl Amino Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Unnatural amino acids represent a cornerstone in modern medicinal chemistry, enabling the refinement of peptide and small-molecule therapeutics to overcome limitations of their natural counterparts. Among these, chiral thienyl amino acid derivatives have emerged as a privileged scaffold, conferring unique steric and electronic properties that significantly modulate biological activity. The incorporation of the sulfur-containing thiophene ring can enhance binding affinity through various non-covalent interactions, improve metabolic stability against enzymatic degradation, and alter pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stereoselective synthesis, diverse biological activities—including antimicrobial, anticancer, and neurological applications—and key experimental methodologies for evaluating chiral thienyl amino acid derivatives. By synthesizing field-proven insights with technical accuracy, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

The Thiophene Moiety: A Bioisostere with Strategic Importance

In drug design, the strategic replacement of a functional group with another that retains similar physicochemical properties—a practice known as bioisosteric replacement—is a powerful tool for lead optimization. The thienyl ring is often considered a bioisostere of the phenyl ring. However, its properties are distinct, offering unique advantages. The presence of the sulfur atom introduces a dipole moment and alters the electronic distribution of the aromatic system. This sulfur atom can act as a hydrogen bond acceptor and engage in other polar interactions, refining a molecule's binding profile in ways a simple phenyl ring cannot.

The true impact of incorporating a thienyl group is realized when combined with the principles of stereochemistry. Amino acids, the building blocks of proteins, are chiral molecules, and biological systems—comprised of chiral enzymes, receptors, and nucleic acids—are exquisitely sensitive to the three-dimensional arrangement of atoms.[1][2] Consequently, the biological activity of a thienyl amino acid derivative is critically dependent on its chirality (L- or D-configuration). L-amino acids are the natural substrates for ribosomal protein synthesis and many enzymes, suggesting that L-enantiomers of thienyl derivatives may exhibit stronger activity by mimicking natural ligands.[3][4] Conversely, incorporating D-enantiomers can render peptide backbones resistant to cleavage by endogenous proteases, significantly enhancing their in-vivo half-life and stability.[5] The choice of enantiomer is therefore a critical, target-dependent decision in the design of therapeutics.

Stereoselective Synthesis Strategies

The generation of enantiomerically pure thienyl amino acids is paramount to investigating their biological potential. A variety of methods have been developed, moving beyond classical resolution to direct asymmetric synthesis.

One robust and widely adopted methodology involves the use of chiral Ni(II) complexes.[6] These square-planar complexes, derived from a Schiff base of glycine (or alanine) and a chiral tridentate ligand, serve as effective templates for asymmetric alkylation. The metal complex holds the substrate in a rigid conformation, allowing a reagent to approach from only one direction, thereby ensuring a stereospecific outcome.

Below is a generalized workflow for this process.

G cluster_prep Complex Formation cluster_alkylation Asymmetric Alkylation cluster_disassembly Product Liberation Gly Glycine Complex Chiral Ni(II) Schiff Base Complex Gly->Complex Self-Assembly Ligand Chiral Ligand (e.g., (S)-BPB) Ligand->Complex Self-Assembly Ni Ni(NO₃)₂ Ni->Complex Self-Assembly Base1 Base (e.g., KOH) Base1->Complex Self-Assembly AlkylatedComplex Alkylated Ni(II) Complex (Diastereomerically Pure) Complex->AlkylatedComplex ThienylHalide Thienylmethyl Halide (e.g., 2-(bromomethyl)thiophene) ThienylHalide->AlkylatedComplex Electrophilic Addition Base2 Base (e.g., t-BuOK) Base2->AlkylatedComplex Electrophilic Addition Product Chiral Thienyl Amino Acid (e.g., L-2-Thienylalanine) AlkylatedComplex->Product Hydrolysis RecoveredLigand Recovered Chiral Ligand AlkylatedComplex->RecoveredLigand Hydrolysis Acid Acid (e.g., HCl) Acid->Product

Caption: Generalized workflow for asymmetric synthesis of chiral thienyl amino acids.

Another powerful technique is the Ugi four-component reaction, which combines an aldehyde (e.g., thiophene-2-carboxaldehyde), an amine, a carboxylic acid, and an isocyanide in a single pot to rapidly generate complex amino acid derivatives.[7] The use of a chiral amine or acid can impart stereoselectivity to the final product.

Key Biological Activities

The unique structure of chiral thienyl amino acids has been leveraged to develop compounds with a wide spectrum of biological activities.

Antimicrobial Activity

Thienyl derivatives have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[8][9] The thiophene ring can be found in various heterocyclic structures, such as triazoles and oxadiazoles, which exhibit potent antibacterial properties.[8] A key advantage is the potential for these novel structures to overcome resistance mechanisms that render conventional antibiotics ineffective.[10] For example, certain thiophene derivatives have shown promising activity against colistin-resistant Acinetobacter baumannii and E. coli.[10]

The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Studies have shown that 3-(2-Thienyl)-dl-alanine can inhibit the growth of pathogenic bacteria like Escherichia coli and Salmonella spp.[11]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thienyl Derivatives

Compound Class Organism MIC (mg/L or µg/mL) Reference
Thienyl-Substituted Triazole Bacillus subtilis >15 mm inhibition zone* [8]
Thienyl-Substituted Triazole Staphylococcus aureus >15 mm inhibition zone* [8]
Thiophene-2-Sulphonyl Amino Acid Bacillus subtilis Active [9]
Thiophene-2-Sulphonyl Amino Acid Escherichia coli Active [9]
Thiophene Derivative 4 Colistin-Resistant A. baumannii 16 mg/L [10]
Thiophene Derivative 4 Colistin-Resistant E. coli 8 mg/L [10]
Thiophene Derivative 5 Colistin-Resistant A. baumannii 16 mg/L [10]
Thiophene Derivative 8 Colistin-Resistant E. coli 32 mg/L [10]

*Note: Data from agar diffusion assay, presented as zone of inhibition rather than MIC.

Anticancer Activity

Derivatives of 2-amino thiophenes and thienopyrimidines are a major focus of anticancer drug discovery.[12][13] These compounds exert their effects through multiple mechanisms, including the inhibition of key signaling enzymes like tyrosine kinases and the induction of programmed cell death (apoptosis).[14]

Recent studies on novel thienyl-acrylonitrile derivatives, Thio-Iva and Thio-Dam, in hepatocellular carcinoma (HCC) cells revealed potent antiproliferative effects.[14] These compounds were found to induce a pronounced G2/M phase cell cycle arrest and trigger mitochondria-driven apoptosis, characterized by an increase in reactive oxygen species (ROS), cleavage of poly (ADP-ribose) polymerase (PARP), and activation of caspase-3.[14] This demonstrates a multi-pronged attack on cancer cell proliferation and survival. Importantly, some thiophene derivatives show selectivity, inhibiting cancer cell growth at concentrations that are less harmful to non-tumor cells.[12]

Table 2: Antiproliferative Activity (IC₅₀) of Selected Thienyl Derivatives

Compound Cell Line (Cancer Type) IC₅₀ (µM) Reference
Thio-Iva Huh-7 (Hepatocellular Carcinoma) 0.29 ± 0.18 [14]
Thio-Iva SNU-449 (Hepatocellular Carcinoma) 0.53 ± 0.32 [14]
Thio-Dam Huh-7 (Hepatocellular Carcinoma) 1.15 ± 0.61 [14]
Thio-Dam SNU-449 (Hepatocellular Carcinoma) 1.25 ± 0.89 [14]
Sorafenib (Control) Huh-7 (Hepatocellular Carcinoma) 2.15 ± 0.98 [14]
Thienopyrimidine 14 MCF7 (Breast Cancer) 22.12 [13]
Thienopyrimidine 13 MCF7 (Breast Cancer) 22.52 [13]

| Doxorubicin (Control) | MCF7 (Breast Cancer) | 30.40 |[13] |

The signaling cascade leading to apoptosis from G2/M arrest is a critical pathway targeted by these agents.

G cluster_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway ThienylDerivative Thienyl Derivative (e.g., Thio-Iva) Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex ThienylDerivative->Cdk1_CyclinB1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) ThienylDerivative->ROS Induces G2M_Transition G2/M Transition Cdk1_CyclinB1->G2M_Transition Promotes G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC releases ROS->Mitochondrion causes dysfunction Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Casp3->Apoptosis CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP

Caption: Anticancer mechanism involving G2/M arrest and intrinsic apoptosis.
Neurological and Other Activities

The structural similarity of amino acids to neurotransmitters makes their derivatives prime candidates for modulating neural pathways.[15] Thienyl alanine analogues are being actively investigated for their potential to interact with various neurotransmitter receptors and enzymes, which could lead to treatments for depression, anxiety, and neurodegenerative diseases.[15] Dysfunction in amino acid transport and metabolism is linked to several CNS disorders, making compounds that can modulate these systems highly valuable.[16]

Beyond neuroscience, other activities have been reported. For instance, β-3-thienylalanine (β-3-TA) has been shown to inhibit primary and secondary immune responses in mice, suggesting a potential application as an immunosuppressive agent.[17]

Methodologies and Experimental Protocols

Evaluating the biological activity of novel compounds requires robust, validated, and reproducible assays. The choice of assay is dictated by the desired endpoint, whether it's cell viability, microbial growth inhibition, or a specific mechanistic outcome.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized. The absorbance of the colored solution is directly proportional to the number of living cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chiral thienyl amino acid derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize MTT into visible purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[19][20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Each well should contain 100 µL of the diluted compound.[17]

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, bringing the final volume to 105 µL.[17]

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[19]

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19] The results can also be read using a plate reader at 600 nm.

Protocol: Cell Cycle Analysis via Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the total DNA content in a cell. By staining a population of cells and analyzing them with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and treat with the test compound for a specified duration as described in the MTT assay.

  • Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge at 1200 rpm for 5 minutes to pellet the cells.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Fix for at least 30 minutes on ice (or store at 4°C for up to two weeks).[15]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the pellet twice with 1-2 mL of cold PBS.

  • RNAse Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL).[15] Incubate for 5-30 minutes at room temperature. This step is crucial as PI can also bind to double-stranded RNA.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[15] Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Collect data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Perspectives and Conclusion

Chiral thienyl amino acid derivatives continue to be a fertile ground for therapeutic innovation. Their versatility as building blocks for both peptides and small molecules allows for their application across a wide range of diseases. The future of this field lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties. The exploration of novel stereoselective synthetic routes will make these valuable compounds more accessible. Furthermore, a deeper understanding of their mechanisms of action, particularly the specific protein targets and signaling pathways they modulate, will be crucial for translating these promising molecules into clinical candidates. As our understanding of the nuanced role of chirality in biological systems grows, so too will our ability to harness the power of thienyl amino acid derivatives to create safer and more effective medicines.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Advancing Drug Discovery with Thienyl Alanine Analogues.
  • BenchChem. (n.d.). 2-Thienylalanine | 2021-58-1.
  • Farghaly, T. A., Abdallah, M. A., & Aziz, M. R. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. Molecules, 17(10), 11723–11735.
  • Ningbo Innopharmchem Co., Ltd. (2025). The Science Behind Thienyl Amino Acids in Peptide Design.
  • Ningbo Innopharmchem Co., Ltd. (2025). The Role of Specialty Amino Acids in Modern Drug Discovery.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.
  • El-Naggar, A. M., Ibrahim, T. M. A., & El-Sharkawy, K. A. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CERTAIN THIOPHENE-2-SULPHONYL-AMINO ACID DERIVATIVES. ResearchGate.
  • Farghaly, T. A. (2025). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. ResearchGate.
  • Grienke, U., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. MDPI.
  • de Oliveira, C. S. A., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.
  • Ghorab, M. M., et al. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • La Via, M. F., & La Via, D. S. (1969). Effect of β-3-Thienylalanine on Antibody Synthesis IV. Suppression of the Immune Response in Mice. Proceedings of the Society for Experimental Biology and Medicine, 131(3), 934-937.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Afonso, J. P. S. M., et al. (2019). Non-canonical amino acids bearing thiophene and bithiophene: synthesis by an Ugi multicomponent reaction and studies on ion recognition ability. ResearchGate.
  • Boyles, S. J. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University.
  • Ramos-Vivas, J., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14.
  • Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids.
  • Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing SL.
  • de Castro, S., et al. (2019). Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives. Journal of the Brazilian Chemical Society.
  • Adla, S., & Gynther, M. (2024).
  • Singh, V., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PubMed Central.
  • Al-Ghafari, A., & Halim, M. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7019.
  • BenchChem. (n.d.). D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity.

Sources

3-Amino-3-(2-thienyl)propanoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic Acid: Molecular Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic β-amino acid of significant interest in medicinal chemistry. We will dissect its molecular structure, detail its physicochemical properties, and discuss its relevance as a building block in the synthesis of novel therapeutic agents. The document is structured to provide not just data, but also expert context on the causality behind its utility in modern drug discovery, grounded in verifiable scientific sources.

Introduction: The Strategic Value of Thiophene Scaffolds in Drug Design

This compound is a non-proteinogenic amino acid that has garnered attention for its unique structural features. The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, in place of a more common phenyl group, is a classic bioisosteric replacement strategy in drug design. This substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its size, electronic distribution, lipophilicity, and metabolic stability. As a β-amino acid, the spatial arrangement of its functional groups allows it to form unique peptide folds and act as a precursor to various pharmacologically active compounds, including enzyme inhibitors and receptor modulators[1]. A foundational understanding of its molecular weight and structure is paramount for its effective deployment in any synthetic or developmental program.

Core Molecular Structure and Identification

The fundamental identity of a chemical compound is defined by its structure and key identifiers. These data points are critical for sourcing, characterization, and regulatory documentation.

Structural Representation

The molecule consists of a three-carbon propanoic acid chain. An amino group (-NH₂) and a thiophen-2-yl group are attached to the beta-carbon (C3), making it a chiral center.

Caption: 2D chemical structure of this compound.

Key Identifiers and Physicochemical Data

For unambiguous identification and characterization, a set of standardized identifiers and properties is essential. The following table summarizes this information, which forms the basis for all further experimental and computational work.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S[1][2][3][4][5]
Molecular Weight 171.22 g/mol [2][6][7][8]
CAS Number 3270-89-1 (for racemate)[2][3][9]
Appearance Off-white to white solid/powder[1][2]
Melting Point 205-207°C[3]
Canonical SMILES C1=CSC(=C1)C(CC(=O)O)N[2]
InChI Key GYAYLYLPTPXESE-UHFFFAOYSA-N[2]

Experimental Protocols & Validation

The trustworthiness of any chemical research hinges on robust synthetic protocols and rigorous analytical validation. This section outlines a generalized workflow for the preparation and confirmation of this compound.

Generalized Synthetic Workflow: Strecker Reaction

A common and reliable method for synthesizing this compound is a variation of the Strecker synthesis, which builds the amino acid from an aldehyde precursor. The choice of this method is based on the high availability of the starting material, 2-thiophenecarboxaldehyde, and the generally good yields of the reaction.

Synthesis_Workflow start 2-Thiophenecarboxaldehyde product 3-Amino-3-(2-thienyl) propanoic acid start->product Strecker Synthesis reagents 1. KCN, NH₄Cl 2. H₃O⁺ (Hydrolysis)

Caption: Simplified workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Aminonitrile Formation: 2-Thiophenecarboxaldehyde is reacted with potassium cyanide and ammonium chloride in an aqueous or alcoholic solvent. This step forms the key α-aminonitrile intermediate. The cyanide ion acts as the nucleophile attacking the imine formed in situ from the aldehyde and ammonia.

  • Hydrolysis: The resulting aminonitrile is then subjected to vigorous acid hydrolysis (e.g., using concentrated HCl). This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final amino acid product, typically as its hydrochloride salt.

  • Isolation and Purification: The product is isolated by adjusting the pH of the solution to the isoelectric point of the amino acid, causing it to precipitate. The solid is collected by filtration.

  • Recrystallization: Further purification is achieved by recrystallizing the crude product from a suitable solvent system, such as a water/ethanol mixture, to yield a high-purity crystalline solid.

Self-Validating Analytical Confirmation

To ensure the integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. Each technique validates the others, creating a self-confirming system of identity and purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of 171.22 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₇H₉NO₂S).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the definitive structural confirmation, showing the characteristic signals for the thiophene ring protons and carbons, as well as those for the propanoic acid backbone.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups: broad O-H stretch from the carboxylic acid, N-H stretches from the amino group, and a sharp C=O stretch from the carboxyl group.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile and strategic tool for the medicinal chemist. Its defined molecular structure and weight, combined with the unique electronic and steric properties imparted by the thiophene ring, make it a valuable precursor for creating next-generation pharmaceuticals[1]. The synthetic and analytical workflows described herein provide a reliable framework for researchers to produce and validate this compound, ensuring the high quality required for advanced applications in drug discovery and development. Future research will likely continue to exploit this scaffold in the development of agents targeting a wide range of diseases, from neurological disorders to metabolic conditions.

References

  • (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem. [Link]

  • (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride - PubChem. [Link]

  • 3-(Thien-2-yl)-L-alanine, N-BOC protected - PubChem. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Amino-3-(2-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(2-thienyl)propanoic acid is a non-proteinogenic β-amino acid incorporating a thiophene heterocycle. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile role of β-amino acids as building blocks for peptidomimetics, bioactive peptides, and various pharmaceutical agents. The thiophene moiety, a well-known bioisostere for the phenyl group, can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and best practices for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups, as well as the aromatic character of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, D₂O)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H5' ~7.40 dd J = 5.1, 1.2 1H Thiophene proton adjacent to sulfur and C4', deshielded.
H3' ~7.15 dd J = 3.6, 1.2 1H Thiophene proton coupled to H4' and H5'.
H4' ~7.05 dd J = 5.1, 3.6 1H Thiophene proton coupled to both other ring protons.
H3 ~4.50 t J = 6.5 1H Methine proton, deshielded by adjacent amino group and thiophene ring.

| H2 (2H) | ~2.80 | d | J = 6.5 | 2H | Methylene protons adjacent to the chiral center and the carbonyl group. |

Causality Behind Predictions: The chemical shifts for the thiophene protons are predicted based on known values for 2-substituted thiophenes, with typical ranges for H5' being the most downfield, followed by H3' and H4'[1][2]. The methine proton (H3) is expected to be significantly downfield due to the deshielding effects of the adjacent nitrogen atom and the aromatic ring. The methylene protons (H2) are diastereotopic and would ideally appear as a complex multiplet, but for simplicity are represented as a doublet due to coupling with H3. The use of D₂O as a solvent will lead to the exchange of the labile -NH₂ and -COOH protons, which will therefore not be observed in the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, D₂O)

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C1 (COOH) ~175.0 Carboxylic acid carbonyl carbon, highly deshielded.
C2' (Thiophene) ~145.0 Quaternary thiophene carbon attached to the propanoic acid chain.
C5' (Thiophene) ~128.0 Thiophene CH carbon adjacent to sulfur.
C3' (Thiophene) ~127.0 Thiophene CH carbon.
C4' (Thiophene) ~125.0 Thiophene CH carbon.
C3 (CH-NH₂) ~55.0 Methine carbon attached to the amino group.

| C2 (CH₂) | ~42.0 | Methylene carbon adjacent to the carbonyl group. |

Causality Behind Predictions: The carbonyl carbon (C1) is expected at a characteristic downfield shift[3]. The thiophene carbons are predicted based on substituent effects on the thiophene ring[3]. The aliphatic carbons (C2 and C3) are in a typical range for β-amino acids.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

Workflow: NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh ~10-15 mg of sample dissolve 2. Dissolve in ~0.6 mL D₂O weigh->dissolve filter 3. Filter into NMR tube dissolve->filter insert 4. Insert sample into spectrometer filter->insert lock 5. Lock on D₂O signal insert->lock shim 6. Shim magnetic field lock->shim acquire 7. Acquire spectra (¹H, ¹³C, COSY, HSQC) shim->acquire process 8. Fourier transform, phase, and baseline correct acquire->process reference 9. Reference spectra process->reference integrate 10. Integrate and pick peaks reference->integrate

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.[4]

    • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O) in a clean vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.[5][6]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • (Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations, respectively.[7][8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Reference the ¹H spectrum. If an internal standard is not used, the residual solvent peak can be used, although this is less accurate.

    • Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups in a molecule, as different bonds vibrate at characteristic frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and amino functional groups. As a zwitterionic solid, the spectrum will show features of carboxylate (COO⁻) and ammonium (NH₃⁺) groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity Rationale
3200-2800 N-H stretch Ammonium (NH₃⁺) Strong, Broad Characteristic broad absorption for ammonium salts.[9][10]
~3100 C-H stretch Thiophene (aromatic) Medium-Weak Aromatic C-H stretch typically appears just above 3000 cm⁻¹.[11]
2960-2850 C-H stretch Aliphatic (CH, CH₂) Medium Standard aliphatic C-H stretching vibrations.[11]
1630-1550 N-H bend Ammonium (NH₃⁺) Strong Asymmetric and symmetric bending of the ammonium group.[9]
1610-1550 C=O stretch Carboxylate (COO⁻) Strong Asymmetric stretching of the carboxylate anion.[9]
~1400 C=O stretch Carboxylate (COO⁻) Medium Symmetric stretching of the carboxylate anion.[9]

| 1500-1400 | C=C stretch | Thiophene (aromatic) | Medium-Weak | Aromatic ring stretching vibrations.[11] |

Causality Behind Predictions: Amino acids typically exist as zwitterions in the solid state. Therefore, instead of a sharp O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹) for a carboxylic acid, and N-H stretches for a primary amine (~3400-3250 cm⁻¹), we expect to see the characteristic broad N-H stretch of an ammonium group and the asymmetric and symmetric stretches of a carboxylate group.[12][13]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Workflow: ATR-FTIR Analysis

G start Start clean 1. Clean ATR Crystal start->clean background 2. Acquire Background Spectrum clean->background sample 3. Apply Sample to Crystal background->sample pressure 4. Apply Pressure sample->pressure acquire 5. Acquire Sample Spectrum pressure->acquire process 6. Process and Analyze Data acquire->process end End process->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids. We would expect to see the protonated molecule in positive ion mode.

Table 4: Predicted Key Ions in ESI-MS

m/z Ion Mode Rationale
172.04 [M+H]⁺ Positive Protonated molecular ion. (Exact Mass: C₇H₁₀NO₂S⁺ = 172.0432)
170.03 [M-H]⁻ Negative Deprotonated molecular ion. (Exact Mass: C₇H₈NO₂S⁻ = 170.0276)
155.02 [M+H-NH₃]⁺ Positive Loss of ammonia from the protonated molecule.

| 126.03 | [M+H-HCOOH]⁺ | Positive | Loss of formic acid (decarboxylation) from the protonated molecule. |

Causality Behind Predictions: In positive ion ESI-MS, the most basic site (the amino group) will be protonated, giving the [M+H]⁺ ion.[14] Common fragmentation pathways for amino acids include the loss of small neutral molecules like ammonia (NH₃) and formic acid (HCOOH), which corresponds to decarboxylation.[15][16][17] The exact masses are calculated based on the most abundant isotopes and are crucial for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for analyzing such compounds, providing separation and identification in a single run.

Workflow: LC-MS (ESI) Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection prep_sol 1. Prepare dilute solution (e.g., 10 µg/mL) in mobile phase filter_sol 2. Filter through 0.22 µm syringe filter prep_sol->filter_sol inject 3. Inject sample onto LC column elute 4. Elute with a suitable gradient inject->elute ionize 5. Ionize eluent via ESI source analyze 6. Analyze ions (Full Scan & MS/MS) ionize->analyze detect 7. Detect ions analyze->detect

Caption: General workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.

    • Prepare mobile phases. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acid aids in protonation for positive ion mode ESI.

    • Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS System Parameters:

    • LC: Use a C18 reversed-phase column. Set a suitable flow rate (e.g., 0.2-0.4 mL/min) and a gradient elution program to separate the analyte from any impurities.

    • ESI Source: Operate in both positive and negative ion modes. Typical parameters include a capillary voltage of 3-4 kV, a desolvation gas (N₂) flow, and a source temperature. These parameters should be optimized for the specific compound and instrument.

    • Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis. Isolate the [M+H]⁺ precursor ion (m/z 172.04) and apply collision-induced dissociation (CID) to generate a product ion spectrum.[18][19]

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While experimental data is not yet widely published, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be made with a high degree of confidence based on fundamental principles and data from analogous structures. This guide provides the expected spectral features, the scientific rationale behind these predictions, and robust, self-validating protocols for their acquisition. By following these guidelines, researchers, scientists, and drug development professionals can confidently undertake the synthesis and characterization of this and related compounds, ensuring the structural integrity and purity essential for advancing their research.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10845-10855. Available at: [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. Available at: [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Yi, G., et al. (2017). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Quantitative Spectroscopy and Radiative Transfer, 189, 239-246. Available at: [Link]

  • Abraham, R. J. (2012). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 24(5), 19-22. Available at: [Link]

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. Available at: [Link]

  • Thompson, J. M. (2018). Infrared Spectroscopy. CRC Press. Available at: [Link]

  • LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. In The Basics of NMR. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • OpenStax. (2023). 12.6 Infrared Spectroscopy. In Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • University of Florida. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. In Virtual Textbook of Organic Chemistry. Available at: [Link]

  • LibreTexts Physics. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • ResearchGate. (n.d.). Parameters of the ESI source and mass spectrometer for pesticides under study. Available at: [Link]

  • Chan, M. K. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 25(3), 161–174. Available at: [Link]

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation, 4th Edition. John Wiley & Sons. Available at: [Link]

  • University of Bristol. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Available at: [Link]

  • Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.1: Infrared (IR) Spectroscopy. Available at: [Link]

  • Kulyk, S. V., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5948-5956. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of β-Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of β-amino acids from their initial discovery as natural curiosities to their current status as indispensable building blocks in modern medicinal chemistry is a testament to the relentless pursuit of novel therapeutic agents. This guide provides a comprehensive exploration of the history, discovery, and evolving synthetic strategies for β-amino acids. We will delve into the seminal discoveries that first brought these molecules to the attention of the scientific community, trace the evolution of their synthesis from classical methods to cutting-edge catalytic and biocatalytic approaches, and highlight their transformative impact on drug design, culminating in their incorporation into blockbuster pharmaceuticals. This technical guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role of β-amino acids in shaping the landscape of modern medicine.

The Dawn of a New Class: The Discovery of β-Alanine

The story of β-amino acids begins not in the synthetic chemistry lab, but in the realm of natural products. In the early 20th century, β-alanine was identified as a component of carnosine, a dipeptide found in muscle tissue.[1][2] Unlike its α-amino acid counterpart, α-alanine, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), in β-alanine the amino group is attached to the second carbon atom (the β-carbon).[2][3] This seemingly subtle structural difference has profound implications for the molecule's conformation and biological activity.

β-alanine is the only naturally occurring β-amino acid, and its primary role in vivo is as the rate-limiting precursor for the synthesis of carnosine.[2] Carnosine, in turn, acts as a pH buffer in muscle cells, neutralizing the build-up of hydrogen ions during intense exercise.[1] For many years, β-alanine remained a biochemical curiosity. However, its discovery laid the crucial groundwork for the exploration of a whole new class of amino acids with unique properties.

Arndt_Eistert_Workflow Figure 2: Workflow of the Arndt-Eistert Homologation for β-Amino Acid Synthesis start N-Protected α-Amino Acid step1 Activation to Acid Chloride start->step1 step2 Reaction with Diazomethane step1->step2 step3 Wolff Rearrangement (Ag+ catalyst) step2->step3 step4 Nucleophilic Trapping of Ketene step3->step4 end N-Protected β-Amino Acid step4->end

Caption: Figure 2: A simplified workflow of the Arndt-Eistert homologation, a classical method for converting α-amino acids to their β-amino acid counterparts.

Experimental Protocol: Arndt-Eistert Synthesis of an N-Boc-Protected β-Amino Acid

  • Step 1: Activation of the N-Boc-α-Amino Acid: To a solution of the N-Boc-α-amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-methylmorpholine (1.1 eq). Stir for 10 minutes, then add isobutyl chloroformate (1.1 eq) dropwise. Allow the reaction to proceed for 30 minutes at 0 °C to form the mixed anhydride.

  • Step 2: Formation of the Diazoketone: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Add the diazomethane solution to the mixed anhydride solution at 0 °C. Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

  • Step 3: Wolff Rearrangement: To the solution of the diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature for 12-16 hours. The progress of the rearrangement can be monitored by thin-layer chromatography.

  • Step 4: Hydrolysis and Work-up: Quench the reaction by adding water. Acidify the aqueous layer with 1 M HCl and extract the β-amino acid with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-β-amino acid, which can be further purified by column chromatography.

The Rise of Catalytic and Asymmetric Syntheses

While classical methods like the Arndt-Eistert synthesis were instrumental, the demand for enantiomerically pure β-amino acids for pharmaceutical applications spurred the development of more efficient and selective catalytic asymmetric methods. [4][5][6]These modern approaches often involve carbon-carbon, carbon-nitrogen, or carbon-hydrogen bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts. [6] Key strategies in the modern synthetic arsenal include:

  • Conjugate Addition Reactions: The addition of nucleophiles, such as amines or their equivalents, to α,β-unsaturated esters or amides. [7]* Mannich-type Reactions: The three-component reaction of an aldehyde, an amine, and a ketone or other active hydrogen compound. [8]* Asymmetric Hydrogenation: The stereoselective reduction of β-aminoacrylates or other unsaturated precursors. [6] These catalytic methods offer significant advantages over classical approaches, including higher yields, improved stereoselectivity, and milder reaction conditions, making the large-scale production of enantiopure β-amino acids more feasible. [4][5]

    Synthetic Strategy Key Features Typical Catalysts
    Arndt-Eistert Homologation One-carbon homologation of α-amino acids. Silver salts (for Wolff rearrangement).
    Conjugate Addition Formation of a C-N bond. Chiral Lewis acids, organocatalysts.
    Mannich Reaction Three-component condensation. Chiral Brønsted acids, organocatalysts.

    | Asymmetric Hydrogenation | Stereoselective reduction of a double bond. | Chiral rhodium or ruthenium complexes. |

The β-Peptide Revolution: A New Paradigm in Peptidomimetics

The true potential of β-amino acids in medicinal chemistry was unlocked with the pioneering work of Dieter Seebach and Samuel Gellman in the 1990s. [9]They demonstrated that oligomers of β-amino acids, termed β-peptides, could fold into stable, predictable secondary structures, such as helices and sheets, much like their natural α-peptide counterparts. [9][10] This discovery was a watershed moment for the field. α-Peptides, while having immense therapeutic potential, are often limited by their poor metabolic stability due to rapid degradation by proteases. β-Peptides, with their unnatural backbone, are highly resistant to proteolytic degradation. [9][11]This enhanced stability, combined with their ability to mimic the secondary structures of α-peptides, made them incredibly attractive as a new class of peptidomimetics. [10]

Peptide_Comparison Figure 3: Comparison of α- and β-Peptide Backbones alpha_peptide α-Peptide Backbone N-Cα-C' beta_peptide β-Peptide Backbone N-Cβ-Cα-C' alpha_peptide:f1->beta_peptide:f1 Homologation (extra Cβ-Cα bond) stability_alpha Susceptible to Proteolytic Degradation alpha_peptide->stability_alpha stability_beta Resistant to Proteolytic Degradation beta_peptide->stability_beta Sitagliptin_MOA Figure 4: Mechanism of Action of Sitagliptin cluster_normal Normal Physiology cluster_sitagliptin With Sitagliptin Incretins Incretin Hormones (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin DPP4_inhibited DPP-4 Enzyme Sitagliptin->DPP4_inhibited Inhibition Increased_Incretins Increased Active Incretin Levels DPP4_inhibited->Increased_Incretins Insulin_Secretion ↑ Insulin Secretion Increased_Incretins->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion Increased_Incretins->Glucagon_Suppression

Caption: Figure 4: A simplified diagram illustrating the mechanism of action of sitagliptin, a DPP-4 inhibitor containing a key β-amino acid moiety.

Oseltamivir (Tamiflu®): A Neuraminidase Inhibitor

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B infections. I[12][13][14]t is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate. T[12][13]he active metabolite acts as a competitive inhibitor of the neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. B[15][12][13][14]y blocking neuraminidase, oseltamivir prevents the spread of the virus in the body. W[15][13]hile not a classical β-amino acid, the carbocyclic core of oseltamivir with its amino and carboxylic acid functionalities shares structural and synthetic principles with cyclic β-amino acid analogs, highlighting the broader impact of this structural motif in medicinal chemistry. The synthesis of oseltamivir has evolved significantly, with early routes relying on shikimic acid, a natural product, as a starting material.

The field of β-amino acids in medicinal chemistry continues to evolve at a rapid pace. Current research is focused on the development of novel catalytic methods for their synthesis with even greater efficiency and stereocontrol. T[4][5]he exploration of new β-peptide architectures with unique folding patterns and biological activities is an active area of investigation. F[10]urthermore, the application of β-amino acids is expanding beyond peptidomimetics into the design of small molecule drugs targeting a wide range of diseases.

References

  • Dr. Oracle. What is the mechanism of action of Sitagliptin?. [Link]

  • Wikipedia. Sitagliptin. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?. [Link]

  • Enanti Labs. Benefits of Sitagliptin Mechanism of action and dosage for diabetes. [Link]

  • Diabetes UK. Sitagliptin - Uses, How it Works and Side Effects. [Link]

  • Dr. Oracle. (2025, October 30). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. [Link]

  • Chemistry | Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright. [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • RSC Publishing. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Wikipedia. Oseltamivir. [Link]

  • CHIMIA. The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®). [Link]

  • ResearchGate. Recent Developments in the Synthesis of β-Amino Acids. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • A new method for the synthesis of β-amino acids. (2022, July 18). [Link]

  • Wikipedia. β-Alanine. [Link]

  • ChemRxiv. (2025, May 30). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A new methodology for the synthesis of β-amino acids. [Link]

  • ResearchGate. New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. [Link]

  • ResearchGate. (2025, August 6). β-Peptides: from structure to function. [Link]

  • PubMed. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. [Link]

  • Chemical Communications (RSC Publishing). β-Peptides: a surprise at every turn. [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 3-Amino-3-(2-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of Thienyl-Containing Amino Acids

In the landscape of modern drug discovery, the pursuit of novel chemical entities with the potential to address unmet medical needs is a paramount objective. Among the myriad of molecular scaffolds, non-proteinogenic amino acids have emerged as a particularly fertile ground for the development of innovative therapeutics. This guide delves into the scientific underpinnings and potential therapeutic applications of a compelling member of this class: 3-Amino-3-(2-thienyl)propanoic acid.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview, moving from the fundamental chemistry and synthesis of the molecule to its potential mechanisms of action and detailed experimental protocols for its investigation. By synthesizing established data on closely related analogs with the known properties of this specific compound, we aim to provide a robust framework for future research and development endeavors. The unique structural feature of the thiophene ring within an amino acid framework presents a fascinating opportunity for modulating biological systems, particularly in the context of neurological disorders.[1] This guide serves as a foundational resource to empower the scientific community to explore and unlock the full therapeutic potential of this compound.

Molecular Profile and Synthesis

Structural Features and Physicochemical Properties

This compound is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group and a thiophene ring attached to the β-carbon. The presence of the sulfur-containing thiophene ring is a key feature, as it is known to enhance the biological activity of molecules.[1]

PropertyValueReference
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [2]
Appearance Off-white solid[2]
Chirality Exists as (R) and (S) enantiomers[1]
CAS Number 3270-89-1[2]
Synthesis of the Core Scaffold: A Methodological Approach

Synthesis of 3-(2-Thienyl)propanoic Acid [3]

A solution of 3-(2-thienyl)acrylic acid (0.10 mol) in tetrahydrofuran (130 mL) is treated with 10% Palladium on carbon (4.2 g). The resulting mixture is subjected to Parr hydrogenation at 45 psi at room temperature for approximately 24 hours. Following the reaction, the mixture is filtered through Celite, and the filtrate is concentrated to dryness. The resulting solid is then recrystallized from water to yield 3-(2-thienyl)propanoic acid.

Further synthetic steps would be required to introduce the amino group at the 3-position. Standard organic chemistry methodologies, such as a Hofmann or Curtius rearrangement starting from a suitable carboxylic acid derivative, could be explored for this transformation.

Postulated Mechanism of Action: Insights from Thienyl-Containing Analogs

Direct mechanistic studies on this compound are limited. However, compelling evidence from closely related derivatives, specifically (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives, strongly suggests a mechanism of action centered on the modulation of N-methyl-D-aspartate (NMDA) receptors.

NMDA Receptor Glycine Site Agonism

Recent research has demonstrated that (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives are potent agonists at the glycine binding site of the NMDA receptor. These compounds exhibit nanomolar potencies at various NMDA receptor subtypes (GluN1/2A-D). Notably, some derivatives act as superagonists at the GluN1/2C subtype compared to the endogenous co-agonist glycine. The activation of NMDA receptors is a critical process in synaptic plasticity, learning, and memory.[4]

The structural similarity of this compound to these potent NMDA receptor agonists suggests that it may also interact with the glycine binding site on the GluN1 subunit of the NMDA receptor. The thiophene moiety likely plays a crucial role in the binding affinity and efficacy at the receptor.

Diagram of the Postulated NMDA Receptor Agonist Mechanism

NMDA_Agonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound GlycineSite Glycine Site (GluN1 Subunit) Compound->GlycineSite Binds as co-agonist NMDA_Receptor NMDA Receptor Channel GlycineSite->NMDA_Receptor Co-agonist binding GlutamateSite Glutamate Site (GluN2 Subunit) GlutamateSite->NMDA_Receptor Glutamate binding Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Na_ion Na⁺ NMDA_Receptor->Na_ion Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Neuroprotection Neuroprotective Effects (e.g., anti-apoptotic signaling) Signaling->Neuroprotection

Caption: Postulated mechanism of NMDA receptor modulation.

Potential Modulation of GABAergic Systems

Given its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, it is plausible that this compound could also interact with GABA receptors.[5][6] GABA receptor modulation represents a well-established therapeutic strategy for a range of neurological and psychiatric disorders. Further investigation into the binding and functional activity of this compound at GABA-A and GABA-B receptors is warranted.

Potential Therapeutic Applications in Neurological Disorders

The likely modulation of excitatory and inhibitory neurotransmitter systems positions this compound as a promising candidate for the treatment of various neurological disorders.[7]

Neuroprotection in Excitotoxic Conditions

Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a common pathological mechanism in acute and chronic neurodegenerative conditions such as stroke, traumatic brain injury, and Alzheimer's disease.[4] By acting as a partial agonist or a modulator at the glycine site, this compound could potentially dampen excessive NMDA receptor activity, thereby conferring neuroprotection.

Cognitive Enhancement

Fine-tuning of NMDA receptor function is crucial for learning and memory processes. Compounds that enhance NMDA receptor signaling in a controlled manner have the potential to act as cognitive enhancers. The subtype-selective activity observed with related thienyl derivatives suggests that it may be possible to develop compounds that specifically target NMDA receptor populations involved in cognitive function, potentially offering a therapeutic avenue for conditions like schizophrenia and age-related cognitive decline.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. The following sections outline key in vitro and in vivo experimental workflows.

In Vitro Neuroprotection Assays

Objective: To determine the ability of this compound to protect neuronal cells from various insults.

Cell Models:

  • SH-SY5Y neuroblastoma cells: A human-derived cell line commonly used for neurotoxicity and neuroprotection studies.

  • Primary cortical neurons: A more physiologically relevant model, though more challenging to culture.[8]

General Protocol for Glutamate-Induced Excitotoxicity Assay: [9]

  • Cell Culture: Culture SH-SY5Y cells or primary cortical neurons in appropriate media and conditions. Seed cells in 96-well plates at a suitable density.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 2-24 hours).

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for a specified time.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Express cell viability as a percentage of the untreated control and determine the EC₅₀ of the compound's neuroprotective effect.

Additional In Vitro Assays:

  • Oxidative Stress Models: Induce oxidative stress with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to model aspects of Parkinson's disease.[10]

  • Apoptosis Assays: Measure markers of apoptosis, such as caspase-3 activity or the Bax/Bcl-2 ratio, to elucidate the mechanism of cell death and protection.[8]

  • Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFH-DA to quantify intracellular ROS levels.[10]

Diagram of the In Vitro Neuroprotection Workflow

InVitro_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with This compound Start->Pretreatment Insult Induction of Neuronal Insult (e.g., Glutamate, H₂O₂) Pretreatment->Insult Incubation Incubation (24-48 hours) Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability Assay (MTT, Resazurin) Assessment->Viability Apoptosis Apoptosis Assay (Caspase-3) Assessment->Apoptosis ROS ROS Measurement (DCFH-DA) Assessment->ROS End End: Data Analysis and Interpretation Viability->End Apoptosis->End ROS->End

Caption: Workflow for in vitro neuroprotection assays.

In Vivo Models of Neurological Disorders

Objective: To evaluate the efficacy of this compound in animal models that recapitulate key aspects of human neurological diseases.

Commonly Used Animal Models: [11][12]

  • Rodent Models of Stroke: Middle cerebral artery occlusion (MCAO) is a widely used model to induce focal cerebral ischemia.

  • MPTP Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to the selective degeneration of dopaminergic neurons.

  • Transgenic Mouse Models of Alzheimer's Disease: Mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations develop age-dependent amyloid plaques and cognitive deficits.

General Protocol for a Therapeutic Study in an Animal Model:

  • Animal Acclimatization and Baseline Assessment: Acclimatize animals to the experimental conditions and perform baseline behavioral assessments (e.g., Morris water maze for cognitive function, rotarod for motor coordination).

  • Induction of Pathology: Induce the specific neurological condition using the appropriate model (e.g., MCAO surgery, MPTP administration).

  • Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and treatment regimens (pre-, co-, or post-insult).

  • Behavioral and Cognitive Assessments: Conduct a battery of behavioral tests at multiple time points to assess functional outcomes.

  • Histopathological and Biochemical Analysis: At the end of the study, collect brain tissue for analysis of neuronal loss, protein aggregation (e.g., amyloid-beta, alpha-synuclein), and markers of neuroinflammation and oxidative stress.

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the intersection of medicinal chemistry and neuroscience. The compelling evidence from its thienyl-containing analogs, particularly their potent activity as NMDA receptor glycine site agonists, provides a strong rationale for its further investigation as a potential therapeutic agent for a range of neurological disorders.

Future research should focus on several key areas:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular targets of this compound, including its affinity and functional activity at NMDA and GABA receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Safety Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of the lead compounds.

  • Validation in a Broader Range of Disease Models: Testing the efficacy of optimized compounds in more sophisticated and translatable animal models of neurodegeneration.

References

  • GABA Signaling: Pathway & Brain Role | StudySmarter. (2024, September 5). Retrieved from [Link]

  • GABA Receptor Signaling - GeneGlobe. Retrieved from [Link]

  • The dichotomy of NMDA receptor signalling - PMC. Retrieved from [Link]

  • NMDA receptor signaling: death or survival? - Hep Journals. Retrieved from [Link]

  • Signaling Pathway Downstream of GABA A Receptor in the Growth Cone - Ovid. Retrieved from [Link]

  • Animal Models of Neurodegenerative Diseases - PMC. Retrieved from [Link]

  • Activation Mechanisms of the NMDA Receptor - NCBI. Retrieved from [Link]

  • Neurodegenerative Disease Models | InVivo Biosystems. Retrieved from [Link]

  • Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - NIH. Retrieved from [Link]

  • NMDA receptor - Wikipedia. Retrieved from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. Retrieved from [Link]

  • GABA receptor - Wikipedia. Retrieved from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. Retrieved from [Link]

  • In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. Retrieved from [Link]

  • Validated and New Experimental Models of Neurodegeneration - Creative Bioarray. Retrieved from [Link]

  • GABAergic Synapse Pathway - Creative Diagnostics. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Retrieved from [Link]

  • Synthesis of A: 3-(2-Thienyl)propanoic acid - PrepChem.com. Retrieved from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. Retrieved from [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Retrieved from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. Retrieved from [Link]

  • Propionic acid inhibits neuronal maturation through dysregulating of autophagic flux. Retrieved from [Link]

  • Unlock Advanced Research: Exploring 3-Amino-3-(3-thienyl)-propionic Acid as a Key Building Block. Retrieved from [Link]

  • Propionate increases neuronal histone acetylation, but is metabolized oxidatively by glia. Relevance for propionic acidemia - PubMed. Retrieved from [Link]

  • Propionic acid ameliorates cognitive function through immunomodulatory effects on Th17 cells in perioperative neurocognitive disorders - PubMed Central. Retrieved from [Link]

  • Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PMC. Retrieved from [Link]

Sources

Literature review on the synthesis of N,N-disubstituted β-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-disubstituted β-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract: N,N-disubstituted β-amino acids are crucial structural motifs in a myriad of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. Their unique conformational constraints and metabolic stability make them highly desirable building blocks in medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical applications, and detailed experimental protocols for key methodologies, including the Mannich reaction, aza-Michael addition, and the ring-opening of β-lactams. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics and functional molecules.

Introduction: The Significance of N,N-disubstituted β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon. The presence of an additional carbon in the backbone allows them to adopt unique, stable secondary structures such as helices, turns, and sheets, making them valuable components in the design of peptidomimetics. When the amino group is disubstituted, the resulting tertiary amine lacks an N-H bond, which has profound implications for the molecule's properties. This substitution prevents hydrogen bond donation, reduces susceptibility to enzymatic degradation, and can significantly alter the compound's polarity, lipophilicity, and conformational preferences.

These attributes make N,N-disubstituted β-amino acids particularly important in drug development. For instance, they are integral components of various therapeutic agents, including anticoagulants and enzyme inhibitors. The synthesis of these compounds, especially in an enantiomerically pure form, remains a topic of significant interest and challenge in synthetic organic chemistry.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of N,N-disubstituted β-amino acids. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide will focus on three cornerstone methodologies.

The Mannich Reaction: A Three-Component Approach

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of β-amino acid synthesis, it typically involves the condensation of an enolizable carbonyl compound (e.g., a silyl ketene acetal), a secondary amine, and an aldehyde.

Mechanistic Insight: The reaction proceeds through the formation of a highly reactive Eschenmoser's salt-type iminium ion from the secondary amine and formaldehyde (or a formaldehyde equivalent). This electrophilic iminium ion is then attacked by a nucleophilic ketone enolate or, more commonly, a silyl ketene acetal, to form the β-aminocarbonyl adduct. The subsequent hydrolysis of the ester group yields the desired N,N-disubstituted β-amino acid. The use of pre-formed iminium ions and chiral catalysts has enabled the development of highly efficient asymmetric variants of this reaction.

Diagram of the Mannich Reaction Workflow

Mannich_Reaction cluster_imine Iminium Ion Formation cluster_enol Nucleophile Formation cluster_coupling C-C Bond Formation cluster_hydrolysis Final Product Amine R₂NH (Secondary Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Aldehyde CH₂O (Formaldehyde) Aldehyde->Iminium Product_Ester R₂NCH₂CHR'CO₂R'' (β-Amino Ester) Iminium->Product_Ester Ester R'CH₂CO₂R'' (Ester) SilylAcet R'CH=C(OR'')OSiMe₃ (Silyl Ketene Acetal) Ester->SilylAcet Base, TMSCl SilylAcet->Product_Ester Nucleophilic Attack Final_Acid R₂NCH₂CHR'COOH (N,N-disubstituted β-Amino Acid) Product_Ester->Final_Acid Ester Hydrolysis

Caption: General workflow for the Mannich reaction to synthesize N,N-disubstituted β-amino acids.

Exemplary Protocol: Synthesis of Ethyl 3-(diethylamino)-3-phenylpropanoate

This protocol is a representative example of a three-component Mannich reaction.

  • Step 1: Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine benzaldehyde (1.0 eq), diethylamine (1.1 eq), and a suitable Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) in a dry, aprotic solvent such as dichloromethane (DCM).

  • Step 2: Formation of the Nucleophile: In a separate flask, prepare the silyl ketene acetal by reacting ethyl acetate (1.5 eq) with a strong base like lithium diisopropylamide (LDA) at -78 °C, followed by quenching with trimethylsilyl chloride (TMSCl).

  • Step 3: Coupling Reaction: Cool the aldehyde/amine mixture to 0 °C and add the freshly prepared silyl ketene acetal dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.

  • Step 5: Hydrolysis (Optional): To obtain the final β-amino acid, the resulting ester can be hydrolyzed using standard conditions, such as refluxing with aqueous lithium hydroxide followed by acidic workup.

Data Summary: Scope of the Mannich Reaction

EntryAldehydeSecondary AmineSilyl Ketene Acetal SourceYield (%)Reference
1BenzaldehydeDiethylamineEthyl Acetate85
24-NitrobenzaldehydePyrrolidineMethyl Propionate92
3FurfuralMorpholineEthyl Isobutyrate78
4CinnamaldehydeDibenzylamineMethyl Acetate81
Aza-Michael Addition: A Conjugate Approach

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful and atom-economical method for synthesizing β-amino acid derivatives. This reaction directly forms the crucial C-N bond at the β-position.

Mechanistic Insight: The reaction is typically catalyzed by a base or an acid. A base will deprotonate the amine, increasing its nucleophilicity, while an acid will activate the enone system towards nucleophilic attack. The key step is the nucleophilic attack of the secondary amine onto the β-carbon of the activated α,β-unsaturated ester. The resulting enolate intermediate is then protonated to yield the N,N-disubstituted β-amino ester. The development of chiral catalysts has made the asymmetric aza-Michael addition a highly valuable tool for producing enantiomerically enriched β-amino acids.

Diagram of the Aza-Michael Addition Mechanism

Aza_Michael cluster_reactants Reactants cluster_mechanism Conjugate Addition cluster_product Product Formation Enone R'CH=CHCO₂R'' (α,β-Unsaturated Ester) Transition Nucleophilic Attack Enone->Transition Amine R₂NH (Secondary Amine) Amine->Transition Enolate Enolate Intermediate Transition->Enolate [Base] Product_Ester R₂NCH(R')CH₂CO₂R'' (β-Amino Ester) Enolate->Product_Ester + H⁺

Caption: Mechanism of the aza-Michael addition for β-amino ester synthesis.

Exemplary Protocol: Catalyst-Free Synthesis of Methyl 3-(Piperidin-1-yl)propanoate

This protocol highlights a solvent- and catalyst-free approach, emphasizing green chemistry principles.

  • Step 1: Reaction Setup: In a sealed vial, combine methyl acrylate (1.0 eq) and piperidine (1.05 eq).

  • Step 2: Reaction Conditions: Stir the neat mixture vigorously at room temperature. The reaction is typically exothermic. For less reactive substrates, gentle heating (40-50 °C) may be applied.

  • Step 3: Monitoring and Completion: Monitor the disappearance of the starting materials by TLC or GC-MS. The reaction is often complete within a few hours.

  • Step 4: Purification: Due to the high conversion and atom economy, the product can often be isolated in high purity by simply removing any excess amine under reduced pressure. If necessary, flash chromatography can be performed.

Data Summary: Scope of the Aza-Michael Addition

Entryα,β-Unsaturated EsterSecondary AmineConditionsYield (%)Reference
1Methyl AcrylatePiperidineNeat, RT, 2h98
2Ethyl CrotonateMorpholineNeat, 50°C, 12h95
3t-Butyl AcrylateDibenzylamineLiClO₄, Neat, RT93
4Methyl CinnamatePyrrolidineNeat, RT, 6h97
Ring-Opening of β-Lactams

β-Lactams (2-azetidinones) are four-membered cyclic amides, famously known as the core structural unit of penicillin and cephalosporin antibiotics. They are also versatile synthetic intermediates. The strain of the four-membered ring makes them susceptible to nucleophilic attack, and their ring-opening provides a direct route to β-amino acids and their derivatives.

Mechanistic Insight: The synthesis of N,N-disubstituted β-amino acids via this route involves two key stages: the synthesis of an appropriately substituted β-lactam, followed by its ring-opening. The Staudinger cycloaddition of a ketene with an imine is a common method for β-lactam formation. For N,N-disubstituted products, an iminium ion (derived from a secondary amine and an aldehyde) can be used in place of a simple imine. The subsequent ring-opening is typically achieved by hydrolysis or alcoholysis under acidic or basic conditions, cleaving the amide bond to reveal the β-amino acid or ester functionality.

Diagram of β-Lactam Ring-Opening Strategy

Beta_Lactam_Route cluster_staudinger Staudinger Cycloaddition cluster_opening Ring-Opening Ketene R'₂C=C=O (Ketene) Lactam β-Lactam Ketene->Lactam Imine R''CH=NR''' (Imine) Imine->Lactam [2+2] Product R₂N-CHR''-CR'₂-COOH (N,N-disubstituted β-Amino Acid) Lactam->Product Nucleophilic Attack Nucleophile R₂N⁻ or H₂O/H⁺ (Nucleophile) Nucleophile->Product

Caption: Two-stage synthesis of N,N-disubstituted β-amino acids via β-lactam intermediates.

Exemplary Protocol: Synthesis of 3-(Dibenzylamino)butanoic Acid

This protocol outlines the formation of a β-lactam followed by reductive ring-opening.

  • Step 1: β-Lactam Formation (Staudinger Reaction): To a solution of the appropriate imine (formed from propionaldehyde and an aniline derivative, 1.0 eq) in dry DCM at 0 °C, add triethylamine (1.5 eq). Then, add a solution of acetoxyacetyl chloride (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by chromatography to yield the N-aryl-3-acetoxy-4-methyl-azetidin-2-one.

  • Step 2: N-Debenzylation and N,N-Dibenzylation: The N-aryl group can be removed under oxidative conditions (e.g., with ceric ammonium nitrate). The resulting N-H lactam is then reacted with benzyl bromide (2.2 eq) in the presence of a base like potassium carbonate in acetonitrile to afford the N,N-dibenzyl-β-lactam.

  • Step 3: Reductive Ring-Opening: Dissolve the N,N-dibenzyl-β-lactam in a suitable solvent like methanol. Add a reducing agent such as lithium borohydride (LiBH₄) and stir at room temperature. The reaction cleaves the C4-N1 bond. Acidic workup (e.g., with 1M HCl) will protonate the resulting carboxylate to yield the final 3-(dibenzylamino)butanoic acid.

Conclusion and Future Outlook

The synthesis of N,N-disubstituted β-amino acids is a dynamic field of research, driven by the significant utility of these compounds in medicinal chemistry and materials science. The Mannich reaction, aza-Michael addition, and β-lactam ring-opening represent three of the most powerful and versatile strategies for accessing these targets. Each method offers a unique set of advantages concerning substrate scope, stereocontrol, and operational simplicity.

The ongoing development of novel catalytic systems, particularly for asymmetric transformations, continues to enhance the efficiency and selectivity of these reactions. Future efforts will likely focus on expanding the substrate scope to include more complex and sterically hindered building blocks, developing more sustainable and environmentally benign reaction conditions, and applying these methodologies to the synthesis of increasingly complex and biologically active molecules. The continued innovation in this area promises to provide chemists with an even more powerful toolkit for the rational design and synthesis of next-generation pharmaceuticals and functional materials.

References

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The Development of the First Catalyzed, Enantioselective Staudinger Reaction. Journal of the American Chemical Society, 124(24), 6929–6935. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophile-Catalyzed Asymmetric [2+2] Cycloaddition of Ketenes with Imines: A Catalytic, Enantioselective Synthesis of β-Lactams. Organic Syntheses, 80, 94. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From β-lactams to α- and β-amino acid derived peptides. Amino Acids, 16(3-4), 321–343. [Link]

  • Suginome, M., Uehlin, L., & Murakami, M. (2004). Aminoboranes as Iminium Ion Generators in a Three-Component Mannich-Type Reaction of Secondary Amines, Aldehydes, and Silyl Ketene Acetals. Journal of the American Chemical Society, 126(41), 13196–13197. [Link]

  • Notz, W., Tanaka, F., Watanabe, S., Chowdari, N. S., Turner, J. M., Thayumanavan, R., & Barbas, C. F. (2003). The Direct Organocatalytic Asymmetric Mannich Reaction: A Highly Enantioselective Route to β-Amino Carbonyl Compounds. The Journal of Organic Chemistry, 68(25), 9624–9634. [Link]

  • Bartoli, G., Bosco, M., Carlone, A., Pesciaioli, F., Ricci, P., & Melchiorre, P. (2007). Organocatalytic Asymmetric Aza-Michael Reaction of α,β-Unsaturated Aldehydes with Anilines. Organic Letters, 9(8), 1403–1405. [Link]

  • Sibi, M. P., & Asano, Y. (2000). Enantioselective Conjugate Addition of Amines to Enones Catalyzed by Chiral Lewis Acids. Journal of the American Chemical Society, 122(49), 12277–12278. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Azide Additions to Aldehydes via Organocatalytic Aerobic Oxidation. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]

The Emergence of 3-Amino-3-(2-thienyl)propanoic Acid: A Versatile Scaffold for Next-Generation APIs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of β-Amino Acids and Thiophene Moieties in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to non-canonical building blocks. Among these, β-amino acids have emerged as a particularly promising class of compounds. Their unique structural features, which include an additional carbon atom in the backbone compared to their α-amino acid counterparts, impart a remarkable resistance to enzymatic degradation, leading to improved metabolic stability of the resulting peptidomimetics and small molecule drugs.[1][2] This inherent stability, coupled with the ability to induce unique secondary structures in peptides, makes β-amino acids invaluable tools in the design of next-generation therapeutics.[3]

Concurrently, the incorporation of heterocyclic scaffolds is a well-established strategy in drug design to modulate physicochemical properties and enhance biological activity. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry.[4] Its bioisosteric relationship with the phenyl ring allows for subtle yet significant alterations in a molecule's electronic distribution, lipophilicity, and metabolic profile.[5][6] The sulfur atom can participate in hydrogen bonding, further enhancing drug-receptor interactions.[4] The strategic integration of a thiophene moiety can therefore lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[6]

This technical guide focuses on the convergence of these two powerful concepts in the form of 3-amino-3-(2-thienyl)propanoic acid , a chiral β-amino acid bearing a thiophene ring. This molecule represents a versatile and highly valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs) across a range of therapeutic areas, including neuroscience and oncology.[7][8] We will delve into the synthesis, characterization, and application of this compound, providing both theoretical insights and practical, field-proven methodologies to empower researchers in their drug discovery endeavors.

Physicochemical and Structural Characteristics

This compound is an off-white solid with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol .[9] Its structure features a chiral center at the carbon atom bearing the amino group, giving rise to (R) and (S) enantiomers, each with potentially distinct biological activities.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S[9]
Molecular Weight 171.22 g/mol [9]
CAS Number 3270-89-1 (racemate)[9]
(R)-enantiomer CAS 73495-10-0[10]
Appearance Off-white solid[9]
Topological Polar Surface Area 91.6 Ų[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]
Rotatable Bonds 3[9]

Strategic Synthesis of this compound: A Focus on Stereoselectivity

The synthesis of enantiomerically pure β-amino acids is a critical challenge in medicinal chemistry. Several strategies have been developed, broadly categorized into asymmetric synthesis and chiral resolution of a racemic mixture.

Conceptual Pathways to Stereoselective Synthesis

The asymmetric synthesis of this compound can be approached through various established methodologies for β-amino acid synthesis, including the Mannich-type reaction, conjugate addition of amines to α,β-unsaturated esters, and the Arndt-Eistert homologation of α-amino acids.[11] The key to success lies in the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Synthesis Concepts cluster_start Starting Materials cluster_methods Key Asymmetric Methodologies cluster_product Enantiopure Product Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Mannich Reaction Mannich Reaction Thiophene-2-carboxaldehyde->Mannich Reaction Conjugate Addition Conjugate Addition Thiophene-2-carboxaldehyde->Conjugate Addition Malonic acid derivative Malonic acid derivative Malonic acid derivative->Mannich Reaction Malonic acid derivative->Conjugate Addition Chiral amine Chiral amine Chiral amine->Mannich Reaction Enantiopure this compound Enantiopure this compound Mannich Reaction->Enantiopure this compound Conjugate Addition->Enantiopure this compound Enzymatic Resolution Enzymatic Resolution Enzymatic Resolution->Enantiopure this compound API Synthesis Workflow Start Start Building_Block This compound Start->Building_Block End End Protection N- and/or O-protection Building_Block->Protection Coupling Coupling with Pharmacophore Protection->Coupling Deprotection Final Deprotection Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification API Final API Purification->API API->End

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(2-thienyl)propanoic acid via Parr Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of 3-(2-thienyl)propanoic acid through the catalytic hydrogenation of 3-(2-thienyl)acrylic acid using a Parr shaker apparatus. The protocol emphasizes operational safety, mechanistic considerations, and procedural details to ensure a reliable and reproducible outcome. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Synthetic Challenge

3-(2-Thienyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis often involves the reduction of the double bond in its precursor, 3-(2-thienyl)acrylic acid. Catalytic hydrogenation is a highly effective method for this transformation due to its high efficiency and clean reaction profile.

The Parr hydrogenation apparatus allows for reactions under elevated hydrogen pressure, which significantly accelerates the rate of reduction.[1][2][3] However, the presence of a thiophene ring introduces a significant challenge. Thiophene and its derivatives are known catalyst poisons and can undergo undesired side reactions, such as ring reduction and hydrodesulfurization (HYD), under harsh hydrogenation conditions.[4][5] Therefore, a carefully optimized protocol is essential to selectively hydrogenate the exocyclic double bond while preserving the aromatic thiophene core. This guide details such a protocol, focusing on palladium-on-carbon (Pd/C) catalysis under mild pressure.

Mechanistic Rationale & Potential Pathways

The primary reaction is the catalytic hydrogenation of the alkene functional group. The mechanism involves the adsorption of both molecular hydrogen and the substrate onto the surface of the palladium catalyst. Hydrogen atoms are added across the double bond, leading to the saturated propanoic acid derivative.

A critical consideration is the potential for over-reduction. The thiophene ring can be hydrogenated to tetrahydrothiophene, which may subsequently undergo C-S bond cleavage (hydrogenolysis) to yield aliphatic byproducts.[6][7][8]

sub 3-(2-thienyl)acrylic acid prod 3-(2-thienyl)propanoic acid (Desired Product) sub->prod + H2 (Selective) [Pd/C, 45 psi, RT] side1 Tetrahydrothiophene derivative sub->side1 + H2 (Harsh Conditions) (Over-reduction) side2 Desulfurized Byproducts (e.g., heptanoic acid) side1->side2 + H2 (Hydrogenolysis)

Caption: Reaction scheme for the hydrogenation of 3-(2-thienyl)acrylic acid.

The choice of mild conditions (room temperature and moderate pressure) is a deliberate strategy to exploit the kinetic differences between the hydrogenation of the alkene and the aromatic thiophene ring, thereby favoring the formation of the desired product.[9]

Safety First: High-Pressure Hydrogenation Protocol

Working with a Parr apparatus involves significant hazards, including flammable gases under pressure and pyrophoric catalysts.[10][11] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are required at all times.[12]

  • Location: The apparatus must be operated within a certified chemical fume hood.[13] A blast shield should be placed between the apparatus and the user.[13]

  • Hydrogen Handling: Ensure all connections from the hydrogen cylinder are secure and leak-tested. The area must be well-ventilated, and all potential ignition sources (open flames, static electricity) must be eliminated.[10][11]

  • Catalyst Handling: Palladium on carbon is highly reactive and can ignite spontaneously upon contact with air and organic solvents.[10][12]

    • Never add dry catalyst to a flammable solvent.[10][11]

    • Always wet the catalyst with a small amount of the reaction solvent to create a slurry before adding it to the reaction vessel.[10]

    • Used catalyst must be kept wet and stored in a designated, sealed container to prevent spontaneous ignition upon drying.[12]

  • Pressure Limits: Do not exceed the maximum pressure rating of the reaction bottle (typically 60 psi for standard glass vessels).[1][10]

Experimental Protocol & Workflow

This protocol is adapted from a verified synthesis of 3-(2-thienyl)propanoic acid.[9]

Materials and Equipment
Reagents & Materials Equipment
3-(2-thienyl)acrylic acidParr Shaker Hydrogenation Apparatus (e.g., 3911 Series)[3][14]
10% Palladium on Carbon (Pd/C)500 mL heavy-walled glass reaction bottle
Tetrahydrofuran (THF), reagent gradeMagnetic stir bar or mechanical stirrer
Celite® (for filtration)Buchner funnel and filter flask
Hydrogen gas (high purity)Vacuum source
Nitrogen or Argon gas (for inerting)Rotary evaporator
Step-by-Step Procedure
  • Vessel Preparation:

    • Place 15.6 g (0.10 mol) of 3-(2-thienyl)acrylic acid into the 500 mL Parr reaction bottle.

    • Add 130 mL of tetrahydrofuran (THF) and stir until the solid is fully dissolved. The total volume should not exceed half the bottle's capacity.[10][12]

    • Flush the vessel with an inert gas (Nitrogen or Argon) to remove oxygen.[15]

  • Catalyst Addition:

    • In a separate small beaker, weigh 4.2 g of 10% Pd/C.

    • Carefully add a small amount of THF to the catalyst to form a slurry.[10]

    • Under a positive flow of inert gas, transfer the catalyst slurry to the reaction bottle using a pipette or funnel. Ensure all catalyst is submerged in the solution.[10]

  • Apparatus Assembly & Purging:

    • Securely stopper the reaction bottle and clamp it into the shaker mechanism of the Parr apparatus.[12]

    • Place the steel shielding jacket around the bottle.[10]

    • Connect the gas lines to the bottle head.

    • Evacuate the bottle using a vacuum source (aspirator or diaphragm pump, never an oil pump) and then fill with hydrogen to ~20-30 psi.[11][12]

    • Vent the hydrogen into the fume hood exhaust.

    • Repeat this evacuation-fill-vent cycle at least three times to ensure all air is removed from the system.[11][12]

  • Reaction Execution:

    • After the final purge, pressurize the reaction bottle to 45 psi with hydrogen.[9]

    • Close the connection to the main hydrogen reservoir. The reaction progress will be monitored by the pressure drop in the bottle.[16]

    • Begin vigorous shaking. The reaction is typically run at room temperature.[9]

    • Continue shaking until the pressure ceases to drop, indicating the reaction is complete. For this specific synthesis, this may take approximately 24 hours.[9]

  • Work-up and Isolation:

    • Stop the shaker and allow the catalyst to settle.[12]

    • Carefully vent any residual hydrogen pressure from the bottle.[10]

    • Remove the bottle from the apparatus.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of fresh THF.[9][12]

    • Caution: Keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from water to yield the final product.[9]

Experimental Workflow Diagram

prep prep reaction reaction workup workup final final A 1. Dissolve Substrate in THF B 2. Add Pd/C Catalyst Slurry A->B C 3. Assemble & Purge Apparatus with H2 B->C D 4. Pressurize to 45 psi & Begin Shaking C->D E 5. Monitor H2 Uptake (~24 hrs) D->E F 6. Vent & Disassemble E->F G 7. Filter through Celite to Remove Catalyst F->G H 8. Concentrate Filtrate (Rotovap) G->H I 9. Recrystallize from Water H->I J 3-(2-thienyl)propanoic acid I->J

Caption: Step-by-step workflow for Parr hydrogenation and product isolation.

Data Summary & Trustworthiness

Key Reaction Parameters
ParameterValueReference
Substrate3-(2-thienyl)acrylic acid[9]
Catalyst10% Palladium on Carbon[9]
SolventTetrahydrofuran (THF)[9]
H₂ Pressure45 psi[9]
TemperatureRoom Temperature[9]
Reaction Time~24 hours[9]
Expected Yield~60% (after recrystallization)[9]
Protocol Self-Validation

This protocol is self-validating through clear, observable metrics:

  • Reaction Monitoring: The progress of the hydrogenation is directly monitored by the pressure drop in the reaction vessel. A stable pressure reading indicates the cessation of hydrogen uptake and the completion of the reaction.[3][16] For a quantitative measure, the relationship between pressure drop and moles of H₂ consumed can be calibrated.[16]

  • Product Confirmation: The identity and purity of the isolated product, 3-(2-thienyl)propanoic acid, can be confirmed by standard analytical techniques. The literature reports a melting point of 58-60°C and provides characteristic ¹H NMR, ¹³C NMR, IR, and MS data for verification.[9]

  • Troubleshooting:

    • No Pressure Drop: This could indicate an inactive catalyst, a leak in the system, or insufficient mixing. Check all seals and connections. If the issue persists, the catalyst may need to be replaced.

    • Slow Reaction: Increasing agitation speed or slightly raising the temperature (not exceeding 80°C for the apparatus) can increase the reaction rate.[1] However, be mindful that higher temperatures may promote side reactions.

    • Low Yield / Impurities: If analysis reveals byproducts from over-reduction, consider reducing the reaction time, lowering the catalyst loading, or using a less reactive catalyst system.

References

  • SOP: PARR HYDROGENATION APPARATUS. Link

  • Parr Hydrogenation Apparatus Safety procedure. (2022-03-20). Link

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. Link

  • The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. ResearchGate. Link

  • Safety Guidelines for Hydrogenation Reactions. (2012-03-06). University of Pittsburgh. Link

  • On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Physical Chemistry Chemical Physics. Link

  • Catalytic Hydrogenation of Thiophene to Tetrahydrothiophene (THT). Benchchem. Link

  • 3900 Series Hydrogenation Apparatus. TCNJ Chemistry Department. Link

  • Shaker Hydrogenation Apparatus. Parr Instrument Company. Link

  • Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. ScienceDirect. Link

  • Hydrogenation Parr Shaker SOP. Scribd. Link

  • Thiophene hydrodesulfurization catalysis on supported Ru clusters: Mechanism and site requirements for hydrogenation and desulfurization pathways. Semantic Scholar. Link

  • 3921 Shaker Hydrogenation Apparatus. Parr Instrument Company. Link

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Link

  • Opening, desulfurization, and hydrogenation of thiophene at iridium. An experimental study in a homogeneous phase. Journal of the American Chemical Society. Link

  • Shaker Type Hydrogenation Apparatus. Parr Instrument Company. Link

  • Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. ResearchGate. Link

  • Catalytic hydrogenation of Thiophene derivatives. YouTube. Link

  • Parr Hydrogenator 3911EA. The Lab World Group. Link

  • Parr Hydrogenators. Parr Instrument Company. Link

  • Hydrogenation Apparatus - Catalytic, Low Pressure, Shaker Type, 500mL, Parr. Thomas Scientific. Link

  • Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. MDPI. Link

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Link

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Link

  • 3-(2-Thienyl)propanoic acid. PubChem. Link

Sources

The Strategic Use of 3-Amino-3-(2-thienyl)propanoic Acid in Modern Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Abstract

3-Amino-3-(2-thienyl)propanoic acid has emerged as a highly versatile and valuable chiral building block in the field of organic and medicinal chemistry.[1][2] Its unique structure, which combines a β-amino acid backbone with a thiophene moiety, offers distinct stereochemical and electronic properties that are advantageous for the synthesis of complex molecular architectures.[1][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in stereoselective synthesis. We will explore its role in the construction of key pharmaceutical intermediates, such as β-lactams, and its application in creating conformationally restricted amino acids for peptidomimetic drug design.[4] Detailed protocols for the critical upstream step of enzymatic kinetic resolution and a representative stereoselective cyclization are provided to illustrate its practical application.

Introduction: The Value Proposition of a Thienyl-Containing β-Amino Acid

Non-natural amino acids are foundational to modern drug discovery, enabling the synthesis of molecules with enhanced efficacy, improved bioavailability, and tailored pharmacological profiles.[1] this compound, a thienyl analogue of β-alanine, is a prime example of such a building block.[3] The incorporation of the thiophene ring, a well-known bioisostere of the phenyl ring, imparts unique electronic characteristics and can influence a molecule's pharmacokinetic properties.[3][5]

The true synthetic power of this compound is realized when its enantiomerically pure forms, (R)- and (S)-3-amino-3-(2-thienyl)propanoic acid, are used. These chiral synthons serve as precursors for a variety of stereochemically defined molecules, including:

  • Heterocyclic Scaffolds: Most notably, it is a key precursor for the synthesis of monocyclic and bicyclic β-lactams, core structures in many antibiotic classes.[6][7]

  • Peptidomimetics: It is used to create conformationally restricted amino acids, which are critical for designing peptides with enhanced stability against proteolytic degradation.[4]

  • Bioactive Molecules: Derivatives of this amino acid have been investigated for a range of therapeutic applications, including as potential neuroprotective agents and for modulating neurotransmitter systems.[2][3]

The gateway to these applications is the efficient preparation of the enantiopure starting material. Chemoenzymatic Dynamic Kinetic Resolution (DKR) stands out as a powerful and sustainable method to achieve this.[8][9]

Foundational Protocol: Enzymatic Kinetic Resolution

To utilize this compound in stereoselective synthesis, one must first obtain it in an enantiomerically pure form. Dynamic Kinetic Resolution (DKR) is a superior strategy as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer.[9] This process combines the stereoselective transformation of one enantiomer by an enzyme with the simultaneous racemization of the remaining, unreacted enantiomer.[9][10]

Below is a representative protocol for the DKR of a β-amino ester, illustrating the principles that can be adapted for derivatives of this compound.

Workflow for Dynamic Kinetic Resolution

DKR_Workflow cluster_reaction DKR Process cluster_outcome Products racemate Racemic β-Amino Ester reaction_vessel Reaction Vessel (70°C, H₂ atmosphere) racemate->reaction_vessel solvent Toluene solvent->reaction_vessel rac_cat Heterogeneous Racemization Catalyst (e.g., Pd/C) rac_cat->reaction_vessel enzyme Immobilized Lipase (e.g., Candida antarctica Lipase A) enzyme->reaction_vessel s_amide (S)-Amide Product reaction_vessel->s_amide Enzymatic Aminolysis (High ee) unreacted_ester Trace (R)-Ester reaction_vessel->unreacted_ester Residual

Caption: General workflow for chemoenzymatic Dynamic Kinetic Resolution.

Protocol 2.1: Chemoenzymatic DKR of a Generic β-Amino Ester

This protocol is adapted from established principles of DKR for β-amino esters and serves as a template.[9] Optimization for this compound derivatives is required.

Materials:

  • Racemic propyl β-phenylalaninate (Model Substrate)

  • Palladium on Carbon (5 mol%) as racemization catalyst

  • Immobilized Candida antarctica Lipase A (CalA)

  • Toluene (Anhydrous)

  • Pressurized reaction vessel with magnetic stirring

  • Hydrogen (H₂) gas supply

Procedure:

  • Vessel Preparation: To a dried, inert-atmosphere reaction vessel, add the racemic propyl β-phenylalaninate (72.5 mM), the palladium catalyst (5 mol%), and immobilized CalA.

  • Solvent Addition: Add anhydrous toluene to the vessel to achieve the desired substrate concentration.

  • Pressurization: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 0.50 bar. The total pressure is brought to 5.0 bar with nitrogen.

  • Reaction: Heat the mixture to 70°C with vigorous stirring. The elevated temperature is crucial for the racemization catalyst's activity and is tolerated by the thermostable CalA enzyme.[9]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine the conversion and enantiomeric excess (ee) of the product amide.

  • Workup: Upon completion, cool the reaction, vent the pressure, and filter to remove the heterogeneous catalysts (Pd/C and immobilized enzyme). The filtrate can then be concentrated and the product purified by column chromatography.

Rationale for Choices:

  • Catalyst System: The combination of a metal-based heterogeneous catalyst for racemization and an enzyme for kinetic resolution allows both processes to occur concurrently in one pot.[9]

  • Solvent: Toluene is often a good solvent for racemization, though the enzyme's activity might be higher in other organic solvents. This choice represents a compromise for optimal DKR performance.[9]

  • Enzyme: Candida antarctica Lipase A (CalA) is well-known for its efficiency in the kinetic resolution of β-amino esters and its notable thermostability.[9]

Application in Stereoselective Synthesis: The Staudinger β-Lactam Synthesis

One of the most powerful applications of chiral β-amino acids is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam chemistry.[6][7] When a chiral building block derived from this compound is used, the stereochemistry of the resulting β-lactam can be controlled.

Logical Flow of Stereocontrolled β-Lactam Synthesis

Staudinger_Synthesis start (R)-3-Amino-3- (2-thienyl)propanoic acid step1 Acid Chloride Formation (e.g., with SOCl₂) start->step1 acid_chloride Chiral Acid Chloride step1->acid_chloride step2 Ketene Generation (in situ with a non-nucleophilic base) acid_chloride->step2 ketene Chiral Ketene Intermediate step2->ketene cycloaddition Staudinger [2+2] Cycloaddition ketene->cycloaddition imine Achiral Imine imine->cycloaddition product trans-β-Lactam (Diastereomerically Enriched) cycloaddition->product

Caption: Stereoselective Staudinger synthesis using a chiral precursor.

Protocol 3.1: Diastereoselective Synthesis of a 3-Amino-β-Lactam

This generalized protocol is based on the principles of the Staudinger reaction.[7][11] It requires adaptation for the specific substrate.

Materials:

  • (R)-N-Protected-3-amino-3-(2-thienyl)propanoic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Proton Sponge®

  • Substituted Imine (e.g., N-benzylidene-4-methoxyaniline)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid in anhydrous DCM. Cool the solution to 0°C. Add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours until conversion is complete (monitored by TLC or IR). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Cycloaddition: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the imine (1.0 eq.) in anhydrous DCM. Cool both solutions to -78°C.

  • Ketene Generation & Trapping: Slowly add a solution of triethylamine (2.2 eq.) in DCM to the acid chloride solution at -78°C. The formation of the ketene is immediate. After stirring for 10-15 minutes, add the pre-cooled imine solution dropwise via cannula.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The stereochemical outcome (cis/trans selectivity) can be highly dependent on the temperature, solvent, and base used.[11]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy.

Causality Behind Experimental Choices:

  • N-Protection: The amino group of the starting material must be protected (e.g., with Boc, Cbz, or an acyl group) to prevent unwanted side reactions and to influence the stereochemical course of the cycloaddition.

  • Base: A non-nucleophilic base like triethylamine or a proton sponge is used to generate the ketene from the acid chloride without competing in nucleophilic attack.[7]

  • Low Temperature: The reaction is initiated at low temperature (-78°C) to control the rate of ketene formation and the subsequent cycloaddition, which often leads to higher diastereoselectivity.

Data Presentation: Representative Stereochemical Outcomes

The utility of a chiral building block is quantified by the level of stereocontrol it imparts on a reaction. The following table summarizes typical outcomes for reactions involving chiral β-amino acid derivatives in β-lactam synthesis.

Reaction TypeChiral ComponentKey ReagentsTypical Yield (%)Typical Stereoselectivity (d.r. or ee)Reference
Staudinger CycloadditionChiral Acid ChlorideAchiral Imine, Et₃N60-85%trans selectivity, d.r. > 90:10[6]
Catalytic Asymmetric SynthesisAchiral Ketene, Achiral ImineChiral Catalyst (e.g., Benzoylquinine)36-65%95-99% ee, d.r. up to 99:1[7]
Enolate-Imine CondensationChiral Ester EnolateAchiral Imine70-95%High diastereoselectivity[7]

Conclusion

This compound is a powerful and versatile chiral building block for modern stereoselective synthesis. Its successful application hinges on the initial production of enantiomerically pure material, for which dynamic kinetic resolution is an excellent strategy. Once obtained, this synthon provides a reliable platform for constructing complex, stereochemically defined molecules, most notably β-lactams and other pharmaceutically relevant scaffolds. The protocols and principles outlined in this note serve as a practical guide for researchers to harness the full synthetic potential of this valuable compound, paving the way for innovations in drug discovery and materials science.[5]

References

  • Advancing Drug Discovery with Thienyl Alanine Analogues. (URL: )
  • Applications of 3-(2-Thienyl)-L-alanine in Organic Synthesis and Beyond. (URL: )
  • (R-3-Amino-3-(2-thienyl)propionic acid - Chem-Impex. (URL: )
  • The Role of D-3-(3-Thienyl)
  • Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - PubMed. (URL: [Link])

  • β-Lactam synthesis - Organic Chemistry Portal. (URL: [Link])

  • Advances in the chemistry of β-lactam and its medicinal applications - PMC. (URL: [Link])

  • Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC - NIH. (URL: [Link])

  • Synthesis of A: 3-(2-Thienyl)propanoic acid - PrepChem.com. (URL: [Link])

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC - NIH. (URL: [Link])

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. (URL: [Link])

  • 5928-51-8 | MFCD00047093 | 3-(2-Thienyl)propanoic acid | AA Blocks. (URL: [Link])

  • Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters | Request PDF. (URL: [Link])

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: [Link])

  • Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters - PubMed. (URL: [Link])

  • The Synthesis and Microbiological Properties of β-3-Thienylalanine, a New anti-Phenylalanine | Journal of the American Chemical Society. (URL: [Link])

  • 3-(2-THIENYL)-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID synthesis. (URL: [Link])

  • Unlock Advanced Research: Exploring 3-Amino-3-(3-thienyl)-propionic Acid as a Key Building Block. (URL: [Link])

  • (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride - PubChem - NIH. (URL: [Link])

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (URL: [Link])

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: [Link])

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Lirias. (URL: [Link])

  • Functionalized C 3 -Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. (URL: [Link])

Sources

Application Notes and Protocols: 3-Amino-3-(2-thienyl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-Amino-3-(2-thienyl)propanoic acid and its derivatives in the field of neuroscience. This document delves into the molecular mechanisms, practical applications, and detailed experimental protocols related to this class of compounds, with a primary focus on their role as modulators of the γ-aminobutyric acid (GABA) system.

Scientific Background and Rationale

The inhibitory neurotransmitter GABA is central to regulating neuronal excitability throughout the central nervous system (CNS). The precise control of GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

A key mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1][2] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1).[3] GAT1 is predominantly found on neurons, while GAT3 is primarily located on glial cells.[4] This differential localization allows for targeted pharmacological intervention.

This compound serves as a valuable chemical scaffold in the development of GAT inhibitors. The thienyl group, a bioisostere of a phenyl ring, often confers favorable pharmacokinetic and pharmacodynamic properties. While this specific compound may act as a foundational structure or a pharmacological tool in its own right, its derivatives have led to the development of highly potent and selective GAT inhibitors, such as the antiepileptic drug tiagabine.[5] By inhibiting GABA reuptake, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic tone and producing a net inhibitory effect on the CNS.

The strategic application of this compound and its analogs allows researchers to dissect the roles of different GAT subtypes in health and disease, and to explore the therapeutic potential of modulating GABAergic signaling.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The primary mechanism of action for this compound and its derivatives in neuroscience is the inhibition of GABA transporters. This action leads to a cascade of events that ultimately enhance inhibitory neurotransmission.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Glial Cell / Presynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding GAT GABA Transporter (GAT) GABA_Synapse->GAT Uptake Postsynaptic_Effect Hyperpolarization (Inhibition) GABA_Receptor->Postsynaptic_Effect GABA_Reuptake GABA Reuptake GAT->GABA_Reuptake Compound This compound (or derivative) Compound->GAT Inhibition

Figure 1: Mechanism of GABA Uptake Inhibition.

As depicted in Figure 1, GABA is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic GABA receptors, leading to neuronal inhibition. GATs on surrounding neurons and glial cells actively remove GABA from the synaptic cleft, terminating the signal. This compound-based inhibitors block these transporters, resulting in a higher concentration of GABA in the synapse for a longer duration, thus potentiating the inhibitory signal.

Pharmacological Data of Thienyl-Containing GAT Inhibitors

While specific IC50 values for this compound are not extensively documented in readily available literature, the following table presents data for well-characterized derivatives that share the thienyl moiety, illustrating the potency and selectivity that can be achieved with this structural class.

CompoundTargetIC50 (µM)SelectivityReference
TiagabinehGAT-10.07Highly selective for GAT-1[2]
NNC-711hGAT-10.04Highly selective for GAT-1[2]
(S)-SNAP-5114hGAT-3~3.1~20-fold selective for GAT-3 over GAT-1[1][6]
5-(Thiophen-2-yl)indoline-2,3-dionehGAT-3Low micromolar>30-fold selective for hGAT-3 over other GATs[7]

hGAT refers to the human GABA transporter subtype.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound and its analogs on GABAergic neurotransmission.

In Vitro [³H]-GABA Uptake Assay

This assay is the gold standard for determining the potency and selectivity of compounds at different GAT subtypes.

GABA_Uptake_Assay Start Start: Cells Expressing GAT Subtype Step1 Incubate cells with test compound (e.g., this compound) Start->Step1 Step2 Add [³H]-GABA to initiate uptake Step1->Step2 Step3 Incubate for a defined period (e.g., 10-20 min at 37°C) Step2->Step3 Step4 Terminate uptake by rapid washing with ice-cold buffer Step3->Step4 Step5 Lyse cells Step4->Step5 Step6 Quantify intracellular [³H]-GABA using liquid scintillation counting Step5->Step6 End End: Determine IC50 value Step6->End

Figure 2: Workflow for [³H]-GABA Uptake Assay.

Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the human or rodent GAT subtype of interest (GAT1, GAT2, GAT3, or BGT1).

  • Compound Preparation: Prepare stock solutions of this compound or its derivatives in a suitable solvent (e.g., DMSO or aqueous buffer). Create a dilution series to determine a dose-response curve.

  • Assay Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Wash the cells with a Krebs-Ringer-HEPES buffer. c. Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes at 37°C. d. Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA. e. Allow the uptake to proceed for 10-20 minutes at 37°C. f. Terminate the assay by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer. g. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). h. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor like nipecotic acid) from the total uptake. b. Plot the percentage of inhibition against the log concentration of the test compound. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA levels in the brain of a freely moving animal, providing insights into the in vivo efficacy of a GAT inhibitor.

Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex, or ventral tegmental area).[8][9] Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion and Baseline Collection: a. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). b. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Compound Administration: Administer this compound or its derivative systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe by including it in the aCSF.

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • GABA Analysis: a. Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection after derivatization with o-phthaldialdehyde (OPA).[8]

  • Data Analysis: a. Express the GABA concentrations in the post-administration samples as a percentage of the average baseline concentration. b. Plot the percentage change in extracellular GABA over time to visualize the effect of the compound.

Applications in Neuroscience Research

  • Elucidating the Role of GAT Subtypes: By using subtype-selective inhibitors derived from the this compound scaffold, researchers can investigate the specific contributions of neuronal (GAT1) versus glial (GAT3) GABA uptake in different brain regions and behaviors.

  • Preclinical Models of Neurological Disorders: These compounds can be used in animal models of epilepsy, anxiety, and neuropathic pain to assess the therapeutic potential of GAT inhibition.

  • Studying Synaptic Plasticity: By modulating extracellular GABA levels, researchers can explore the role of GABAergic tone in long-term potentiation (LTP) and long-term depression (LTD).

  • Drug Discovery and Development: The this compound structure serves as a valuable starting point for medicinal chemistry campaigns aimed at developing novel CNS therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound and its derivatives are powerful pharmacological tools for the study of the GABAergic system. Their ability to inhibit GABA transporters provides a means to manipulate a fundamental process in neurotransmission. The protocols and information provided herein offer a solid foundation for researchers to effectively utilize these compounds in their neuroscience research endeavors, ultimately contributing to a better understanding of brain function and the development of new treatments for neurological disorders.

References

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed Central. [Link]

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed. [Link]

  • On the origin of extracellular GABA collected by brain microdialysis and assayed by a simplified on-line method. Semantic Scholar. [Link]

  • New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]

  • Molecular basis of human GABA transporter 3 inhibition. PubMed Central. [Link]

  • Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors. PubMed. [Link]

  • Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. PubMed. [Link]

  • Extracellular level of GABA and Glu: In vivo microdialysis-HPLC measurements. ResearchGate. [Link]

  • GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS. ScienceDirect. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Central Receptor Binding and Cardiovascular Effects of GABA Analogues in the Cat. DeepDyve. [Link]

  • The GABA transporter and its inhibitors. PubMed. [Link]

  • IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells. ResearchGate. [Link]

  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. [Link]

  • Structural basis of GABA reuptake inhibition. PubMed Central. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. PubMed. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. [Link]

  • 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. [Link]

Sources

Experimental procedure for enzymatic synthesis of thienyl amino acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-canonical amino acids, such as those containing a thienyl moiety, are highly valued building blocks in pharmaceutical development. Traditional chemical synthesis of these compounds often involves harsh conditions, multiple protection/deprotection steps, and challenging chiral resolutions. This application note details a robust and stereoselective enzymatic protocol for the synthesis of thienyl amino acids, leveraging the catalytic efficiency of transaminase enzymes. This biocatalytic approach offers a greener, more direct route to enantiomerically pure products under mild, aqueous conditions.

Introduction: The Case for Biocatalysis

Thienyl-containing amino acids are integral components of numerous therapeutic agents, contributing to their metabolic stability and binding affinity. However, their synthesis is often a bottleneck in the drug discovery pipeline. Enzymatic synthesis, particularly using transaminases (TAs), presents a powerful alternative to classical chemistry.[1][]

Key Advantages of the Enzymatic Approach:

  • High Stereoselectivity: Enzymes operate with exquisite precision, typically yielding products with very high enantiomeric excess (>99% ee), eliminating the need for chiral separation.

  • Green Chemistry: Reactions are performed in aqueous buffers under mild temperature and pH conditions, reducing solvent waste and energy consumption.[3]

  • Process Simplification: Enzymatic routes can shorten synthetic pathways, often converting a prochiral keto acid to a chiral amino acid in a single step.[]

This protocol will focus on the asymmetric synthesis of a model compound, L-2-thienylglycine, from its corresponding α-keto acid, 2-thienylglyoxylic acid, using a commercially available ω-transaminase.

Principle of the Method: Asymmetric Amination

The core of this procedure is a transamination reaction catalyzed by a ω-transaminase (ω-TA), a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[3][4] The enzyme facilitates the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to the ketone moiety of the thienyl α-keto acid substrate.

The reaction mechanism, facilitated by the PLP cofactor, involves several key steps:

  • The amino donor forms a Schiff base with the enzyme-bound PLP, converting it to pyridoxamine phosphate (PMP) and releasing the keto-acid byproduct (e.g., pyruvate).[5][6]

  • The keto acid substrate (2-thienylglyoxylic acid) enters the active site.

  • The amino group is transferred from PMP to the substrate, forming the desired chiral thienyl amino acid and regenerating the PLP cofactor for the next catalytic cycle.[6]

To drive the reaction equilibrium towards product formation, the keto acid byproduct is often removed. When using L-alanine as the amino donor, the pyruvate byproduct can be removed by lactate dehydrogenase (LDH) in a coupled-enzyme system. A simpler and highly effective method is to use a "smart" amine donor like isopropylamine, where the acetone byproduct is volatile and does not inhibit the reaction.

Experimental Protocol

This section provides a step-by-step methodology for the enzymatic synthesis, purification, and analysis of L-2-thienylglycine.

Materials and Reagents
  • Enzyme: A commercially available (R)- or (S)-selective ω-transaminase. The choice depends on the desired product enantiomer. (e.g., ATA-200 or equivalent).

  • Substrate: 2-Thienylglyoxylic acid.

  • Amino Donor: Isopropylamine.

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • Buffer: Potassium phosphate buffer (100 mM, pH 8.0).

  • Quenching Solution: Trichloroacetic acid (TCA) or Hydrochloric acid (HCl).

  • Purification: Strong cation exchange resin (e.g., Dowex 50WX8) and appropriate elution buffers (Ammonium hydroxide, water).

  • Analytical Standards: Racemic and enantiopure standards of 2-thienylglycine.

  • Analytical Equipment: HPLC with a chiral column, UV detector, and optionally a mass spectrometer (LC-MS).[][8]

Step-by-Step Procedure

Step 1: Reagent Preparation (Aqueous Reaction Medium)

  • Prepare 500 mL of a 100 mM potassium phosphate buffer and adjust the pH to 8.0 using KOH or H₃PO₄.

  • Prepare stock solutions:

    • Substrate: 200 mM 2-thienylglyoxylic acid in the phosphate buffer. Adjust pH back to 8.0 if necessary.

    • Cofactor: 20 mM PLP in the phosphate buffer. Store protected from light.

    • Amino Donor: 2 M Isopropylamine in the phosphate buffer. Prepare fresh.

Scientist's Note (Causality): A slightly alkaline pH (7.5-8.5) is often optimal for transaminase activity and helps maintain the solubility of the keto acid substrate. PLP is light-sensitive and essential for catalytic activity; it must be included as transaminases can lose their cofactor during purification and storage.[9]

Step 2: Enzymatic Reaction Setup

  • In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor or shaker flask at 30-40°C), add the phosphate buffer.

  • Add the PLP stock solution to a final concentration of 1 mM.

  • Add the transaminase enzyme to the desired loading (e.g., 5-10 mg/mL). Allow it to dissolve/disperse with gentle stirring.

  • Add the amino donor (isopropylamine) to a final concentration of 500 mM - 1 M.

  • Initiate the reaction by adding the 2-thienylglyoxylic acid substrate to a final concentration of 50 mM.

  • Maintain gentle agitation and constant temperature for the duration of the reaction (typically 12-24 hours).

Scientist's Note (Causality): A stoichiometric excess of the amine donor is used to push the reaction equilibrium towards the product side. The reaction is initiated with the keto acid substrate to prevent potential enzyme inhibition at high initial concentrations.

Step 3: Reaction Monitoring (Self-Validation)

  • Periodically (e.g., at 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the enzymatic activity immediately by adding 100 µL of 10% TCA or 1 M HCl.

  • Centrifuge the sample to pellet the precipitated enzyme.

  • Analyze the supernatant by reverse-phase HPLC to monitor the disappearance of the keto acid substrate and the appearance of the amino acid product. This provides a measure of reaction conversion.

Step 4: Reaction Work-up and Product Purification

  • Once the reaction has reached completion (as determined by monitoring), terminate it by acidifying the entire batch to pH ~2 with 6 M HCl. This will precipitate the bulk of the enzyme.

  • Centrifuge the mixture at 4000 x g for 20 minutes to pellet the enzyme. Decant the supernatant.

  • Prepare a column with a strong cation exchange (SCX) resin, pre-equilibrated with deionized water.

  • Load the supernatant onto the SCX column. The positively charged amino acid product will bind to the resin, while unreacted keto acid and other anions will pass through.

  • Wash the column with several column volumes of deionized water to remove any remaining impurities.

  • Elute the purified thienyl amino acid using a 2 M ammonium hydroxide solution.

  • Collect the fractions containing the product (monitor by TLC or UV absorbance) and combine them.

  • Remove the ammonia and water under reduced pressure (rotary evaporation) to yield the final product as a solid.

Scientist's Note (Causality): Ion exchange chromatography is a highly effective method for separating amino acids from a reaction mixture.[10][11] The amino acid, being zwitterionic, can be positively charged at low pH, allowing it to bind to the SCX resin. Elution with a basic solution like ammonium hydroxide neutralizes the charge and releases the product.

Step 5: Product Characterization and Quality Control

  • Identity Confirmation: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Purity Analysis: Assess chemical purity using reverse-phase HPLC.

  • Enantiomeric Purity (ee%): This is the critical quality check. Analyze the product using HPLC equipped with a chiral stationary phase (CSP) column.[8][12][13] Compare the retention time to authentic L- and D- standards. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Data Presentation & Expected Results

The success of the synthesis is defined by the conversion rate and the enantioselectivity. The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended ValueRationaleExpected Outcome
Enzyme (S)-ω-TransaminaseSelectivity for L-amino acid>99% ee for L-isomer
Substrate Conc. 50 mM (10 g/L)Balances productivity and solubility>95% conversion
Amino Donor Isopropylamine (1 M)Drives reaction equilibrium-
pH 8.0Optimal for enzyme activity-
Temperature 35 °CBalances enzyme activity & stability-
Reaction Time 24 hoursTime to reach high conversion>95% conversion
Final Purity >98% (post-purification)For downstream applications-
Enantiomeric Excess >99%Critical quality attribute-

Workflow Visualization

The following diagram illustrates the complete experimental workflow from substrate preparation to final product analysis.

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Bioreaction cluster_analysis 3. Process Control & Purification cluster_final 4. Final Product QC Keto_Acid 2-Thienylglyoxylic Acid Bioreactor Reaction Vessel pH 8.0, 35°C Keto_Acid->Bioreactor Amine_Donor Isopropylamine Amine_Donor->Bioreactor Enzyme_Prep Transaminase + PLP Cofactor Enzyme_Prep->Bioreactor Monitoring In-Process Monitoring (HPLC) Bioreactor->Monitoring Sampling Quench Reaction Quench (Acidification) Bioreactor->Quench 24h Monitoring->Bioreactor Feedback Purification Ion Exchange Chromatography Quench->Purification Final_Product L-2-Thienylglycine (>99% ee) Purification->Final_Product QC Chiral HPLC, NMR, Mass Spec Final_Product->QC

Caption: Workflow for the enzymatic synthesis of L-2-thienylglycine.

References

  • Chao, T.H., Wu, X., Fu, Y., Yang, L., & Renata, H. (2023). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. ChemRxiv. [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]

  • Ishii, C., & Hamase, K. (2024). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • PubMed. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. [Link]

  • Chao, T.H., et al. (2023). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. Cambridge Open Engage. [Link]

  • Frontiers. (n.d.). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. [Link]

  • Gosset, G. (n.d.). Aminotransferase enzyme dependent on pyridoxal phosphate. [Link]

  • Wikipedia. (n.d.). Pyridoxal phosphate. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Chiral Amino Acid Analysis Using LC/MS. [Link]

  • NIH. (n.d.). Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5. [Link]

  • SED Ingredients. (n.d.). What are the methods of preparation of amino acids?[Link]

  • PubMed. (n.d.). [The use of pyridoxal-5-phosphate in determining aminotransferase activity in brain tissue]. [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Hsiao, H.Y., Walter, J.F., Anderson, D.M., & Hamilton, B.K. (n.d.). Enzymatic Production of Amino Acids. [Link]

  • Rao, P.N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. [Link]

  • ResearchGate. (n.d.). Fig. 1 Biosynthetic pathway of phenylglycine analogues. a Biocatalysis...[Link]

  • Wiley Online Library. (n.d.). 4.2 Enzymatic Synthesis. [Link]

  • Google Patents. (n.d.). EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use.
  • PMC. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]

  • ACS Publications. (n.d.). Asymmetric Enzymatic Synthesis of Amino Acid Anilides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of (bi)thienyl amino acid derivatives 2a–j. [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 3-Amino-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Comprehensive Purity Analysis

3-Amino-3-(2-thienyl)propanoic acid is a non-proteinogenic β-amino acid. Its structural motifs, featuring a chiral center and a thiophene ring, make it a valuable building block in medicinal chemistry and peptide synthesis for developing novel therapeutics with enhanced stability and bioactivity.[1] In any application, particularly in pharmaceutical development, the purity of such a starting material is paramount. A comprehensive purity profile ensures the safety, efficacy, and reproducibility of the final product.

Impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation, or storage. For a chiral molecule like this compound, impurities can be categorized as:

  • Related Substances: Structurally similar impurities.

  • Enantiomeric Impurity: The undesired enantiomer.

  • Residual Solvents & Reagents: Process-related impurities.

  • Inorganic Impurities: Non-combustible materials and salts.

A single analytical technique is insufficient to detect and quantify all potential impurities. Therefore, this guide advocates for an orthogonal approach , utilizing multiple analytical techniques with different separation and detection principles to build a complete and trustworthy purity profile.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₉NO₂S[2][3]
Molecular Weight 171.22 g/mol [2][3]
CAS Number (racemate) Varies by enantiomer[2]
Appearance Typically a solid powder[1]
Key Structural Features Chiral center, primary amine, carboxylic acid, thiophene ring

The Orthogonal Analytical Strategy

The core principle of this guide is to employ a series of complementary analytical methods. Each technique provides a unique piece of information, and together they create a self-validating system for purity assessment. The overall workflow is designed to move from qualitative confirmation and impurity detection to precise quantitative analysis of both the main component and its chiral and chemical impurities.

Orthogonal_Workflow cluster_0 Structural & Identity Confirmation cluster_1 Chromatographic Purity cluster_2 Absolute Purity & Content NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) HPLC RP-HPLC (Purity & Related Substances) Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Purity_Profile EA Elemental Analysis (C, H, N, S) EA->Purity_Profile TGA Thermogravimetric Analysis (Residuals, Water) TGA->Purity_Profile Sample Test Sample: 3-Amino-3-(2-thienyl) propanoic acid Sample->NMR Identity Sample->MS Identity Sample->HPLC Chemical Purity Sample->Chiral_HPLC Chiral Purity Sample->EA Absolute Purity

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Techniques for Relative Purity

Chromatography is the cornerstone for assessing chemical and chiral purity by separating the main compound from its impurities.[4][5] The methods described below are guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP).[6][7]

Reversed-Phase HPLC for Purity and Related Substances

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for quantifying the main peak area percent and detecting structurally related impurities. A C18 stationary phase provides excellent retention for moderately polar compounds like our target molecule. The acidic mobile phase suppresses the ionization of the carboxylic acid and protonates the amine, leading to sharp, symmetrical peaks. UV detection is highly effective due to the thiophene ring, which acts as a chromophore. A typical method validation for such an analysis would follow ICH Q2(R1) guidelines.[8]

Experimental Protocol:

  • System Preparation: Set up an HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient is recommended to elute both polar and non-polar impurities. A typical starting point is 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 225 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before sample analysis, perform an SST injection using a standard solution to ensure the system is performing correctly as per USP <621> guidelines.[4][10]

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

    • Reproducibility: Relative standard deviation (RSD) of ≤ 2.0% for peak area from five replicate injections.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

ParameterRecommended Condition
Technique Reversed-Phase HPLC
Stationary Phase C18 (L1 packing)
Mobile Phase Water (w/ 0.1% H₃PO₄) / Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Chiral HPLC for Enantiomeric Purity

Rationale: For a chiral compound, determining the enantiomeric excess (e.e.) is a critical component of the purity assessment. This requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin) are highly effective because they offer multiple interaction modes (ionic, hydrogen bonding, dipole-dipole) and are compatible with polar mobile phases.[11][12]

Experimental Protocol:

  • System Preparation: An isocratic HPLC system with UV detection is typically sufficient.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 mm x 4.6 mm, 5 µm.[12][13]

    • Mobile Phase: A polar organic mobile phase is often used. A starting point could be Methanol/Water/Formic Acid. The exact ratio must be optimized to achieve baseline separation (Resolution ≥ 1.5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (ambient).

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a solution of the test sample in the mobile phase at a concentration of ~0.2 mg/mL.

    • Prepare a solution of the racemic mixture (if available) to confirm the elution order and resolution of the two enantiomers.

  • Analysis and Calculation:

    • Inject the racemic standard to confirm peak identification and system resolution.

    • Inject the test sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the desired (major) and undesired (minor) enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

ParameterRecommended Condition
Technique Chiral HPLC
Stationary Phase Teicoplanin-based Chiral Stationary Phase (CSP)
Mobile Phase Polar Organic (e.g., Methanol/Water/Acid Modifier)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of the main component and for identifying any major impurities detected by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is arguably the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The chemical shifts, integration values, and coupling patterns create a unique fingerprint of the molecule.[14][15]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Interpretation:

    • ¹H NMR: Expect signals corresponding to the thiophene protons, the two diastereotopic protons of the -CH₂- group, the single proton at the chiral center (-CH-), and the exchangeable protons of the amine (-NH₂) and carboxylic acid (-COOH) groups.

    • ¹³C NMR: Expect signals for the carbons of the thiophene ring, the carbonyl carbon, the chiral center carbon, and the methylene carbon.

    • The absence of significant unexpected signals provides strong evidence of high purity.

Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the compound.[16] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the mass of unknown impurity peaks, providing crucial clues to their structure.

Protocol:

  • Method: Use an LC-MS system, employing the HPLC method described in Section 3.1.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as it will readily protonate the amine group to form the [M+H]⁺ ion.

  • Analysis:

    • Confirm the mass of the main peak corresponds to the expected molecular weight (171.22 g/mol ), which would be observed at an m/z of 172.23 for the [M+H]⁺ ion.

    • Analyze the mass spectra of any impurity peaks to propose their potential structures (e.g., loss of a functional group, presence of an adduct).

Methods for Absolute Purity and Content

The methods above determine purity relative to other detected components. To determine the absolute purity—the amount of the pure substance in the bulk material—other techniques are required.

Elemental Analysis (CHN/S)

Rationale: Elemental analysis by combustion provides the mass percentages of Carbon, Hydrogen, Nitrogen, and, importantly for this molecule, Sulfur.[17] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₇H₉NO₂S). A close correlation confirms the empirical formula and indicates a low level of inorganic impurities or counter-ions.[18][19]

Theoretical Composition:

  • Carbon (C): 49.10%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 8.18%

  • Sulfur (S): 18.73%

Protocol:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analyze using a calibrated CHNS elemental analyzer.

  • Compare the experimentally determined percentages for C, H, N, and S with the theoretical values. Deviations can indicate the presence of water, residual solvents, or inorganic salts.

Method Validation Framework

Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][20][21]

Validation_Framework cluster_parameters Key Validation Parameters Validation ICH Q2(R1) Validation For Purity Assay Specificity Specificity Distinguishes analyte from impurities Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Range Range Concentration interval for reliable results Validation->Range Limits Detection Limit (LOD) Quantification Limit (LOQ) Validation->Limits Robustness Robustness Resilience to small method variations Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-faceted strategy. Relying on a single method is insufficient and carries significant risk. By combining high-resolution chromatographic techniques (RP-HPLC and Chiral HPLC) with definitive spectroscopic identification (NMR, MS) and a measure of absolute content (Elemental Analysis), researchers and drug developers can establish a comprehensive and trustworthy purity profile. This orthogonal approach ensures that the material meets the stringent quality standards required for its intended application, ultimately contributing to the safety and efficacy of next-generation therapeutics.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • <621> CHROMATOGRAPHY. An overview of chromatographic principles. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • Net peptide content, amino acid analysis and elemental analysis. Innovagen AB. [Link]

  • Amino Acid Mass Table. University of Washington Proteomics Resource. [Link]

  • NPC analysis without compromise. Elementar. [Link]

  • Method for chiral separation of various side chain protected amino acids.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. PubChem. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • 3-Amino-3-(4-ethylphenyl)propanoic acid - [1H NMR] - Spectrum. SpectraBase. [Link]

Sources

One-pot synthesis method for 3-amino-3-arylpropionic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids

Introduction: The Strategic Value of β-Amino Acids

In the landscape of medicinal chemistry and pharmaceutical development, β-amino acids and their derivatives are indispensable chiral building blocks. Their incorporation into peptide-based drugs enhances metabolic stability by conferring resistance to enzymatic degradation.[1][2] Specifically, 3-amino-3-arylpropionic acids form the core structure of numerous biologically active compounds, including components of potent pharmaceuticals.[1][3] Traditional multi-step syntheses of these molecules are often plagued by low overall yields, laborious purification processes, and significant waste generation. One-pot, multi-component reactions (MCRs) offer an elegant and efficient alternative, combining multiple synthetic steps into a single operation without the need to isolate intermediates.[4][5] This approach aligns with the principles of green chemistry by improving atom economy, reducing solvent usage, and saving time and resources.

This application note provides a detailed overview of the one-pot synthesis of 3-amino-3-arylpropionic acids, focusing on the widely utilized Rodionov reaction. It delves into the underlying reaction mechanisms, offers a validated, step-by-step protocol, and presents data to guide researchers in applying this methodology.

Core Synthetic Strategy: The Rodionov Three-Component Reaction

The most common and direct one-pot method for synthesizing 3-amino-3-arylpropionic acids is a variant of the Rodionov reaction.[6][7] This powerful reaction convenes three readily available starting materials—an aromatic aldehyde, malonic acid, and an ammonia source (typically ammonium acetate)—in a single reaction vessel to construct the target β-amino acid core.[1][8]

The elegance of this synthesis lies in its convergence of several distinct chemical transformations in a single pot: Knoevenagel condensation, Michael addition, and decarboxylation. The reaction is typically performed in an alcoholic solvent, such as ethanol, under reflux conditions.[9]

Mechanistic Deep Dive: Understanding the "Why"

A robust understanding of the reaction mechanism is critical for optimization and troubleshooting. The synthesis is not a simple linear sequence but involves a complex network of competing and reversible reactions.[9] The two primary competing pathways originate from the initial Knoevenagel condensation between the aryl aldehyde and malonic acid.

  • Pathway A (Productive): The condensation forms an arylidene malonic acid intermediate (II). Ammonia, generated from ammonium acetate, then undergoes a conjugate (Michael) addition to the electron-deficient double bond, forming a transient adduct (III). This intermediate then undergoes decarboxylation to yield the desired 3-amino-3-arylpropionic acid (IV).

  • Pathway B (Side-Reaction): The arylidene malonic acid intermediate (II) can undergo a premature decarboxylation to form the corresponding cinnamic acid (V). This is a common side product in the Rodionov reaction, and minimizing its formation is key to achieving high yields of the desired β-amino acid.[9]

Mechanistic studies have shown that the β-amino acid product is often the predominant species, suggesting that the rate of ammonia addition and subsequent decarboxylation (Pathway A) is generally faster than the direct decarboxylation to the cinnamic acid (Pathway B).[9]

G cluster_start Starting Materials cluster_reaction Reaction Cascade A Aryl Aldehyde I Knoevenagel Condensation A->I + H+ B Malonic Acid B->I + H+ C Ammonium Acetate III Ammonia Adduct (Intermediate III) C->III Source of NH3 II Arylidene Malonic Acid (Intermediate II) I->II II->III + NH3 (Michael Addition) V Cinnamic Acid (Side Product V) II->V - CO2 (Decarboxylation) III->II - NH3 IV 3-Amino-3-Arylpropionic Acid (Product IV) III->IV - CO2 (Decarboxylation)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Data Summary: Scope of the Reaction

The one-pot Rodionov synthesis is versatile and has been successfully applied to a variety of substituted aryl aldehydes. The electronic nature of the substituent on the aromatic ring can influence the reaction rate and yield. The table below summarizes representative results from the literature.

Aryl Aldehyde SubstituentProductReaction Time (h)Yield (%)Reference
H (Benzaldehyde)3-Amino-3-phenylpropionic acid670%[9]
4-Methoxy3-Amino-3-(4-methoxyphenyl)propionic acid665%[9]
4-Chloro3-Amino-3-(4-chlorophenyl)propionic acid658%[9]
4-Nitro3-Amino-3-(4-nitrophenyl)propionic acid645%[9]
2,5-Dimethoxy3-Amino-3-(2,5-dimethoxyphenyl)propionic acid622%[9]
2-Hydroxy-3-methoxy3-Amino-3-(2-hydroxy-3-methoxyphenyl)propionic acid617%[9]

Note: Yields are for isolated, recrystallized products and can vary based on specific reaction conditions and scale.

Application Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid

This protocol provides a reliable method for the gram-scale synthesis of the parent compound, 3-amino-3-phenylpropionic acid.

Principle

Benzaldehyde, malonic acid, and ammonium acetate are refluxed in ethanol. The product precipitates from the reaction mixture upon cooling and is purified by recrystallization. This self-validating protocol relies on the low solubility of the zwitterionic amino acid product in the cold ethanolic reaction mixture, which drives the equilibrium towards product formation and simplifies isolation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount
BenzaldehydeC₇H₆O106.12-3.18 g (30.0 mmol)
Malonic AcidC₃H₄O₄104.06-3.12 g (30.0 mmol)
Ammonium AcetateC₂H₇NO₂77.08-3.10 g (40.2 mmol)
Ethanol (Absolute)C₂H₅OH46.07-50 mL
Methanol (for recrystallization)CH₃OH32.04-~50-100 mL
Experimental Workflow

G A 1. Combine Reagents - Benzaldehyde - Malonic Acid - Ammonium Acetate - Ethanol (50 mL) B 2. Reflux - Heat to reflux with stirring - Duration: 6 hours A->B Setup C 3. Cool & Isolate - Cool to room temperature - Collect precipitate by vacuum filtration B->C Reaction Complete D 4. Purify - Recrystallize crude solid from hot methanol C->D Crude Product E 5. Dry & Characterize - Dry under vacuum - Obtain final product D->E Pure Product

Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (3.18 g, 30.0 mmol), malonic acid (3.12 g, 30.0 mmol), ammonium acetate (3.10 g, 40.2 mmol), and absolute ethanol (50 mL).

  • Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 6 hours. The solution may become cloudy or a precipitate may begin to form during this time.

  • Cooling and Precipitation: After 6 hours, remove the heating mantle and allow the reaction mixture to cool slowly to room temperature. A white solid should precipitate. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add methanol and heat the suspension to boiling with stirring to dissolve the solid. Use the minimum amount of hot methanol required for complete dissolution.

  • Recrystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature, during which time white crystals of the pure product will form.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Expected Outcome

This procedure should yield 3-amino-3-phenylpropionic acid as a white crystalline solid. The expected yield is approximately 3.47 g (70%).

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is refluxed for the full duration. Confirm the quality of starting materials.
Product remains dissolved.After cooling to room temperature, cool the flask in an ice bath for an extended period (1-2 hours) to maximize precipitation.
Oily Product or No Precipitate Formation of side products; excess starting material.Ensure correct stoichiometry. During workup, if an oil forms, try triturating with a small amount of cold solvent to induce crystallization.
Product Contaminated with Cinnamic Acid Reaction conditions favoring Pathway B.While difficult to eliminate completely, ensuring a slight excess of ammonium acetate can help favor the Michael addition pathway. Purification by recrystallization is key.

Modern Advances: The Quest for Enantioselectivity

For pharmaceutical applications, controlling the stereochemistry of the β-amino acid is paramount. While the classical Rodionov reaction produces a racemic mixture, modern catalytic asymmetric methods have been developed to access enantiomerically pure products.[10][11] These advanced strategies, while often not single-pot operations in the strictest sense of the classic Rodionov reaction, represent the next frontier. Key approaches include:

  • Organocatalysis: Chiral Brønsted acids or bases can catalyze asymmetric Mannich-type reactions to produce enantioenriched β-amino acid derivatives.[12]

  • Biocatalysis: Engineered enzymes, particularly transaminases, can be used for the asymmetric amination of a prochiral β-keto acid or for the kinetic resolution of a racemic β-amino acid, offering excellent enantioselectivity.[13][14]

Conclusion

The one-pot synthesis of 3-amino-3-arylpropionic acids via the Rodionov three-component reaction is a robust, efficient, and highly practical method for accessing these valuable compounds. Its operational simplicity, use of inexpensive starting materials, and good yields make it an attractive strategy for both academic research and process development. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize the reaction for a wide range of substrates, paving the way for the synthesis of novel pharmaceutical intermediates and complex molecular architectures.

References

  • Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. (n.d.). Wiley Online Library. [Link]

  • Hashimoto, T., & Maruoka, K. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Chemical Communications, 49(44), 4979-4991. [Link]

  • Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1214-1227. [Link]

  • A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (2001). Journal of the American Chemical Society. [Link]

  • Novel route to bio-based β-amino acid esters via direct catalytic... (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022). Nature Communications. [Link]

  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (2002). ChemInform. [Link]

  • Reaction mechanisms for amino transferases converting β-amino acids. (2020). ResearchGate. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2002). Tetrahedron. [Link]

  • Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2005). ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-Chemistry.org. [Link]

  • Tan, C. Y., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. (2016).
  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. (2015). Accounts of Chemical Research. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Research Journal of Biology and Pharmacy. [Link]

  • Lebedev, A. V., et al. (2005). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2018). ProQuest. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022). Nature Chemistry. [Link]

  • Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. (2018). YouTube. [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. (2018). ACS Catalysis. [Link]

  • Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. (2022). DiVA portal. [Link]

  • Rodionow, W. M., & Postowskaja, E. I. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-845. [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[10][12][15]Triazolo[4,3-a]pyrimidines. (2018). Molecules. [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines... (2023). Scientific Reports. [Link]

Sources

Use of 3-Amino-3-(2-thienyl)propanoic acid in developing neuroprotective agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic scaffolds. 3-Amino-3-(2-thienyl)propanoic acid, a β-amino acid derivative, has emerged as a compound of interest due to its structural characteristics, which suggest potential interactions with key neurotransmitter systems.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of this compound as a potential neuroprotective agent. We posit a primary mechanism of action centered on the modulation of the γ-aminobutyric acid (GABA) system via the inhibition of GABA transporters (GATs). This guide details the scientific rationale, presents validated, step-by-step protocols for in vitro characterization, and outlines a strategy for subsequent preclinical evaluation. The methodologies are designed to be self-validating, ensuring a robust assessment of the compound's therapeutic potential.

Compound Profile and Rationale for Neuroprotection

This compound is a non-proteinogenic β-amino acid featuring a thiophene ring.[1][2] Its structure is noteworthy because many known modulators of the central nervous system, including the FDA-approved GAT-1 inhibitor Tiagabine, incorporate a thienyl moiety, suggesting favorable interactions with biological targets in the brain.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3270-89-1[2]
Molecular Formula C₇H₉NO₂S[2][4]
Molecular Weight 171.22 g/mol [2][4]
Appearance Off-white solid[2]
Canonical SMILES C1=CSC(=C1)C(CC(=O)O)N[2]

Scientific Rationale: The primary hypothesis for the neuroprotective action of this compound is its potential role as an inhibitor of GABA transporters (GATs). GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its rapid removal from the synaptic cleft by GATs terminates inhibitory signaling.[5] By inhibiting these transporters, the extracellular concentration of GABA is increased, enhancing GABAergic tone. This enhancement can counteract the excessive neuronal excitation (excitotoxicity) that is a common pathological hallmark in ischemic events and many neurodegenerative diseases.[6]

Proposed Mechanism of Action: Modulation of GABAergic Neurotransmission

We propose that this compound acts as a competitive inhibitor at the substrate binding site of GATs, primarily GAT-1, which is abundant in neurons and glia.[5] This inhibition leads to a cascade of neuroprotective events.

Caption: Proposed mechanism of neuroprotection via GAT-1 inhibition.

In Vitro Evaluation of Neuroprotective Efficacy

A tiered, multi-assay approach is essential for robustly characterizing the neuroprotective potential of this compound. The following workflow ensures that target engagement is confirmed before assessing functional outcomes.

InVitroWorkflow start Start: Compound Synthesis & Characterization cell_culture 1. Neuronal Cell Culture (SH-SY5Y or Primary Neurons) start->cell_culture target_assay 2. Target Validation: [3H]GABA Uptake Assay cell_culture->target_assay toxicity_model 3. Induce Neurotoxicity (e.g., Glutamate, H2O2) target_assay->toxicity_model If target is engaged neuro_assay 4. Assess Neuroprotection toxicity_model->neuro_assay endpoint Endpoint Analysis: - Cell Viability (Resazurin) - ROS Levels (DCFDA) - Apoptosis Markers (Western Blot) neuro_assay->endpoint data Data Analysis & Interpretation endpoint->data

Caption: Experimental workflow for in vitro neuroprotection studies.

Protocol 3.1: Neuronal Cell Culture
  • Objective: To establish healthy neuronal cultures for subsequent assays.

  • Models:

    • SH-SY5Y Human Neuroblastoma Cells: A robust and widely used cell line suitable for initial high-throughput screening.[7]

    • Primary Cortical Neurons: A more physiologically relevant model, isolated from rodent embryos, for secondary validation.[7]

  • Protocol (SH-SY5Y):

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]

    • Maintain cells at 37°C in a humidified 5% CO₂ atmosphere.[8]

    • For experiments, seed cells into 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a density of 1 x 10⁴ cells/well or 2 x 10⁵ cells/well, respectively.[8][9]

    • Allow cells to adhere and grow for 24 hours before any treatment.[8]

Protocol 3.2: Assessment of GABA Transporter (GAT) Inhibition
  • Objective: To determine if this compound inhibits GABA uptake, thus validating the primary mechanistic hypothesis.

  • Methodology: [³H]GABA Uptake Assay, adapted from methods used for characterizing novel GAT inhibitors.[10]

  • Protocol:

    • Culture HEK-293 cells stably expressing the desired mouse or human GAT subtype (e.g., mGAT1).

    • Seed cells in a 24-well plate and grow to confluence.

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known inhibitor like Tiagabine (positive control).

    • Initiate the uptake by adding a solution containing [³H]GABA (e.g., 50 nM) and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a scintillation cocktail or appropriate lysis buffer.

    • Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Protocol 3.3: In Vitro Neurotoxicity Models
  • Objective: To induce neuronal damage against which the protective effects of the compound can be measured.

  • Model A: Glutamate-Induced Excitotoxicity

    • Rationale: This model mimics the excessive glutamatergic stimulation seen in stroke and other neurological insults. Protection in this model supports the GABAergic hypothesis.

    • Protocol: After pre-treating SH-SY5Y or primary neurons with the test compound for 2-24 hours, expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[6]

  • Model B: Oxidative Stress

    • Rationale: Oxidative stress is a common downstream pathway of cell death in most neurodegenerative diseases.

    • Protocol: After pre-treating cells with the test compound, expose them to hydrogen peroxide (H₂O₂) (e.g., 200 µM) for 24 hours to induce oxidative damage.[9]

Protocol 3.4: Quantifying Neuroprotection
  • Objective: To measure the extent to which the compound preserves cell health and function following a neurotoxic insult.

  • Assay 1: Cell Viability (Resazurin Assay)

    • Following the 24-hour insult period (Protocol 3.3), remove the culture medium.

    • Add fresh medium containing Resazurin dye to each well and incubate for 1-4 hours at 37°C.[6]

    • Measure the fluorescence (Ex/Em ~560/590 nm) to quantify the number of metabolically active, viable cells.

  • Assay 2: Reactive Oxygen Species (ROS) Levels

    • After inducing toxicity, incubate cells with 10 µM 2′,7′-dichlorofluorescin diacetate (DCFDA) in the dark for 30 minutes.[9]

    • Wash cells with PBS to remove excess dye.

    • Measure the fluorescence (Ex/Em ~485/535 nm). An increase in fluorescence corresponds to higher intracellular ROS levels.

  • Assay 3: Apoptosis Markers (Western Blot)

    • Lyse cells in RIPA buffer and determine protein concentration.[8]

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk.[8]

    • Incubate with primary antibodies against pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins overnight.[8]

    • Incubate with a secondary antibody and visualize bands. A higher Bcl-2/Bax ratio indicates a pro-survival, anti-apoptotic effect.

In Vivo Preclinical Assessment

Promising in vitro results should be followed by evaluation in established animal models of neurodegeneration. The choice of model depends on the specific disease indication being targeted.

InVivoWorkflow start Start: Positive In Vitro Data model 1. Select & Induce Animal Model (e.g., Rotenone for PD, MCAO for Stroke) start->model treatment 2. Compound Administration (Determine Dose, Route, Frequency) model->treatment behavior 3. Behavioral Testing (e.g., Rotarod, Morris Water Maze) treatment->behavior analysis 4. Post-Mortem Analysis behavior->analysis endpoint Endpoint Analysis: - Histology (Neuronal Loss) - Immunohistochemistry (Markers) - Neurochemistry (Neurotransmitters) analysis->endpoint data Data Analysis & Conclusion endpoint->data

Caption: General workflow for in vivo preclinical evaluation.

  • Parkinson's Disease (PD) Models: Neurotoxin-based models using agents like rotenone or MPTP can replicate the dopaminergic neurodegeneration characteristic of PD.[11][12][13]

  • Alzheimer's Disease (AD) Models: For assessing cognitive deficits, models using scopolamine to induce cholinergic neurodegeneration are common for initial screening.[11][12][13]

  • Cerebral Ischemia Models: The middle cerebral artery occlusion (MCAO) model in rats is a standard for evaluating neuroprotectants against stroke-like injury.[14]

Data Interpretation and Expected Outcomes

The collective data from these protocols should provide a clear picture of the compound's neuroprotective profile.

Table 2: Example of Expected In Vitro Outcomes for a Viable Neuroprotective Candidate

AssayParameterExpected ResultInterpretation
GAT-1 Uptake IC₅₀1 - 10 µMConfirms potent target engagement at the GABA transporter.
Glutamate Toxicity % Viability↑ >70% at 10 µMDemonstrates efficacy against excitotoxicity.
H₂O₂ Toxicity % Viability↑ >60% at 10 µMShows protection against oxidative stress.
ROS Measurement % of Control↓ <120% at 10 µMIndicates antioxidant or ROS-scavenging activity.
Western Blot Bcl-2/Bax Ratio↑ (Increased Ratio)Suggests an anti-apoptotic mechanism of action.

A successful candidate would demonstrate potent inhibition of a GABA transporter, leading to significant protection of neuronal cells against both excitotoxic and oxidative insults. This protection should correlate with a reduction in cell death markers and an increase in cell survival markers. Such a profile would provide a strong rationale for advancing this compound into more complex in vivo models for further drug development.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
  • Guerreiro, S., et al. (2024).
  • Guerreiro, S., et al. (2025). New insights in animal models of neurotoxicity-induced neurodegeneration.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II. Benchchem.
  • Guerreiro, S., et al. (2024).
  • Chem-Impex. (n.d.). (R-3-Amino-3-(2-thienyl)propionic acid. Chem-Impex.
  • S. P. Y. V. S., et al. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • A. A. A., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
  • C. C., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. PMC - NIH.
  • S. P. Y. V. S., et al. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Guidechem. (n.d.). This compound 3270-89-1 wiki. Guidechem.
  • White, H. S., et al. (n.d.). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. PMC - PubMed Central.
  • PubChem. (n.d.). (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. PubChem.
  • Ivanova, S., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). GABA Transporters. Sigma-Aldrich.

Sources

Application Note & Protocol Guide: Hantzsch Thiazole Synthesis for the Preparation of β-Amino Acid-Functionalized Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and pharmaceuticals, including Vitamin B1 (Thiamine).[1] Its derivatives exhibit a vast spectrum of therapeutic properties, such as antibacterial, anti-inflammatory, and anti-cancer activities, making them a focal point in medicinal chemistry.[2][3] Concurrently, β-amino acids are of significant interest as they are fundamental building blocks for β-peptides and peptidomimetics, which often exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts.[4]

The convergence of these two valuable chemical motifs—the thiazole heterocycle and the β-amino acid scaffold—offers a powerful strategy for the development of novel therapeutic agents, particularly in the fight against multidrug-resistant pathogens.[5][6] The Hantzsch thiazole synthesis, a classic and robust method first described in 1887, provides a reliable pathway to the thiazole core via the condensation of a thioamide and an α-haloketone.[7]

This guide provides a detailed technical overview and actionable protocols for adapting the Hantzsch synthesis to create novel thiazole derivatives directly functionalized with β-amino acids. We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the application of these synthesized molecules in modern drug discovery.

Section 1: The Hantzsch Thiazole Synthesis - Core Principles & Mechanism

The Hantzsch synthesis is fundamentally a condensation reaction between a sulfur-containing nucleophile (a thioamide) and an α-halocarbonyl compound.[1][7] The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and a final dehydration step to yield the stable, aromatic thiazole ring.

The generally accepted mechanism involves three key stages:

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered thiazoline ring intermediate (a hydroxythiazoline).

  • Dehydration: Acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate results in the formation of a double bond, leading to the final aromatic thiazole product.[8]

The versatility of this reaction allows for the introduction of a wide array of substituents onto the thiazole core by simply varying the starting thioamide and α-haloketone.[2]

Hantzsch_Mechanism Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis Thioamide Thioamide (R1-C(S)NH-R2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 S_N2 Attack Haloketone α-Haloketone (R3-C(O)CH(X)-R4) Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis.

Section 2: Adapting the Synthesis for β-Amino Acid Scaffolds

A direct one-pot reaction using a β-amino acid in a classical Hantzsch synthesis is not feasible due to the presence of multiple reactive functional groups (amine and carboxylic acid) and the absence of the required thioamide moiety. The strategic solution is a multi-step approach where the β-amino acid is first converted into a suitable thioamide precursor.

The Synthetic Strategy:

  • Protection: The amine functionality of the β-amino acid must be protected to prevent it from participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal post-synthesis.

  • Amide Formation: The carboxylic acid of the N-Boc-protected β-amino acid is converted to a primary amide. This is a standard peptide coupling or amidation reaction.

  • Thionation: The crucial step is the conversion of the amide to a thioamide. Lawesson's reagent is a highly effective thionating agent for this purpose.[9] This step creates the necessary N-C-S fragment for the Hantzsch cyclization.

  • Hantzsch Cyclization: The resulting N-Boc-β-amino thioamide is then reacted with an appropriate α-halocarbonyl compound (e.g., an α-haloketoester like ethyl bromopyruvate) to construct the thiazole ring.

  • Deprotection (Optional): The Boc protecting group can be removed under acidic conditions to yield the final thiazole derivative with a free primary amine, which can be used for further functionalization.

Workflow Figure 2: Workflow for Synthesizing β-Amino Acid Thiazoles cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Products start1 N-Boc-β-Amino Acid step1 Step 1: Amidation start1->step1 start2 α-Haloketoester step3 Step 3: Hantzsch Cyclization start2->step3 inter1 N-Boc-β-Amino Amide step1->inter1 step2 Step 2: Thionation (Lawesson's Reagent) inter2 N-Boc-β-Amino Thioamide step2->inter2 inter3 Protected Thiazole Product step3->inter3 step4 Step 4: Deprotection (Optional, e.g., TFA) final Final β-Amino Thiazole step4->final inter1->step2 inter2->step3 inter3->step4

Caption: Figure 2: Workflow for Synthesizing β-Amino Acid Thiazoles.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Lawesson's reagent is toxic and reactions can release hydrogen sulfide (H₂S), a toxic and flammable gas. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 3.1: Synthesis of N-Boc-3-aminopropanethioamide (Model Thioamide)

This protocol details the conversion of a protected β-amino acid to its corresponding thioamide.

Materials:

  • N-Boc-β-alanine (1 equiv.)

  • Ethyl chloroformate (1.1 equiv.)

  • Triethylamine (Et₃N) (1.2 equiv.)

  • Ammonia solution (7N in Methanol)

  • Lawesson's reagent (0.55 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Part A: Amide Formation

    • Dissolve N-Boc-β-alanine (1 equiv.) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add Et₃N (1.2 equiv.) dropwise to the solution.

    • Slowly add ethyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.

    • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

    • Add the 7N ammonia in methanol solution (approx. 5 equiv. of NH₃) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate to yield N-Boc-3-aminopropanamide, which can often be used in the next step without further purification.

  • Part B: Thionation

    • Dissolve the crude N-Boc-3-aminopropanamide (1 equiv.) in anhydrous THF (approx. 0.2 M).

    • Add Lawesson's reagent (0.55 equiv.) in one portion.

    • Heat the mixture to reflux (approx. 65 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-3-aminopropanethioamide.

Protocol 3.2: Hantzsch Cyclization to Synthesize Ethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate

Materials:

  • N-Boc-3-aminopropanethioamide (1 equiv.)

  • Ethyl bromopyruvate (1.05 equiv.)

  • Ethanol (or Methanol)

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv.)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve N-Boc-3-aminopropanethioamide (1 equiv.) in ethanol (approx. 0.3 M) in a round-bottom flask.

  • Add sodium bicarbonate (1.5 equiv.). The base is crucial to neutralize the HBr formed during the reaction, preventing potential side reactions.[9]

  • Add ethyl bromopyruvate (1.05 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. The progress should be monitored by TLC until the starting thioamide is consumed. Microwave-assisted protocols can significantly reduce reaction time.[10]

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure protected thiazole derivative.

Protocol 3.3: Deprotection to Yield Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate

Materials:

  • Protected thiazole derivative (from 3.2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the protected thiazole (1 equiv.) in DCM (approx. 0.1 M).

  • Add TFA (10-20 equiv., typically a 25-50% v/v solution in DCM) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by TLC.

  • Once complete, carefully concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the final deprotected product.

Section 4: Data & Characterization

The successful synthesis of the target compounds must be confirmed by standard analytical techniques.

Parameter Typical Conditions / Observation Rationale
Solvent Ethanol, Methanol, THFPolar protic solvents are common and facilitate the reaction steps.[8]
Temperature Reflux (60-80 °C)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 2 - 8 hoursVaries with substrate reactivity; microwave assistance can reduce this to minutes.[10]
Base NaHCO₃, CaCO₃, DIEANeutralizes acidic byproducts (HX), preventing degradation of acid-sensitive groups.[9]
Yield 50 - 85% (post-purification)Dependent on substrate purity and reaction optimization.

Expected Spectroscopic Data:

  • ¹H NMR: Appearance of a characteristic singlet for the thiazole C5-proton (typically δ 7.5-8.5 ppm). Disappearance of the broad thioamide N-H signals.

  • ¹³C NMR: Appearance of signals corresponding to the thiazole ring carbons (typically δ 140-170 ppm for C2 and C4, and δ 110-125 ppm for C5).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the synthesized compound.

Section 5: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in thionation (Step 3.1) Incomplete reaction; degradation of Lawesson's reagent.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Use freshly opened Lawesson's reagent.
Incomplete Hantzsch cyclization (Step 3.2) Insufficient heating; low reactivity of substrates.Increase reaction time or switch to a higher boiling solvent (if substrates are stable). Consider a microwave-assisted protocol.[10]
Formation of multiple side products Unprotected reactive groups; harsh reaction conditions.Confirm complete protection of the amino acid. Ensure a non-nucleophilic base is used. Lower the reaction temperature.
Difficult purification Products have similar polarity to byproducts.Optimize the chromatography gradient. Consider derivatization or an alternative purification method like crystallization.

Section 6: Applications and Future Directions

The thiazole derivatives bearing β-amino acid moieties synthesized through this methodology are highly valuable scaffolds for drug discovery.[11] Recent studies have demonstrated their potential as potent antibacterial and antifungal agents, particularly against resistant strains.[5][6] By systematically varying the starting β-amino acid (introducing different side chains) and the α-halocarbonyl component, researchers can rapidly generate diverse chemical libraries for high-throughput screening. This approach enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, accelerating the development of next-generation antimicrobial therapeutics.[9]

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at: [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • PubMed Central (PMC). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. [Diagram]. Available at: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

  • University of Vienna. A new method for the synthesis of β-amino acids. Available at: [Link]

Sources

Application Notes and Protocols: Incorporation of 3-Amino-3-(2-thienyl)propanoic Acid into Peptide Structures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Expanding the Peptidic Universe with β-Amino Acids

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and low toxicity compared to small molecules. However, native peptides often suffer from poor metabolic stability and limited conformational diversity. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1][2] Among the vast array of UAAs, β-amino acids, such as 3-Amino-3-(2-thienyl)propanoic acid, offer unique advantages. Their extended backbone introduces a single-carbon "stutter" in the peptide chain, which can induce novel secondary structures and provide significant resistance to enzymatic degradation.[3]

The thienyl side chain of this compound is of particular interest. This sulfur-containing aromatic heterocycle can engage in unique electronic and steric interactions, potentially enhancing binding affinity and modulating the overall physicochemical properties of the peptide.[4] This application note provides a comprehensive guide for the synthesis of Fmoc-protected this compound and its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Section 1: Synthesis of Fmoc-3-Amino-3-(2-thienyl)propanoic Acid

A robust and scalable synthesis of the Fmoc-protected β-amino acid is a prerequisite for its use in SPPS. The following protocol is adapted from established methods for the synthesis of similar β-amino acids and their subsequent Fmoc protection.[5][6][7]

Synthetic Pathway Overview

The synthesis commences with the preparation of 3-(2-thienyl)propanoic acid, followed by the introduction of the amino group and subsequent protection with the Fmoc group.

Synthesis_Pathway ThienylAcrylicAcid 3-(2-Thienyl)acrylic acid ThienylPropanoicAcid 3-(2-Thienyl)propanoic acid ThienylAcrylicAcid->ThienylPropanoicAcid Hydrogenation AminoThienylPropanoicAcid This compound ThienylPropanoicAcid->AminoThienylPropanoicAcid Amination FmocAminoThienylPropanoicAcid Fmoc-3-Amino-3-(2-thienyl)propanoic acid AminoThienylPropanoicAcid->FmocAminoThienylPropanoicAcid Fmoc Protection

Caption: Synthetic pathway for Fmoc-3-Amino-3-(2-thienyl)propanoic acid.

Protocol 1: Synthesis of this compound

This protocol outlines a potential route for the synthesis of the unprotected β-amino acid.

Materials:

  • 3-(2-Thienyl)acrylic acid

  • Palladium on carbon (10%)

  • Tetrahydrofuran (THF)

  • Reagents for amination (e.g., via a Curtius or Hofmann rearrangement from the corresponding carboxylic acid derivative)

Procedure:

  • Hydrogenation: Dissolve 3-(2-thienyl)acrylic acid in THF. Add 10% palladium on carbon. Subject the mixture to Parr hydrogenation at 45 psi at room temperature for 24 hours.[4]

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate to dryness to obtain 3-(2-thienyl)propanoic acid.[4]

  • Amination: Convert the resulting carboxylic acid to the corresponding β-amino acid. This can be achieved through various established methods such as the Arndt-Eistert synthesis followed by a Wolff rearrangement, which has the advantage of stereocontrol.[7]

Protocol 2: Fmoc Protection of this compound

This protocol details the protection of the amino group with Fmoc-N-hydroxysuccinimide (Fmoc-OSu).[5]

Materials:

  • This compound

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu)

  • 10% Sodium Carbonate solution

  • Acetone

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve this compound in 10% aqueous sodium carbonate solution.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu in acetone. Add the Fmoc-OSu solution dropwise to the amino acid solution over 10 minutes while stirring vigorously at room temperature.[5]

  • Reaction: Allow the reaction to stir at room temperature for 24 hours.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with DCM.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with DCM.

    • Wash the combined organic layers with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-3-Amino-3-(2-thienyl)propanoic acid by flash column chromatography.

Section 2: Incorporation into Peptide Structures via Fmoc-SPPS

The incorporation of Fmoc-3-Amino-3-(2-thienyl)propanoic acid into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] However, due to the steric hindrance of the β-amino acid, optimization of the coupling step is crucial for achieving high yields and purity.

SPPS Workflow Overview

The cyclical process of SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.[10]

SPPS_Workflow Start Start with Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection after final coupling Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 3: Optimized Coupling of Fmoc-3-Amino-3-(2-thienyl)propanoic Acid

Given the steric hindrance of β-amino acids, a more potent coupling reagent such as HATU is recommended over HBTU to ensure efficient and complete coupling.[11][12][13]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-Amino-3-(2-thienyl)propanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-3-Amino-3-(2-thienyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, a longer reaction time or a double coupling may be necessary.[14]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9]

  • Washing: Wash the resin with DMF (3 x 1 min).

Quantitative Data for SPPS
ParameterRecommended ValueRationale
Amino Acid Excess 3-5 equivalentsDrives the coupling reaction to completion.
Coupling Reagent HATUSuperior for sterically hindered amino acids, leading to higher coupling efficiency and reduced racemization compared to HBTU.[11][12]
Base DIEAA non-nucleophilic base commonly used in Fmoc-SPPS.
Coupling Time 1-2 hoursMay require extension or double coupling for β-amino acids.
Fmoc Deprotection 20% Piperidine in DMFStandard reagent for efficient Fmoc removal.
Typical Crude Purity >70%Dependent on sequence and synthesis efficiency. Peptides for biological assays often require purification to >95%.[10][15]

Section 3: Cleavage, Purification, and Characterization

The final steps of obtaining the desired peptide involve cleavage from the solid support, purification, and characterization to confirm its identity and purity.

Protocol 4: Cleavage and Deprotection

The thiophene ring is sensitive to strong acidic conditions, and appropriate scavengers must be included in the cleavage cocktail to prevent side reactions.[16][17]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Cleavage Cocktail (Reagent B):

  • 88% TFA

  • 5% Phenol

  • 5% Water

  • 2% TIS[17]

Procedure:

  • Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin. Allow the reaction to proceed for 2-3 hours at room temperature.[18]

  • Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity for subsequent applications.[19]

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be employed to confirm the sequence and provide information about the peptide's three-dimensional structure. The incorporation of unnatural amino acids can be verified through unique chemical shifts and correlations in the NMR spectra.[21][22][23][24]

Conclusion

The incorporation of this compound into peptide structures offers a promising avenue for the development of novel peptide therapeutics with enhanced stability and biological activity. The protocols outlined in this application note provide a comprehensive framework for the synthesis of the Fmoc-protected building block and its efficient integration into peptide sequences using optimized SPPS conditions. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable researchers to explore the full potential of this unique β-amino acid in their drug discovery and development efforts.

References

  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem Technical Support.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem Technical Support.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of organic chemistry, 60(3), 405–410.
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 79(4), 913-941.
  • Bax, A., & Lerner, L. (1986). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Journal of Magnetic Resonance, 69(2), 375-380.
  • Gopi, H. N., & Suresh Babu, V. V. (2001). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Journal of the Indian Chemical Society, 78(6), 393-395.
  • Otten, R., Chu, B., Krewulak, K. D., & Vogel, H. J. (2012). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Journal of Biomolecular NMR, 54(1), 1-12.
  • Fields, C. G., & Fields, G. B. (1993). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. International Journal of Peptide and Protein Research, 42(3), 295-301.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid phase peptide synthesis: a practical approach.
  • Liljeblad, A., & Kanerva, L. T. (2006). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Tetrahedron: Asymmetry, 17(10), 1529-1559.
  • Gyros Protein Technologies. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
  • BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids. BenchChem Technical Support.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Mobli, M., & King, G. F. (2010). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of the American Chemical Society, 132(45), 16044–16047.
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
  • ProteoGenix. (n.d.). Peptide synthesis form.
  • Vazquez, M. E. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?
  • Fülöp, F. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 107(12), 5154-5212.
  • PrepChem. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid.
  • Fields, G. B., & Noble, R. L. (1990). A cleavage cocktail for methionine-containing peptides. International journal of peptide and protein research, 35(3), 161–214.
  • Guichard, G., & Huc, I. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • V'yunov, K. A., et al. (2017). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Russian Journal of General Chemistry, 87(5), 1045-1051.
  • Bojin, F., et al. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 63(5), 735-740.
  • ChemicalBook. (2025). 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID.

Sources

Accelerating Materials Innovation: A Guide to Advanced Polymer Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The New Paradigm in Polymer Science

The field of materials science is in the midst of a revolution. The traditional, iterative process of polymer development, often characterized by lengthy synthesis and testing cycles, is giving way to a more dynamic and predictive approach. This paradigm shift is driven by the convergence of sophisticated synthesis techniques, advanced characterization methods, and the power of computational tools and machine learning. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of these modern methodologies to accelerate the discovery and application of novel polymers. We will delve into the precise synthesis of stimuli-responsive polymers, the efficiency of high-throughput screening, the predictive power of machine learning, and the critical importance of sustainable polymer design.

I. Precision Polymer Synthesis: The Case of Thermo-Responsive Polymers

Stimuli-responsive polymers, which undergo significant changes in their properties in response to external triggers, are at the forefront of advanced materials research with applications ranging from drug delivery to smart coatings.[1][2] Poly(N-isopropylacrylamide) (PNIPAM) is a canonical example of a thermo-responsive polymer, exhibiting a lower critical solution temperature (LCST) around 32°C in aqueous solutions, close to physiological temperature.[3] Below the LCST, PNIPAM is soluble, while above it, the polymer undergoes a conformational change and precipitates. This behavior makes it an ideal candidate for applications such as controlled drug delivery.[4]

Causality in Synthesis: Why Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization?

To harness the full potential of PNIPAM, precise control over its molecular weight, architecture, and end-group functionality is paramount. Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization stands out as a superior method for achieving this control. Unlike conventional free-radical polymerization which can lead to broad molecular weight distributions and limited architectural control, RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). This is achieved through the use of a RAFT agent, which reversibly transfers a dormant species, allowing for controlled chain growth. The choice of RAFT agent is critical for the successful polymerization of NIPAM.[5][6]

Experimental Protocol: Synthesis of PNIPAM via RAFT Polymerization

This protocol details the synthesis of PNIPAM with a target molecular weight of 10,000 g/mol and a low PDI.

Materials:

  • N-isopropylacrylamide (NIPAM) (Monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Diethyl ether (Precipitation solvent)

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve NIPAM (1.0 g, 8.84 mmol), DDMAT (32.2 mg, 0.088 mmol), and AIBN (2.9 mg, 0.0176 mmol) in 1,4-dioxane (5 mL). The molar ratio of [NIPAM]:[DDMAT]:[AIBN] should be 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed flask in an oil bath preheated to 70°C. Allow the polymerization to proceed for 6 hours with constant stirring.

  • Termination and Precipitation: Stop the reaction by immersing the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of 1,4-dioxane. Repeat the precipitation in cold diethyl ether twice more to remove unreacted monomer and initiator.

  • Drying: Dry the purified PNIPAM under vacuum at room temperature until a constant weight is achieved.

II. Advanced Characterization of Novel Polymers

Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its physical and chemical properties.

A. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized PNIPAM.

Protocol: ¹H NMR Analysis of PNIPAM

  • Sample Preparation: Dissolve 5-10 mg of the dried PNIPAM in 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • The broad multiplet at ~4.0 ppm corresponds to the methine proton (-CH-) of the isopropyl group.[7]

    • The signals in the range of 1.5-2.3 ppm are attributed to the polymer backbone protons (-CH₂-CH-).[8]

    • The sharp singlet at ~1.1 ppm is characteristic of the methyl protons (-CH₃) of the isopropyl group.[7]

    • The presence of signals from the dodecyl chain of the RAFT agent at the chain end can also be observed, confirming the controlled nature of the polymerization.

B. Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[9]

Protocol: GPC Analysis of PNIPAM

  • Sample Preparation: Prepare a solution of the PNIPAM sample in the GPC eluent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.[10]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.

  • Calibration: Calibrate the GPC system using polystyrene standards of known molecular weights.

  • Data Analysis: Analyze the resulting chromatogram to determine the Mn, Mw, and PDI of the PNIPAM sample relative to the polystyrene standards. A PDI value close to 1.1 indicates a well-controlled polymerization.

C. Thermo-Responsive Behavior: UV-Vis Spectroscopy

The LCST of PNIPAM can be precisely determined by monitoring the change in the transmittance of a polymer solution as a function of temperature.

Protocol: LCST Determination of PNIPAM

  • Sample Preparation: Prepare a 1 mg/mL solution of PNIPAM in deionized water.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Acquisition: Set the wavelength to 500 nm. Increase the temperature of the cuvette holder from 25°C to 40°C in increments of 1°C, allowing the solution to equilibrate at each temperature for 5 minutes before recording the transmittance.

  • Data Analysis: Plot the transmittance as a function of temperature. The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Property Technique Expected Result
Chemical Structure¹H NMRCharacteristic peaks of PNIPAM confirmed
Number-Average Molecular Weight (Mn)GPC~10,000 g/mol
Polydispersity Index (PDI)GPC≤ 1.2
Lower Critical Solution Temperature (LCST)UV-Vis Spectroscopy~32°C

III. High-Throughput Synthesis and Screening

To accelerate the discovery of new polymers with desired properties, high-throughput (HT) methodologies are indispensable. These approaches involve the parallel synthesis of a large library of polymers followed by rapid screening of their properties.[11][12]

Workflow for High-Throughput Polymer Synthesis and Screening

The following diagram illustrates a typical workflow for the high-throughput synthesis and screening of a polymer library. This process often utilizes liquid handling robots for precise and automated reagent dispensing.[13][14]

HighThroughputWorkflow cluster_synthesis High-Throughput Synthesis cluster_screening High-Throughput Screening Monomer_Stock Monomer Stocks Liquid_Handler Liquid Handling Robot Monomer_Stock->Liquid_Handler Initiator_Stock Initiator Stock Initiator_Stock->Liquid_Handler RAFT_Agent_Stock RAFT Agent Stock RAFT_Agent_Stock->Liquid_Handler Solvent Solvent Solvent->Liquid_Handler Reaction_Plate 96-Well Reaction Plate Liquid_Handler->Reaction_Plate Dispense Reagents Characterization Automated Characterization (e.g., GPC, Plate Reader) Reaction_Plate->Characterization Transfer for Analysis Data_Analysis Data Analysis & Visualization Characterization->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification ML_Workflow cluster_data Data Acquisition & Preprocessing cluster_model Model Training & Evaluation cluster_prediction Prediction & Application Data_Collection Collect Polymer Data (Structure & Tg) Featurization Featurization (e.g., SMILES to Fingerprints) Data_Collection->Featurization Data_Split Split Data (Training & Testing Sets) Featurization->Data_Split Model_Selection Select ML Algorithm (e.g., Random Forest) Data_Split->Model_Selection Training Train Model Model_Selection->Training Evaluation Evaluate Model Performance (e.g., R², MAE) Training->Evaluation Prediction Predict Tg Evaluation->Prediction Optimized Model New_Polymer Input New Polymer Structure New_Polymer->Prediction

Workflow for developing a predictive machine learning model for Tg.

A crucial step in this workflow is "Featurization," where the chemical structure of a polymer is converted into a numerical representation that a machine learning model can understand. [15]A common approach is to use the Simplified Molecular Input Line Entry System (SMILES) representation of the polymer's repeating unit to generate molecular fingerprints. [2][16][17]These fingerprints are then used to train a model, such as a random forest or a neural network, to predict the Tg. The trained model can then be used for high-throughput screening of virtual polymer libraries to identify candidates with desired thermal properties. [16]

V. The Imperative of Sustainable Polymer Chemistry

As the demand for advanced polymers grows, so does the environmental impact of their production and disposal. Sustainable polymer chemistry, guided by the principles of green chemistry, aims to mitigate this impact by utilizing renewable feedstocks, designing energy-efficient synthesis processes, and creating polymers that are recyclable or biodegradable. [5][18][19]

Key Principles of Sustainable Polymer Development:
  • Renewable Feedstocks: Shifting from petroleum-based monomers to those derived from biomass, such as plant oils, sugars, and lignin, reduces our reliance on fossil fuels. [5][18]* Green Synthesis: Employing catalytic reactions, solvent-free conditions, and energy-efficient processes minimizes waste and energy consumption. [19]* Design for Degradability and Recyclability: Incorporating features into the polymer backbone that allow for controlled degradation or facile recycling at the end of the material's life cycle.

  • Life Cycle Assessment (LCA): Evaluating the environmental impact of a polymer throughout its entire life cycle, from raw material extraction to disposal, is crucial for a holistic understanding of its sustainability. [1][4][20] By integrating these principles into the development of novel polymers, we can create advanced materials that are not only high-performing but also environmentally responsible.

Conclusion

The landscape of materials science and polymer development is evolving at an unprecedented pace. The integration of precision synthesis, high-throughput methodologies, and machine learning is empowering researchers to design and discover novel polymers with tailored properties more efficiently than ever before. This guide has provided a comprehensive overview of these advanced techniques, from the detailed protocol for synthesizing a stimuli-responsive polymer to the workflow for building a predictive machine learning model. By embracing these innovative approaches and upholding the principles of sustainable chemistry, the scientific community can accelerate the development of the next generation of advanced materials to address the pressing challenges in medicine, technology, and environmental sustainability.

References

  • Amass, W., Amass, A., & Tighe, B. (1998). A review of biodegradable polymers: uses, current developments in the synthesis and characterization of biodegradable polyesters, blends of biodegradable polymers and recent advances in biodegradation studies.
  • Song, J. H., Murphy, R. J., Narayan, R., & Davies, G. B. H. (2009). Biodegradable and compostable alternatives to conventional plastics. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2127-2139.
  • Vroman, I., & Tighzert, L. (2009). Biodegradable polymers.
  • Wu, S., et al. (2019). Machine-learning-assisted discovery of polymers with high thermal conductivity using a molecular design approach.
  • Gandini, A. (2008). Polymers from renewable resources: a challenge for the future of macromolecular materials. Macromolecules, 41(24), 9491-9504.
  • Zhu, Y., Romain, C., & Williams, C. K. (2016). Sustainable polymers from renewable resources. Nature, 540(7633), 354-362. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green chemistry: Theory and practice. Oxford university press.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
  • Gil, E. S., & Hudson, S. M. (2004). Stimuli-reponsive polymers and their bioconjugates. Progress in polymer science, 29(12), 1173-1222.
  • Stuart, M. A. C., et al. (2010). Stimuli-responsive polymers and their application in drug delivery. Chemical Society Reviews, 39(3), 967-976.
  • Hiemstra, C., van der Aa, L. J., Zhong, Z., Dijkstra, P. J., & Feijen, J. (2007). Novel in situ forming, degradable hydrogels from dithiol-and vinyl-functionalized poly (ethylene glycol)/poly (L-lactide) star block copolymers. Journal of controlled release, 122(1), 81-90.
  • Mannodi-Kanakkithodi, A., et al. (2016). Scoping the polymer genome: a roadmap for rational polymer dielectrics design.
  • Striegel, A. M. (2012). An integrated approach to size-exclusion chromatography. Analytical and bioanalytical chemistry, 402(1), 77-87.
  • Audus, D. J., & de Pablo, J. J. (2017). A new era for polymer simulation. ACS Macro Letters, 6(10), 1078-1082.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(2-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(2-thienyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The insights provided herein are based on established chemical principles and field-proven strategies for the synthesis of β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The synthesis of β-amino acids like this compound can be approached through several established methodologies. The most prevalent and adaptable method for this specific target is a variation of the Rodionov reaction . This one-pot reaction typically involves the condensation of an aldehyde (2-thiophenecarboxaldehyde), malonic acid, and an ammonia source (like ammonium acetate) in a suitable solvent such as glacial acetic acid or an alcohol.[1]

Other notable synthetic strategies include:

  • Mannich-type Reactions: These involve the reaction of a pre-formed imine or an in-situ generated imine with a ketene silyl acetal or other enolate equivalent.[2][3] This route offers good control over stereochemistry with the use of chiral catalysts.

  • Strecker Synthesis Modifications: While the classical Strecker synthesis yields α-amino acids, variations can be adapted for β-amino acids, often involving homologation steps.[2][4]

  • Conjugate Addition: This involves the addition of an amine nucleophile to a Michael acceptor like 3-(2-thienyl)acrylic acid.[2]

For its operational simplicity and cost-effectiveness, this guide will focus primarily on optimizing the Rodionov reaction.

Q2: What are the critical reaction parameters that I need to control to maximize my yield?

Several parameters are crucial for the success of the Rodionov synthesis and directly impact the yield and purity of the final product.

  • Solvent Choice: The solvent plays a critical role. While aliphatic alcohols can be used, studies on similar syntheses have shown that glacial acetic acid often increases the conversion to the desired β-amino acid.[1] Acetic acid can act as both the solvent and an acidic catalyst, favoring the formation of the necessary imine intermediate.

  • Reagent Stoichiometry: The molar ratio of the reactants is key. An excess of the ammonia source (ammonium acetate) is typically used to drive the equilibrium towards imine formation. A slight excess of malonic acid is also common. However, a large excess of malonic acid can lead to the formation of unsaturated byproducts.[1] A good starting point is a molar ratio of aldehyde:malonic acid:ammonium acetate of 1:1.1:4.[1]

  • Temperature and Reaction Time: The reaction is typically performed at elevated temperatures, often between 80-100°C.[1] The optimal time can range from 3 to 8 hours. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to decomposition and byproduct formation.

  • Purity of Starting Materials: The purity of 2-thiophenecarboxaldehyde is paramount. Aldehydes are prone to oxidation to carboxylic acids upon storage. Using freshly distilled or high-purity aldehyde is highly recommended to prevent the introduction of impurities that can complicate the reaction and purification.

Q3: How do I monitor the reaction progress and characterize the final product?
  • Reaction Monitoring: TLC is the most convenient method. A recommended mobile phase for both the intermediates and the final product is a mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v).[1] The spots can be visualized under UV light at 254 nm or by staining with ninhydrin, which will develop a characteristic color (often purple or yellow) with the amino acid product.

  • Product Characterization: The structure of this compound should be confirmed using a combination of spectroscopic techniques:

    • ¹H and ¹³C NMR: Provides definitive structural information.

    • Mass Spectrometry (LC-MS): To confirm the molecular weight.

    • FTIR Spectroscopy: To identify key functional groups like the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q: My yield is consistently low, and I'm isolating a significant amount of 3-(2-thienyl)acrylic acid. What's going wrong?

A: This is a classic issue in the Rodionov reaction and points to the Knoevenagel condensation product outcompeting the desired three-component reaction. The likely causes and solutions are:

  • Insufficient Ammonia/Imine Formation: The reaction proceeds through an imine intermediate formed from the aldehyde and ammonia. If the concentration of the imine is too low, the direct reaction between the aldehyde and malonic acid (Knoevenagel condensation) will dominate.

    • Solution: Increase the excess of ammonium acetate. A molar ratio of aldehyde to ammonium acetate of 1:4 or higher can be beneficial.[1] Ensure the ammonium acetate is anhydrous, as water can hinder imine formation.

  • Suboptimal Solvent: As mentioned, the solvent choice is critical.

    • Solution: Switch to glacial acetic acid as the solvent. This acidic environment promotes the formation of the iminium ion, which is more electrophilic and reactive towards the malonate enolate than the aldehyde itself.[1]

Q: The reaction mixture turns dark brown or black, and purification is difficult. Why?

A: Thiophene-based compounds, especially aldehydes, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.

  • Solution 1 (Temperature Control): Avoid excessive heating. Maintain the reaction temperature strictly within the optimal range (e.g., 85-90°C) and monitor the reaction by TLC to avoid unnecessarily long reaction times.

  • Solution 2 (Inert Atmosphere): While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Q: My final product is an oil or is difficult to crystallize. How can I improve purification?

A: β-amino acids can sometimes be challenging to crystallize.

  • Solution 1 (pH Adjustment): The product is an amino acid, meaning it has a specific isoelectric point (pI). Crystallization is often most effective at or near the pI. After the reaction, instead of just filtering, consider a work-up procedure. Dilute the cooled reaction mixture with water, perform an extraction to remove non-polar impurities, and then carefully adjust the pH of the aqueous layer to induce precipitation. A final pH of ~6-7 is often effective.[5]

  • Solution 2 (Recrystallization Solvent System): If direct precipitation is not clean, attempt recrystallization. Water is a common solvent for recrystallizing simple amino acids.[6] If the product is too soluble in water, a mixed solvent system like ethanol/water or acetone/water can be effective. Start by dissolving the crude product in a minimum amount of hot water and then slowly add the organic co-solvent until turbidity appears. Allow it to cool slowly.

Data Summary: Impact of Reaction Conditions

The following table summarizes the effect of key variables on the synthesis of β-amino acids via the Rodionov reaction, based on analogous syntheses reported in the literature.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeReference
Solvent EthanolGlacial Acetic AcidIncreased conversion to β-amino acid, reduced acrylic acid byproduct.[1]
Ammonia Source 2.3 eq. Ammonium Acetate>4.0 eq. Ammonium AcetateFavors imine formation, higher yield of the target molecule.[1]
Temperature >100 °C (Reflux in EtOH)85-90 °CMinimizes decomposition and formation of colored impurities.[1][5]
Work-up Direct FiltrationpH-controlled PrecipitationImproved purity and crystallinity of the isolated product.[5]

Experimental Protocols & Visualizations

Optimized Protocol: Rodionov Synthesis of this compound

This protocol is a representative procedure synthesized from best practices for this reaction type.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiophenecarboxaldehyde (e.g., 5.6 g, 50 mmol), malonic acid (5.7 g, 55 mmol), and anhydrous ammonium acetate (15.4 g, 200 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Heating: Heat the reaction mixture with stirring in an oil bath set to 85-90°C.

  • Monitoring: Monitor the reaction progress every hour using TLC (Mobile Phase: n-butanol:acetic acid:water = 3:1:1). The reaction is typically complete within 3-5 hours.

  • Cooling and Isolation: Once the starting aldehyde is consumed, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate may form. Cool further in an ice bath for 30 minutes.

  • Filtration: Filter the resulting solid precipitate using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold acetone (2 x 20 mL) to remove residual acetic acid and colored impurities.

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight.

  • (Optional) Recrystallization: If further purification is needed, recrystallize the solid from hot water.

Workflow Visualization

The following diagram illustrates the overall workflow from reaction setup to final product characterization.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Aldehyde, Malonic Acid, NH4OAc) in Glacial Acetic Acid heating 2. Heat at 85-90°C (Monitor by TLC) reagents->heating 3-5 hours cooling 3. Cool Reaction Mixture (Ice Bath) heating->cooling filtration 4. Filter Crude Product cooling->filtration washing 5. Wash with Cold Acetone filtration->washing drying 6. Dry Under Vacuum washing->drying analysis 7. Characterize Product (NMR, LC-MS, FTIR) drying->analysis G start Low Yield or Impure Product? q_byproduct Major byproduct is 3-(2-thienyl)acrylic acid? start->q_byproduct Check TLC/ NMR of crude q_color Reaction mixture dark? Purification difficult? start->q_color Visual Inspection q_physical Product is oily or does not crystallize well? start->q_physical Physical State a_byproduct_yes Increase NH4OAc ratio. Switch to Acetic Acid solvent. q_byproduct->a_byproduct_yes Yes q_byproduct->q_color No a_color_yes Reduce temperature to <90°C. Ensure shorter reaction time via TLC. q_color->a_color_yes Yes q_color->q_physical No a_physical_yes Perform pH-adjusted precipitation. Use mixed-solvent recrystallization (e.g., water/acetone). q_physical->a_physical_yes Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • PrepChem. Synthesis of A: 3-(2-Thienyl)propanoic acid. Available from: [Link]

  • Farmacia Journal. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • ResearchGate. Hinsberg synthesis of thiophene derivatives. Available from: [Link]

  • University of Illinois, Department of Chemistry. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]

  • Nature. Three-component radical homo Mannich reaction. Available from: [Link]

  • PubMed. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. Available from: [Link]

  • AHH Chemical. 3-(2-THIENYL)-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID synthesis. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Amino-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 3-Amino-3-(2-thienyl)propanoic acid via recrystallization. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple protocol to offer in-depth explanations, troubleshooting for common experimental hurdles, and answers to frequently asked questions.

Introduction: The Critical Role of Purity

This compound is a non-proteinogenic β-amino acid. Its unique structure, featuring a chiral center and a thiophene moiety, makes it a valuable building block in medicinal chemistry, particularly for synthesizing novel therapeutic agents with enhanced bioactivity.[1] The stereochemical and chemical purity of this intermediate is paramount, as even minor impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-executed recrystallization can effectively remove by-products, unreacted starting materials, and color-forming substances, yielding a product of high crystalline and chemical purity.

Key Physicochemical Properties

A clear understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [2][3]
Appearance Off-white to white solid/powder[1][2]
Melting Point 220-225 °C (decomposes)[1]
Chirality Contains a chiral center[1]
General Nature Zwitterionic amino acid[4]

Experimental Protocol: A Self-Validating Recrystallization Workflow

This protocol is designed to be a self-validating system, where the rationale behind each step ensures a logical and effective purification process.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_analysis Analysis Solvent 1. Solvent Selection (e.g., Water, EtOH/Water) Crude 2. Weigh Crude Product Dissolve 3. Dissolution (Minimum hot solvent) Crude->Dissolve Decolorize 4. Decolorization (Optional) (Add activated charcoal) Dissolve->Decolorize if colored Filter_Hot 5. Hot Filtration (Optional) (Remove insoluble impurities) Dissolve->Filter_Hot if solids present Cool 6. Slow Cooling (Room temp -> Ice bath) Dissolve->Cool Decolorize->Filter_Hot Filter_Hot->Cool Collect 7. Crystal Collection (Vacuum filtration) Cool->Collect Wash 8. Washing (Small volume of cold solvent) Collect->Wash Dry 9. Drying (Desiccator or vacuum oven) Wash->Dry Purity 10. Purity & Yield Analysis (MP, HPLC, NMR) Dry->Purity

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Solvent System Selection:

    • Rationale: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For a polar, zwitterionic molecule like this compound, water is an excellent starting point.[5] Mixed solvent systems, such as ethanol/water or isopropanol/water, can also be effective and provide greater flexibility.[6]

    • Procedure: Place a small amount of crude material (20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature until a slurry is formed. Heat the mixture. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is promising.

  • Dissolution:

    • Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of the product dissolved in the mother liquor even after cooling.[7]

    • Procedure: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation) with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (If Necessary):

    • Rationale: High molecular weight, colored impurities can sometimes be removed by adsorption onto activated charcoal.

    • Procedure: If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary):

    • Rationale: This step removes insoluble impurities or the added charcoal. It must be performed quickly to prevent the desired compound from crystallizing prematurely.

    • Procedure: Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper). Pre-heat the funnel and receiving flask by pouring boiling solvent through them. Filter the hot solution as quickly as possible.

  • Crystallization:

    • Rationale: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of the purification.[7]

    • Procedure: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Rationale: Vacuum filtration provides efficient separation of the crystals from the mother liquor (the solution containing dissolved impurities). Washing with a small amount of ice-cold solvent removes any adhering mother liquor without significantly dissolving the purified crystals.

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

  • Drying:

    • Rationale: Residual solvent must be removed to obtain an accurate yield and prevent interference in subsequent reactions or analyses.

    • Procedure: Allow the crystals to air-dry on the filter paper for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Problem Encountered OilingOut Compound 'Oiled Out'? Start->OilingOut LowYield Low Crystal Yield? Start->LowYield NoCrystals No Crystals Formed? Start->NoCrystals ImpureCrystals Crystals Look Impure? Start->ImpureCrystals Sol1 Reheat, add more solvent, cool slower. OilingOut->Sol1 Yes Sol5 Check pH. Adjust to isoelectric point to minimize solubility. OilingOut->Sol5 Persistent Issue? Sol2 Concentrate mother liquor, re-cool. LowYield->Sol2 Yes LowYield->Sol5 Persistent Issue? Sol3 Scratch flask, add seed crystal, or reduce solvent volume. NoCrystals->Sol3 Yes NoCrystals->Sol5 Persistent Issue? Sol4 Re-crystallize with slower cooling. Consider charcoal step. ImpureCrystals->Sol4 Yes

Sources

Technical Support Center: Stabilizing 3-Amino-3-(2-thienyl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(2-thienyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in solution. As a molecule combining a reactive thiophene ring and a zwitterionic β-amino acid structure, its behavior in solution can be complex. This document provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is turning yellow or brown upon storage. What is causing this discoloration?

A1: The observed discoloration is a classic indicator of oxidative degradation of the thiophene ring.

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] This process can be initiated by atmospheric oxygen, light, or trace metal ion contaminants in your buffer. The primary degradation pathway involves the formation of a highly reactive thiophene S-oxide intermediate.[1][3] This intermediate can then undergo further reactions, such as dimerization or rearrangement, to form more complex, often colored, structures.[1]

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

  • Use High-Purity Water and Reagents: Utilize HPLC-grade water and high-purity buffer salts to minimize trace metal contamination, which can catalyze oxidation.

  • Consider Antioxidants: If the problem persists, the addition of a small amount of an antioxidant, such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT), can be effective. Start with a low concentration (e.g., 0.01-0.1% w/v) to avoid interference with your downstream application.

Q2: I'm observing a progressive loss of my compound's concentration in an aqueous buffer over 24-48 hours, confirmed by HPLC. What are the likely chemical degradation pathways?

A2: Beyond oxidation, the primary cause of concentration loss in aqueous solution is likely pH-dependent hydrolysis or intramolecular reactions.

This compound is a β-amino acid, a class of compounds known for specific stability challenges in solution.[4][5] The stability is highly dependent on the pH of the medium, which dictates the protonation state of the amino and carboxylic acid groups.

  • Oxidative Degradation: As mentioned in Q1, oxidation of the thiophene ring is a major pathway.[1][3][6] This can lead to ring-opening or the formation of sulfoxides and sulfones, which will have different retention times in HPLC, appearing as a loss of the parent peak.

  • Intramolecular Cyclization (Lactam Formation): Under certain conditions, particularly at neutral to high pH where the amino group is deprotonated and nucleophilic, it can attack the carboxylic acid group (or its activated form) to form a four-membered ring called a β-lactam. While less common than for γ- or δ-amino acids, this pathway cannot be ruled out without analytical confirmation.

  • pH-Dependent Hydrolysis: While the molecule itself is not an ester or amide, extreme pH values (highly acidic or alkaline) can catalyze degradation of the thiophene ring itself, although it is generally more stable than furan or pyrrole rings.[2][7]

The diagram below illustrates the primary degradation pathways.

G cluster_0 Degradation Pathways Parent This compound Oxidized Thiophene S-oxide (Intermediate) Parent->Oxidized O₂, Light, Metal Ions Lactam β-Lactam (Potential Product) Parent->Lactam High pH, Heat DegradationProducts Colored Degradation Products Oxidized->DegradationProducts Dimerization/ Rearrangement

Fig 1. Potential degradation pathways for the compound.
Q3: What is the optimal pH and buffer system for preparing a stable aqueous stock solution?

A3: Based on the structure, a slightly acidic pH range of 4.0 to 6.0 is recommended to maximize stability.

Here is the scientific rationale:

  • Minimizing Oxidation: Many oxidation reactions are slowed at lower pH values.

  • Preventing Cyclization: In a slightly acidic environment, the primary amine group (-NH₂) will be protonated to its ammonium form (-NH₃⁺). This positive charge makes it non-nucleophilic, effectively preventing it from attacking the carboxylic acid group and forming a β-lactam.

  • Maintaining Solubility: As a zwitterionic compound, its solubility is lowest at its isoelectric point (pI). Operating in the pH 4.0-6.0 range should maintain sufficient solubility for most applications.

Recommended Buffer Systems: For robust pH control in this range, citrate or acetate buffers are excellent choices. Phosphate buffers can also be used, but their buffering capacity is weaker in the pH 4-6 range.

Buffer SystemUseful pH RangeRecommended Conc. (mM)Notes
Citrate Buffer 3.0 - 6.210 - 50Excellent choice. Citrate can also chelate trace metal ions, providing additional protection against oxidation.
Acetate Buffer 3.8 - 5.810 - 50Good alternative to citrate. Ensure it doesn't interfere with your assay.
Phosphate Buffer 5.8 - 8.010 - 50Use if a pH closer to neutral is required, but be aware of the increased risk of degradation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in a stabilizing citrate buffer.

Materials:

  • This compound (MW: 171.22 g/mol )[8]

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • HPLC-grade water

  • Nitrogen or Argon gas source

  • 0.22 µm syringe filter

  • Amber glass vials

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 5.0):

    • Dissolve 0.435 g of citric acid monohydrate and 0.815 g of trisodium citrate dihydrate in ~90 mL of HPLC-grade water.

    • Adjust the pH to 5.0 using 1M HCl or 1M NaOH.

    • Bring the final volume to 100 mL with HPLC-grade water.

  • Deoxygenate the Buffer: Sparge the prepared citrate buffer with nitrogen or argon gas for at least 20 minutes.

  • Weigh the Compound: Accurately weigh 17.12 mg of this compound.

  • Dissolution:

    • Add the weighed compound to a 10 mL volumetric flask.

    • Add approximately 8 mL of the deoxygenated citrate buffer.

    • Gently sonicate or vortex until fully dissolved. The use of an ultrasonic bath may be necessary.[9]

  • Final Volume and Storage:

    • Bring the solution to the 10 mL mark with the deoxygenated buffer.

    • Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

    • Blanket the headspace of the vial with nitrogen or argon before sealing.

    • Store at 2-8°C for short-term use (up to 1 week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Workflow 2: Troubleshooting and Confirming Degradation

If you continue to experience stability issues, a systematic approach is necessary to identify the cause.

G cluster_1 Troubleshooting Workflow Start Instability Observed (e.g., Color Change, Peak Loss) Prep Prepare Fresh Solution using Protocol 1 Start->Prep Analyze_T0 Analyze Immediately (T=0) via HPLC-UV/MS Prep->Analyze_T0 Store Store Aliquots Under Varied Conditions: 1. pH 4, 5, 7 2. +/– Antioxidant 3. Light vs. Dark 4. 4°C vs. RT Analyze_T0->Store Analyze_T24 Analyze at T=24h, 48h via HPLC-UV/MS Store->Analyze_T24 Compare Compare Chromatograms: - Parent Peak Area - Appearance of New Peaks Analyze_T24->Compare Identify Identify Degradants (if possible via MS) Compare->Identify Optimize Optimize Storage Conditions Based on Best Result Identify->Optimize

Fig 2. Workflow for identifying and mitigating instability.

This workflow allows you to systematically test the influence of pH, antioxidants, light, and temperature, using HPLC as a quantitative measure of stability. Mass spectrometry (MS) is invaluable for tentatively identifying the mass of degradation products, which can confirm the suspected chemical pathway.

References

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2025). ResearchGate. [Link]

  • Valadbeigi, Y., et al. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Dailey, K. M. K., et al. A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group, University of Illinois. [Link]

  • Mishra, R., et al. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 137-144. [Link]

  • Thiophene - Wikipedia. Wikimedia Foundation. [Link]

  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by β-Amino Acid Hexamers. Journal of the American Chemical Society. [Link]

  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]

  • Fülöp, F., & Kiss, L. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • El-Gaby, M. S. A., et al. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). International Journal of Polymer Science. [Link]

  • Gerstner, F., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]

  • Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. (2021). YouTube. [Link]

  • Hosseini, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals (Basel). [Link]

  • Kabanova, N., et al. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. Frontiers in Microbiology. [Link]

  • Vaickelioniene, R., et al. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Kabanova, N., et al. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. PMC - PubMed Central. [Link]

  • 3-Amino-3-(2-hydroxyphenyl)propanoic acid. PubChem. [Link]

  • 3-Amino-3-(2-bromophenyl)propanoic acid. PubChem. [Link]

  • 3-(2-Thienyl)propanoic acid. PubChem. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

  • Frizzo, C. P., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Enantioselective Reactions for Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enantioselective synthesis of chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of asymmetric synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to help you diagnose and resolve challenges in your experiments. This document is structured as a series of troubleshooting guides and FAQs to directly address the specific, practical issues you may encounter at the bench.

Section 1: Diagnosing and Troubleshooting Low Enantioselectivity (Low ee%)

Achieving high enantiomeric excess (ee) is the primary goal of any asymmetric synthesis. When your reaction yields a product with low ee%, it points to a flaw in the stereodifferentiating step. The following Q&A section breaks down the most common causes and provides a systematic approach to resolving them.

Q1: My reaction is producing the desired amino acid, but the enantiomeric excess (ee%) is disappointingly low. Where should I begin troubleshooting?

A1: Low enantioselectivity is a common but solvable problem. A systematic approach is crucial to avoid wasting time and resources. The first step is to meticulously review the foundational parameters of your reaction, as minor deviations often have a major impact on stereochemical outcomes.[1] We recommend a hierarchical approach, starting with the easiest-to-control variables before moving to more complex components like the catalyst system.

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee%) Detected purity_check Step 1: Verify Reagent & Solvent Purity - Is chiral auxiliary/catalyst enantiomerically pure? - Are solvents strictly anhydrous? - Are substrates/reagents fresh and pure? start->purity_check conditions_check Step 2: Scrutinize Reaction Conditions - Was the temperature precisely controlled? - Is the concentration correct? - Was the reaction run under inert atmosphere? purity_check->conditions_check If purity is confirmed catalyst_formation Step 3: Investigate Catalyst Formation & Activity - For in-situ catalysts, was pre-formation complete? - Is the catalyst loading optimal? - Could the catalyst be degrading? conditions_check->catalyst_formation If conditions were correct optimization Step 4: Systematic Re-optimization - Screen different solvents. - Vary the reaction temperature. - Re-evaluate ligand/catalyst structure. catalyst_formation->optimization If catalyst integrity is suspected end Problem Resolved optimization->end

Caption: A hierarchical workflow for troubleshooting low enantiomeric excess.

Start by rigorously verifying the purity of all components, especially the chiral source (catalyst or auxiliary) and the dryness of your solvents.[1] Even trace amounts of water or the wrong enantiomer can have a devastating effect on selectivity. Next, confirm that reaction parameters like temperature and concentration were precisely maintained. Only after ruling out these foundational issues should you investigate more complex variables like catalyst formation or begin a full re-optimization.

Q2: How critical are reaction temperature and solvent choice for enantioselectivity?

A2: Temperature and solvent are among the most critical and impactful parameters in an asymmetric reaction.

  • Temperature: Lowering the reaction temperature often leads to a significant increase in enantioselectivity. This is because the transition states leading to the two different enantiomers have different activation energies. According to the Eyring equation, the difference in these activation energies (

    
    ) has a greater impact on the product ratio at lower temperatures. Even a small fluctuation in your cooling bath can lead to inconsistent results.[1]
    
  • Solvent: The solvent does more than just dissolve reagents; it can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the transition states.[1] A coordinating solvent may compete with the substrate for binding to the catalyst, potentially disrupting the chiral environment. Screening a range of non-coordinating and coordinating solvents of varying polarity is a standard optimization step.

A typical solvent and temperature screening experiment might produce data like the following:

EntrySolventTemperature (°C)Yield (%)ee% (S)
1Toluene08575
2Toluene-208288
3Toluene-786095
4THF-787582
5CH₂Cl₂-786591
6Hexane-7840>99

As this hypothetical data shows, lowering the temperature in Toluene (entries 1-3) significantly improves ee%. Changing the solvent at a fixed low temperature (entries 3-6) also has a dramatic effect, with the non-polar solvent Hexane providing the highest selectivity, albeit with a lower yield.

Q3: I suspect my reagents or catalyst are impure. What are the standard procedures for ensuring their quality?

A3: The chemical and enantiomeric purity of your starting materials, particularly the chiral source, is paramount.[1]

  • Chiral Catalyst/Auxiliary Purity: Never assume the stated purity from a commercial supplier is sufficient. The enantiomeric purity should be verified in-house, typically by chiral HPLC or by preparing a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.[1] If the enantiomeric purity is suboptimal, recrystallization is often an effective purification method.

  • Solvent and Reagent Purity: Solvents for asymmetric reactions must be anhydrous. Use freshly distilled solvents or those from a solvent purification system. Reagents like organometallics or bases should be fresh and of high quality. It is good practice to titrate organometallic reagents before use to determine their exact concentration.[1]

  • Handling and Storage: Many catalysts and reagents are sensitive to air and moisture. Proper storage under an inert atmosphere (Argon or Nitrogen) is essential. Use of oven-dried glassware and proper inert atmosphere techniques during the reaction setup is mandatory.

Section 2: Issues in Chiral Catalyst and Ligand Performance

The chiral catalyst or ligand is the heart of the enantioselective transformation. Its failure to perform is a direct cause of poor outcomes. This section addresses common issues related to the catalyst system.

Q4: My catalyst is prepared in situ. How can I be sure it's forming correctly and is active?

A4: In situ catalyst preparation is a common source of variability. Incomplete formation means you are introducing a mixture of species into your reaction, which will almost certainly erode enantioselectivity.[1]

  • Pre-formation Time and Temperature: Allow sufficient time for the metal precursor and the chiral ligand to form the active catalytic complex. This "pre-formation" or "aging" step is often done at a temperature different from the reaction temperature itself. Consult the original literature procedure carefully for these details.

  • Stoichiometry: Ensure the ratio of ligand to metal is precise. An excess of either component can lead to the formation of different, less selective catalytic species.

  • Confirmation of Formation: In some cases, it may be possible to use spectroscopic methods like ³¹P NMR (for phosphine ligands) or ¹H NMR to confirm the formation of the desired catalytic species before adding your substrate.

Q5: How do I approach the optimization of a chiral ligand for a new reaction?

A5: Ligand optimization is a data-driven process aimed at tuning the steric and electronic properties of the ligand to create the most effective chiral pocket for a specific substrate. The goal is to maximize the energy difference between the two diastereomeric transition states.

A rational approach involves screening a library of ligands where specific structural elements are varied systematically. For example, you might test ligands with different bulky groups (e.g., Phenyl vs. Naphthyl vs. Anthracenyl) or with different electronic properties (e.g., electron-donating vs. electron-withdrawing groups on an aryl backbone). This process helps build a structure-activity relationship (SAR) to guide further optimization.[2][3]

The workflow for this process is visualized below.

Ligand_Optimization start Define New Transformation select_ligand_class Select Ligand Class (e.g., BINAP, Salen, Trost Ligand) Based on literature for similar reactions. start->select_ligand_class initial_screen Initial Screening Test a diverse set of 4-6 ligands from the chosen class. select_ligand_class->initial_screen analyze Analyze Results Identify structural motifs that give higher yield and ee%. initial_screen->analyze focused_screen Focused Screening Synthesize or purchase analogs of the 'hit' ligand to refine steric/electronic properties. analyze->focused_screen Identify 'Hit' optimize_conditions Condition Optimization Take the best ligand and optimize solvent, temp, concentration. focused_screen->optimize_conditions Identify Optimal Ligand final_protocol Final Protocol Established optimize_conditions->final_protocol

Caption: A systematic workflow for chiral ligand optimization.

Section 3: Analytical Challenges: Accurate Determination of Enantiomeric Excess

An unreliable analytical method can be just as problematic as a poor reaction. Accurate determination of ee% is non-negotiable for publishing or advancing a project.

Q6: I'm getting inconsistent ee% values from my chiral HPLC. What are the common causes?

A6: Inconsistent HPLC results usually stem from poor method development. Key factors to check are:

  • Baseline Resolution: The two enantiomer peaks must be fully separated, returning to the baseline between them (Resolution > 1.5). If the peaks overlap, the integration and calculated ee% will be inaccurate. To improve resolution, try lowering the flow rate, changing the mobile phase composition (especially the alcohol modifier), or screening different chiral columns.

  • Sample Concentration: Overloading the column can cause peak broadening and a loss of resolution. Injecting a dilution series can help you find the optimal concentration range.

  • Detection Wavelength: Ensure you are using the λ_max of your compound for detection to maximize the signal-to-noise ratio.

  • Racemic Standard: Always run an authentic racemic sample (a 50:50 mixture) to confirm the identity of the two enantiomer peaks and to verify that the method can separate them.

Q7: Can I rely on optical rotation to determine my enantiomeric excess?

A7: While historically important, using optical rotation to calculate "optical purity" is now considered an unreliable and outdated method for determining enantiomeric excess.[4] The term enantiomeric excess (ee), which is a direct measure of the mole fraction of the enantiomers, is the modern standard.[5]

The relationship between optical rotation and concentration is not always linear, an issue known as the Horeau Effect.[4][5] Furthermore, small amounts of highly rotating, optically active impurities can drastically skew the measured rotation, leading to a grossly incorrect estimation of the sample's enantiomeric purity.[4] Modern methods like chiral chromatography (HPLC, GC) or chiral NMR shift reagents provide a direct and far more accurate measurement of the enantiomer ratio.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Reagents

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: All glassware (flasks, syringes, needles) must be thoroughly dried in an oven (e.g., 120 °C) for at least 4 hours, or preferably overnight.

  • Assembly and Purging: Assemble the hot glassware quickly and cap with rubber septa. Insert a needle connected to a vacuum/inert gas manifold. Evacuate the flask under high vacuum for 5-10 minutes while gently warming with a heat gun to drive off adsorbed moisture.

  • Inert Gas Backfill: Backfill the flask with a positive pressure of dry argon or nitrogen. Repeat the evacuate/backfill cycle three times to ensure the atmosphere is fully inert.

  • Reagent Transfer: Liquid reagents should be transferred using gas-tight syringes that have been purged with inert gas. Solid reagents should be transferred quickly in a glovebox or under a positive flow of inert gas.

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, often by attaching a balloon filled with argon or nitrogen to the reaction flask via a needle.

Protocol 2: Step-by-Step Guide for Developing a Chiral HPLC Separation Method
  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups in your amino acid derivative. Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are a versatile starting point.

  • Prepare a Racemic Standard: Synthesize or acquire a true 50:50 mixture of your enantiomers. This is essential for confirming peak identity.

  • Initial Mobile Phase Screening: Start with a simple mobile phase, typically a mixture of hexane and isopropanol (IPA). A common starting point is 90:10 Hexane:IPA. Run the racemic standard.

  • Optimize Resolution:

    • If no separation is observed, try a different column or a different alcohol modifier (e.g., ethanol).

    • If partial separation is seen, adjust the modifier percentage. Decreasing the amount of alcohol (e.g., from 10% to 5% IPA) generally increases retention time and improves resolution.

    • If peaks are too broad, try lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

  • Method Validation: Once baseline separation is achieved (Resolution > 1.5), inject your chiral sample. The ee% is calculated as: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Available at: [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017). Available at: [Link]

  • Chiral Resolution with and without Resolving Agents - Pharmaceutical Technology. (2015). Available at: [Link]

  • Enantiomeric excess - Wikipedia. Available at: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Available at: [Link]

  • Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution - ResearchGate. (2025). Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - Journal of Chemical Education. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH National Library of Medicine. Available at: [Link]

  • Asymmetric amino acid-based homogeneous catalysts - ScienceDirect. Available at: [Link]

  • Asymmetric Amino Acid Catalysis - AIP Publishing. (2008). Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. Available at: [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - NIH National Library of Medicine. (2021). Available at: [Link]

  • Amino acids and peptides as asymmetric organocatalysts - University of York. Available at: [Link]

  • Enantioselective synthesis - Wikipedia. Available at: [Link]

  • Asymmetric reactions_synthesis - SlideShare. Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids - KConnect. Available at: [Link]

  • Chiral ligands used for optimization - ResearchGate. Available at: [Link]

  • Data-driven optimization of the chiral ligand - ResearchGate. Available at: [Link]

  • Identification of the optimal chiral ligand - ResearchGate. Available at: [Link]

  • The Significance of Chirality in Drug Design and Development - NIH National Library of Medicine. Available at: [Link]

  • Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation - Journal of the American Chemical Society. (2025). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Thiophene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of modifying the thiophene ring. Thiophene and its derivatives are vital scaffolds in pharmaceuticals and organic materials, making the optimization of their synthesis a critical endeavor.[1][2][3] This resource provides in-depth, field-proven insights into common synthetic challenges, presented in a troubleshooting-focused Q&A format.

Understanding Thiophene's Reactivity: The "Why" Behind the Reaction

Thiophene is an electron-rich aromatic heterocycle, making it more reactive than benzene in electrophilic aromatic substitution (EAS) reactions.[4][5] This heightened reactivity is due to the sulfur atom's ability to stabilize the cationic intermediate (the σ-complex) through resonance.[5][6] However, its reactivity is generally lower than that of furan or pyrrole.[4][5]

Substitution typically occurs at the C2 (α) position because the intermediate formed by an attack at this position is stabilized by three resonance structures, whereas an attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[5]

dot graph ER_Diagram { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5"]; node [style=filled, shape=box, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: Regioselectivity in Thiophene Electrophilic Substitution.

Electrophilic Aromatic Substitution (EAS)

EAS is a cornerstone of thiophene functionalization. Below are troubleshooting guides for common EAS reactions.

Halogenation (e.g., Bromination)

Question: My bromination of a 3-substituted thiophene with N-bromosuccinimide (NBS) is giving me a mixture of products, or the reaction is too slow. How can I improve selectivity and rate?

Answer: Controlling the regioselectivity and rate of bromination is crucial. Here’s how to troubleshoot:

  • Causality: The choice of solvent and temperature significantly impacts the reaction's outcome. NBS in solvents like glacial acetic acid or acetonitrile at room temperature provides high regioselectivity for the 2-position (>99%).[7] Using less polar solvents like chlorinated hydrocarbons can lead to longer reaction times and reduced selectivity.[7] High temperatures (>60°C) can lead to over-bromination, such as the formation of 2,5-dibromo products.[7]

  • Troubleshooting Steps:

    • Solvent Selection: Switch to glacial acetic acid. It often accelerates the reaction and improves selectivity.[7] Acetonitrile is also an excellent choice.

    • Temperature Control: Maintain the reaction at room temperature or below (0°C) to prevent di-substitution.[7]

    • Concentration: Running the reaction at a higher concentration (e.g., 2M thiophene in acetic acid) can significantly shorten the reaction time.[7]

    • Reagent Purity: Ensure your NBS is pure and dry. Decomposed NBS can lead to inconsistent results.

ParameterRecommended ConditionRationale
Reagent N-Bromosuccinimide (NBS)Mild and selective brominating agent.[7]
Solvent Glacial Acetic Acid or AcetonitrilePromotes high regioselectivity and rapid reaction.[7]
Temperature 0°C to Room TemperatureMinimizes side reactions like di-bromination.[7]
Concentration 1-2 MCan reduce reaction times significantly.[7]
Vilsmeier-Haack Formylation

Question: I'm attempting to formylate a methoxy-substituted benzothiophene, but I'm getting a chlorinated byproduct instead of the desired aldehyde. What's going wrong?

Answer: This is a classic issue where reaction conditions are too harsh for the substrate.

  • Causality: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a powerful formylating agent.[8][9] However, with activated systems like methoxythiophenes, drastic conditions (e.g., high temperature) can lead to substitution of the activating group (methoxy) with a chlorine atom from the reagent.[10]

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction at a moderate temperature first. For sensitive substrates, start at 0°C and slowly warm to room temperature. Only increase the temperature if no reaction is observed.

    • Reagent Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Excess reagent can promote side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid product degradation or side reactions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds.[11] However, they are prone to failure if not optimized correctly.

Suzuki-Miyaura Coupling

Question: My Suzuki coupling with a 3-thienylboronic acid is giving a low yield. I suspect catalyst deactivation or a side reaction. What are the common causes and solutions?

Answer: Low yields in Suzuki couplings involving heteroaromatic boronic acids are common and can stem from several factors.[12]

  • Causality:

    • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[12][13]

    • Catalyst Inactivity: The active Pd(0) species may not form efficiently or can be deactivated by oxygen. Inadequate degassing is a frequent culprit.[12][14]

    • Sub-optimal Ligand/Base Combo: The ligand is critical for facilitating the catalytic cycle.[15] For electron-rich thiophenes, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often superior.[12][13] The base activates the boronic acid, and an inappropriate choice can hinder the crucial transmetalation step.[12]

  • Troubleshooting Workflow:

dot graph TD { A[Low/No Product] --> B{Verify Reagent Quality & Purity}; B -- Reagents OK --> C{Check Reaction Setup}; B -- Issue Found --> D[Replace/Purify Reagents]; C -- Setup OK --> E{Optimize Catalyst System}; C -- Issue Found --> F[Improve Degassing/Inert Atmosphere]; E -- No Improvement --> G{Optimize Base & Solvent}; E -- Catalyst Deactivation? --> H[Use Pd(0) or Pre-catalyst]; H --> I[Screen Bulky Ligands e.g., XPhos, SPhos]; G -- No Improvement --> J{Address Boronic Acid Stability}; J -- Protodeboronation Suspected --> K[Use Milder Base / Anhydrous Conditions]; K --> L[Protect Boronic Acid (e.g., as BF3K salt)]; I & L --> M[Improved Yield]; } केंद Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Optimized Suzuki Protocol for Thiophene Boronic Acids:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halothiophene (1.0 equiv.), thiophene boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.), and the palladium catalyst system (e.g., XPhos Pd G3, 1-3 mol%).[14]

  • Solvent: Add a thoroughly degassed solvent mixture, such as 4:1 1,4-dioxane/water.[12] Ensure all reactants are soluble.[12]

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-110 °C) and monitor by TLC or LC-MS.[12][14]

  • Workup: After completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[14]

ComponentRecommendationRationale for Thiophenes
Pd Precatalyst Palladacycles (e.g., XPhos Pd G3)Efficiently generates the active Pd(0) species.[14]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos)Accelerates oxidative addition and reductive elimination steps.[12][13]
Base K₃PO₄, Cs₂CO₃Strong enough to activate the boronic acid but can minimize protodeboronation compared to hydroxides.[12]
Solvent Dioxane/H₂O, THF/H₂OGood balance of polarity to dissolve both organic and inorganic reagents.[12]

Lithiation and Deprotonation-Substitution

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[16][17]

Question: My directed lithiation of a substituted thiophene using n-BuLi/TMEDA is not working. I'm either recovering starting material or getting a complex mixture of products. What should I check?

Answer: Successful lithiation hinges on precise control of conditions and understanding the directing group's influence.

  • Causality:

    • Inadequate Temperature Control: Thiophene lithiation is highly temperature-sensitive. Reactions are typically run at -78 °C. Warming can lead to side reactions or decomposition.[17][18]

    • Moisture: Alkyllithium reagents are extremely reactive towards water. Any moisture will quench the reagent and the lithiated intermediate. All glassware, solvents, and reagents must be scrupulously dry.[17]

    • Directing Group Power: The effectiveness of the directing metalating group (DMG) is critical. Strong DMGs like amides, carbamates, or sulfoxides are required to direct the deprotonation to the adjacent position.[16][18]

    • Base Choice: For some substrates, n-BuLi may not be strong enough or may be too nucleophilic. A stronger base like s-BuLi or a combination like n-BuLi/TMEDA might be necessary to facilitate deprotonation.[18]

Experimental Protocol for Directed Lithiation:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and a rubber septum, under a positive pressure of argon.

  • Solvent & Substrate: Add anhydrous solvent (e.g., THF, diethyl ether) via syringe and cool to -78 °C (dry ice/acetone bath).[17][18] Add the thiophene substrate (1.0 equiv.) dissolved in a minimal amount of anhydrous THF.

  • Lithiation: Slowly add the alkyllithium reagent (e.g., n-BuLi in hexanes, 1.1 equiv.) dropwise, keeping the internal temperature below -70 °C.[18] If using an additive like TMEDA, it should be added before the alkyllithium.[18] Stir for the optimized time (e.g., 1-2 hours) at -78 °C.[18]

  • Electrophilic Quench: Add the electrophile (e.g., MeI, TMS-Cl, 1.2 equiv.) dropwise at -78 °C.[18]

  • Workup: After stirring, allow the reaction to warm slowly to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and purify.

General FAQs & Purification

Q1: My thiophene compound is unstable to acid or base. How can I purify it? A1: Thiophene itself is relatively stable in acid compared to furan and pyrrole, but many functionalized thiophenes are not.[19] For example, acetylthiophenes can undergo hydrolysis in strong acid or base.[20] Purification should be performed under neutral conditions. Use silica gel chromatography with neutral solvent systems (e.g., hexanes/ethyl acetate). If the compound is basic, you can wash the organic layer with water instead of acidic solutions. If it's acidic, wash with brine instead of basic solutions.

Q2: I have an excess of thiophene boronic acid in my Suzuki reaction mixture. How can I remove it? A2: Excess boronic acid can often be removed during workup or purification.[21]

  • Base Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can often extract the acidic boronic acid into the aqueous layer.[21]

  • Column Chromatography: Boronic acids are typically more polar than the coupled product and can be separated by silica gel chromatography.[21]

  • Esterification: Adding a diol like ethylene glycol or pinacol to the crude mixture can convert the boronic acid to a boronate ester, which may have a different Rf value, facilitating separation by chromatography.[21]

Q3: How do I remove sulfur-containing impurities from my starting thiophene? A3: Commercial thiophene can contain mercaptans. These can be removed by selective oxidation to polysulfides followed by distillation. This process often involves treating the crude thiophene with sulfur in the presence of a basic catalyst.[22]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid. Benchchem.
  • BenchChem. (n.d.). Stability issues of 2-Acetylthiophene in acidic or basic media. Benchchem.
  • Hofmann, K. J., & Carken, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. Benchchem.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Vendina, I., Parkova, A., & Trapencieris, P. (2014). o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. HETEROCYCLES, 88(2).
  • Ricci, A., & Balucani, D. (1969). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 779.
  • Tokyo Chemical Industry Co., Ltd. (2023). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals.
  • Anonymous. (n.d.).
  • Anonymous. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed.
  • Anonymous. (n.d.). Purification method of thiophene.
  • Anonymous. (2023). explain electrophilic substitution reaction in thiophene. Brainly.in.
  • Anonymous. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Anonymous. (n.d.).
  • Anonymous. (2024). Why is thiophene stable to acid? Reddit.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Anonymous. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Anonymous. (n.d.). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. SlidePlayer.
  • Arumugam, K. (2017).
  • Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrras.com.
  • BenchChem. (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide. Benchchem.

Sources

Technical Support Center: Resolving Impurities in the Synthesis of β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of β-amino acid derivative synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. We move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the stereochemical integrity of your valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most pressing issues in β-amino acid synthesis in a direct question-and-answer format.

Section 1: Stereochemical Integrity - Racemization and Epimerization

Q1: I'm observing significant racemization at the α-carbon of my β-amino acid derivative. What are the primary causes and how can I mitigate this?

A: Racemization, the formation of an equal mixture of enantiomers from a single pure enantiomer, is a common pitfall, particularly during the activation of the carboxylic acid for coupling reactions. The primary mechanism involves the formation of an oxazolone intermediate, which readily tautomerizes to a resonance-stabilized, achiral form. Upon reaction, this intermediate can yield both enantiomers.[1]

Causality and Troubleshooting:

  • Activation Method: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC are notorious for inducing racemization.[2][3]

    • Solution: Switch to uronium/aminium salt-based coupling reagents such as HATU , HBTU , or COMU . These reagents are generally more effective at suppressing racemization, especially when used with additives.[3][4]

  • Additives: The use of additives is crucial, especially when carbodiimides are unavoidable.

    • Solution: Incorporate additives like HOBt (1-hydroxybenzotriazole) or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) . These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the carbodiimide-activated intermediate.[1][2]

  • Base Selection: The choice and stoichiometry of the base used can significantly impact racemization. Strong, non-nucleophilic bases are generally preferred.

    • Solution: Use bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid using excess base, as it can promote epimerization.[5]

  • Amino Acid Structure: Certain amino acids, particularly those with electron-withdrawing groups in their side chains like histidine and cysteine, are more susceptible to racemization.[1][5]

    • Solution: For these sensitive amino acids, consider using specialized protecting groups on the side chain to electronically disfavor oxazolone formation. For histidine, protecting the imidazole nitrogen can reduce racemization.[1]

Q2: My synthesis is producing a mixture of diastereomers with a poor diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a central challenge in the synthesis of β-amino acids with two or more stereocenters. The diastereomeric ratio is influenced by the steric and electronic interactions in the transition state of the bond-forming reaction.

Causality and Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[6]

    • Solution: Perform the reaction at a lower temperature (e.g., -78 °C, -20 °C, or 0 °C). While this may slow down the reaction rate, the improvement in selectivity is often significant.[7][8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and intermediates in the transition state.[8][9]

    • Solution: Screen a variety of solvents with different polarities (e.g., THF, CH2Cl2, acetonitrile, ethanol). For instance, in some reactions, a switch from a non-coordinating solvent like DCM to a coordinating solvent like THF can improve the diastereomeric ratio.[7][8]

  • Chiral Auxiliaries and Catalysts: The choice of chiral auxiliary or catalyst is paramount in substrate-controlled and catalyst-controlled reactions, respectively.

    • Solution: If using a chiral auxiliary, ensure it is of high enantiomeric purity. The steric bulk of the auxiliary is designed to block one face of the reacting molecule.[6] For catalytic reactions, the choice of ligand is critical. For example, in copper-catalyzed reductive Mannich-type reactions, the use of a (R)-BINAP ligand can lead to high diastereo- and enantioselectivity.[7]

  • Reaction Type: The inherent stereochemical preference of the chosen synthetic route plays a major role.

    • Solution: For Mannich reactions, the use of specific catalysts can favor either the syn or anti diastereomer. For Michael additions, the stereochemical outcome is often dictated by the conformation of the enolate and the Michael acceptor.[10][11]

Section 2: Side Reactions and Byproduct Formation

Q3: I'm performing a Mannich reaction to synthesize a β-amino acid derivative and observing significant byproduct formation. What are the common side reactions and how can I avoid them?

A: The Mannich reaction, while powerful, can be prone to side reactions, especially under harsh conditions.

Causality and Troubleshooting:

  • Self-Condensation of the Carbonyl Component: The enolizable ketone or aldehyde can undergo self-aldol condensation.

    • Solution: Use a pre-formed imine or iminium salt instead of a three-component reaction. This separates the formation of the electrophile from the nucleophilic addition step.

  • Formation of β-Hydroxy Esters: In reactions involving ketene silyl acetals, the formation of β-hydroxy esters can compete with the desired β-amino ester product.

    • Solution: The use of diarylborinic acid ester catalysts has been shown to selectively promote the formation of β-amino esters.[10]

  • Isomerization and Cyclization: In certain substrates, the β-amino ketone product can be unstable and undergo isomerization or subsequent reactions like Nazarov cyclization, particularly at elevated temperatures.[12][13]

    • Solution: Maintain low reaction temperatures and avoid acidic workup conditions. Purification should be performed promptly after the reaction.[13]

Q4: In my Michael addition reaction for preparing a β-amino acid precursor, I am getting low yields and a mixture of products. What could be going wrong?

A: The aza-Michael addition is a key strategy for β-amino acid synthesis, but its success depends on the reactivity of the nucleophile and the acceptor.

Causality and Troubleshooting:

  • Poor Nucleophilicity of the Amine: The nitrogen nucleophile may not be sufficiently reactive to add to the Michael acceptor.

    • Solution: The reaction can be catalyzed by a Lewis acid or a Brønsted acid to activate the Michael acceptor. Alternatively, using a more nucleophilic amine derivative can be effective.

  • Polymerization of the Michael Acceptor: α,β-Unsaturated carbonyl compounds can polymerize under basic or acidic conditions.

    • Solution: Use milder reaction conditions and control the stoichiometry of the reactants carefully. Adding the Michael acceptor slowly to the reaction mixture can also minimize polymerization.

  • Reversibility of the Addition: The Michael addition can be reversible, leading to an equilibrium mixture of starting materials and product.

    • Solution: Once the addition has occurred, quenching the reaction or proceeding to the next step can trap the desired product and prevent retro-Michael reaction.

Data Presentation: Impact of Reaction Conditions on Diastereoselectivity

The following table provides illustrative data on how modifying reaction conditions can significantly impact the diastereomeric ratio (d.r.) in the synthesis of β-amino acid derivatives.

Reaction TypeSubstratesCatalyst/AuxiliarySolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
Reductive Mannichα,β-Unsaturated Carboxylic Acid + KetimineCu(OAc)2/(R)-BINAPTHF-20>20:1[7]
Mannich ReactionAldimine + 1,3-Dicarbonyl CompoundChiral Dicarboxylic AcidToluene-7895:5[10]
Aza-Claisen RearrangementAllylic AcetimidatePalladium(II)Dichloromethane2514:1[14]
Michael AdditionIsobutyraldehyde + trans-β-nitrostyreneα,β-DipeptideNone (Solvent-free)Room Temp93:7[11]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of β-Amino Acid Diastereomers

This protocol provides a general guideline for the separation and quantification of β-amino acid diastereomers using a standard reversed-phase HPLC column after derivatization.

1. Derivatization with Marfey's Reagent (FDAA): [15][16] a. Dissolve approximately 50 nmol of the β-amino acid sample in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone. c. Incubate the mixture at 40 °C for 1 hour in the dark. d. Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl. e. Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15][17]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[15]
  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[15]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.[17]
  • Column Temperature: 30-40 °C.
Protocol 2: Diastereomeric Recrystallization for Purification

This protocol outlines a general procedure for separating diastereomers of β-amino acids through the formation and crystallization of diastereomeric salts.[18]

1. Formation of Diastereomeric Salts: a. Dissolve the racemic or diastereomeric mixture of the β-amino acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). b. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-(-)-mandelic acid for a basic β-amino acid, or a chiral amine like (R)-(+)-α-methylbenzylamine for an acidic β-amino acid). c. Stir the solution at room temperature or with gentle heating to facilitate salt formation.

2. Fractional Crystallization: a. Slowly cool the solution to induce crystallization. Seeding with a small crystal of the desired pure diastereomeric salt can be beneficial. b. Allow the crystallization to proceed over several hours or overnight. c. Collect the crystals by filtration and wash with a small amount of cold solvent. d. Analyze the mother liquor and the crystals by a suitable analytical method (e.g., chiral HPLC) to determine the diastereomeric purity. e. Repeat the recrystallization process until the desired diastereomeric purity is achieved.

3. Liberation of the Pure Enantiomer: a. Dissolve the pure diastereomeric salt in water. b. Adjust the pH to liberate the free β-amino acid (e.g., add a base to remove an acidic resolving agent or an acid to remove a basic resolving agent). c. Extract the pure β-amino acid derivative with an organic solvent. d. Dry the organic layer, concentrate, and further purify if necessary.

Mandatory Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism Activated_AA Activated L-Amino Acid (e.g., with coupling reagent) Oxazolone Oxazolone Intermediate (Planar, Achiral Tautomer) Activated_AA->Oxazolone Intramolecular cyclization Oxazolone->Activated_AA Re-opening Racemic_Product Racemic Product (L- and D-isomers) Oxazolone->Racemic_Product Nucleophilic attack (e.g., by an amine)

Caption: Racemization mechanism via oxazolone intermediate.

Workflow for Troubleshooting Poor Diastereoselectivity

diastereoselectivity_troubleshooting Start Poor Diastereomeric Ratio Observed Temp Lower Reaction Temperature (e.g., to -20°C or -78°C) Start->Temp Analysis Analyze d.r. by HPLC/NMR Temp->Analysis Re-run reaction Solvent Screen Different Solvents (e.g., THF, CH2Cl2, ACN) Solvent->Analysis Re-run reaction Catalyst Optimize Catalyst/Ligand or Chiral Auxiliary Catalyst->Analysis Re-run reaction Analysis->Solvent d.r. still poor Analysis->Catalyst d.r. still poor End Optimized Diastereoselectivity Analysis->End d.r. acceptable

Caption: Troubleshooting workflow for poor diastereoselectivity.

References

  • Moon, S.-J., Lee, J., Lee, H., & Kim, S. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 57(33), 10811-10815. [Link]

  • Le, T. P., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(43), 28695-28704. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wang, Y., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 13(4), 1056-1062. [Link]

  • Schurig, V., & Juza, M. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228-234. [Link]

  • Juaristi, E., et al. (1998). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). The Journal of Organic Chemistry, 63(12), 4016-4020. [Link]

  • Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 969, 133-141. [Link]

  • Zhang, R. K., & Arnold, F. H. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. eScholarship, University of California. [Link]

  • Bruckner, H., & Wachter, W. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 24(1-2), 141-151. [Link]

  • University of Vienna. (2022, July 18). A new method for the synthesis of β-amino acids. Faculty of Chemistry News. [Link]

  • CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Welch Materials. (2023, July 10). LP-C18 : Can it Separate Isomers and Chiral Diastereomers?. [Link]

  • Ilisz, I., et al. (2012). Comparative study on separation of diastereomers by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 66, 223-230. [Link]

  • Kumar, S., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Molecules, 24(9), 1789. [Link]

  • Google Patents. (n.d.).
  • Péter, A., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4930. [Link]

  • Cápka, V., & Moos, M. (2017). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. [Link]

  • Heck, S. D., et al. (1996). enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences, 93(9), 4036-4039. [Link]

  • Moos, M., & Cápka, V. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 623-636. [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. Pharmaceuticals, 6(3), 323-340. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

  • Aisyah, S., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Hamase, K., et al. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Journal of Chromatographic Science, 56(8), 714-721. [Link]

  • Royal Society of Chemistry. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Epimerization of Peptide. (n.d.). [Link]

  • Anderson, J. C., et al. (2005). Stereoselective beta-hydroxy-alpha-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 3(22), 4103-4109. [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. [Link]

  • Nandi, M., & De, P. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2736-2745. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]

  • Okamoto, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]

  • Herrera, R. P., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 23(10), 2649. [Link]

  • Rademaker, H. J., et al. (2000). Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. Journal of the American Society for Mass Spectrometry, 11(12), 1144-1152. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Propanoic Acid Analogs in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

This is an excellent and highly detailed request. I will structure my response as a comprehensive Technical Support Center guide, divided into logical sections as outlined in the prompt. I will ensure all core requirements, including scientific integrity, in-text citations, a full reference list, and Graphviz diagrams, are met.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the metabolic stability of propanoic acid analogs. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of liver microsomal stability assays.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions based on established scientific principles.

Q1: My propanoic acid analog shows unexpectedly high clearance in the human liver microsome (HLM) assay. What are the likely metabolic pathways, and how can I confirm them?

A1: Rapid clearance of propanoic acid analogs in HLM assays often points to extensive Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2][3] Propanoic acid itself is metabolized via conversion to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA.[4][5][6] However, synthetic analogs with additional functional groups are susceptible to more common drug metabolism pathways.

Potential Causes & Solutions:

  • CYP-Mediated Oxidation: The aliphatic and aromatic portions of your analog are prime targets for oxidation.[7][8]

    • Troubleshooting Steps:

      • CYP Inhibition Assay: Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isozyme inhibitors to see if the metabolic rate decreases.[9] This helps confirm the involvement of CYPs.

      • Recombinant CYP Isozyme Screening: Incubate your analog with individual recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify the specific isoform(s) responsible for the metabolism.[10] This is crucial for predicting potential drug-drug interactions.[11]

      • Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites formed.[12][13] An increase in mass of +16 Da typically indicates hydroxylation, a hallmark of CYP activity.

  • Phase II Conjugation: If your analog has a hydroxyl, carboxyl, or amine group, it can be a substrate for Phase II enzymes like UDP-glucuronosyltransferases (UGTs), which are also present in microsomes.[1][14]

    • Troubleshooting Steps:

      • Assay with UGT Cofactors: Standard microsomal assays use NADPH, the cofactor for CYPs.[9] To assess UGT activity, you must supplement the incubation with the UGT cofactor, UDPGA (uridine 5'-diphosphoglucuronic acid), and a pore-forming agent like alamethicin to ensure cofactor access to the enzyme's active site within the microsomal lumen.[9][14]

      • Metabolite Identification: Look for metabolites with a mass increase corresponding to glucuronic acid (+176 Da).

Q2: I'm seeing significant variability in my metabolic stability results between experiments. How can I improve the reproducibility of my assay?

A2: Reproducibility issues are common and often stem from minor variations in experimental conditions or reagents.[15] Ensuring consistency across all steps is key to obtaining reliable data.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Microsome Quality & Handling Microsomal enzyme activity can degrade with improper handling, such as repeated freeze-thaw cycles or incorrect storage temperature.[10][14] Vendor-to-vendor and even lot-to-lot variability can also be a factor.[15]- Storage: Always store microsomes at -80°C.[14] - Thawing: Thaw microsomes slowly on ice immediately before use.[14] - Consistency: Use the same lot of pooled microsomes for comparative studies. If switching lots or vendors, re-validate with control compounds.[1]
Cofactor Degradation The NADPH cofactor is crucial for CYP activity and is unstable at room temperature. An NADPH regenerating system is often used to maintain its concentration throughout the incubation.[16][17]- Preparation: Prepare the NADPH solution fresh just before the experiment and keep it on ice.[16] - Regenerating System: Use an NADPH regenerating system (e.g., glucose-6-phosphate and G6P dehydrogenase) for longer incubation times to ensure sustained enzyme activity.[16]
Organic Solvent Concentration High concentrations of organic solvents (like DMSO or acetonitrile), used to dissolve test compounds, can inhibit metabolic enzyme activity.- Solvent Level: Keep the final concentration of the organic solvent in the incubation mixture low, typically ≤0.5%.[16] - Serial Dilution: Perform serial dilutions of your compound stock in the assay buffer rather than directly adding a high concentration stock.
Incubation Conditions Variations in incubation time, temperature, and microsomal protein concentration directly impact the rate of metabolism.[10][14]- Standardize Parameters: Strictly control the temperature at 37°C. Use a consistent protein concentration (e.g., 0.5 mg/mL).[10][18] Ensure time points are sampled accurately. - Linearity Check: Ensure the reaction is in the linear range. Ideally, less than 20% of the substrate should be consumed by the final time point to accurately calculate initial rates.[14]
Q3: My propanoic acid analog appears to be very stable, but it has poor bioavailability in vivo. What could be the disconnect?

A3: This is a classic in vitro-in vivo correlation problem. While microsomal stability is a critical parameter, it only reflects hepatic Phase I (and some Phase II) metabolism.[18][19] Other factors can contribute to poor bioavailability.

Potential Causes & Explanations:

  • Extrahepatic Metabolism: Significant metabolism can occur in other tissues, such as the intestine, which is not captured by a liver microsome assay.[1]

  • Non-CYP Mediated Metabolism: Your compound might be cleared by enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase, AOX).[20]

  • Poor Absorption: The compound may have low permeability across the intestinal wall.

  • Efflux Transporters: The compound could be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which pump it back into the intestinal lumen, preventing absorption.

  • First-Pass Metabolism by Other Pathways: Extensive first-pass metabolism by Phase II enzymes (like SULTs) not captured in a standard HLM assay could be occurring.

Next Steps:

  • Hepatocyte Stability Assay: Use cryopreserved hepatocytes. This model contains a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive picture of hepatic clearance.[18][19]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing you to investigate the role of cytosolic enzymes in your compound's metabolism.[2][21]

  • Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to assess the intestinal permeability of your compound.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most common strategies to block metabolic "soft spots" on a propanoic acid analog?

A4: Enhancing metabolic stability involves identifying and modifying the parts of the molecule most susceptible to enzymatic attack ("soft spots").[22] This is a core activity in medicinal chemistry.

Common Strategies:

  • Deuterium Substitution (Kinetic Isotope Effect): Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage, a rate-limiting step in many CYP-mediated reactions. This can significantly increase metabolic stability.[23]

  • Fluorine Substitution: Introducing electron-withdrawing fluorine atoms near a metabolic soft spot can deactivate the site towards oxidative metabolism by lowering the electron density.[24]

  • Steric Hindrance: Introducing bulky groups (e.g., a t-butyl group) near a metabolically labile position can physically block the enzyme's active site from accessing it.[24]

  • Ring-System Modification: If an aromatic ring is a site of oxidation, replacing it with a heteroaromatic ring (e.g., pyridine) can increase stability. The more nitrogen atoms in a ring, the more resistant it generally is to CYP-mediated oxidation.[25]

  • Isosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more stable but retains the desired biological activity. For example, replacing a labile ester with a more stable amide group.[24][25]

Q5: How do I calculate key parameters like half-life (t½) and intrinsic clearance (CLint) from my raw data?

A5: These parameters are calculated from the rate of disappearance of your compound over time. The primary data is the percentage of the parent compound remaining at each time point.[16][26]

Calculation Workflow:

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the Slope: The slope of the linear portion of this graph represents the elimination rate constant (k).

    • Slope = -k

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint represents the intrinsic ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)

This workflow is essential for quantifying and comparing the stability of different analogs.[26]

G cluster_0 Data Acquisition & Processing cluster_1 Parameter Calculation cluster_2 Interpretation & Application A Raw Data (% Compound Remaining vs. Time) B Plot ln(% Remaining) vs. Time A->B C Linear Regression to find Slope (k) B->C D Calculate Half-Life (t½ = 0.693 / k) C->D E Calculate Intrinsic Clearance (CLint) CLint = (k * Incubation Volume) / Protein Amount C->E F Rank Compound Stability D->F E->F G Predict In Vivo Hepatic Clearance E->G

Caption: Workflow for calculating metabolic stability parameters.

Q6: Why is it important to determine the fraction of unbound compound in the microsomal incubation (fu,mic)?

A6: Only the unbound fraction of a drug is available to be metabolized by the enzymes.[27] Highly lipophilic compounds can bind non-specifically to the microsomal proteins and lipids, which sequesters them from the metabolic enzymes. This leads to an artificially low rate of metabolism and an underestimation of the intrinsic clearance. Correcting for the unbound fraction (fu,mic) is crucial for accurate in vitro-in vivo extrapolation (IVIVE).

Section 3: Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a propanoic acid analog using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (stored at -80°C)

  • Test Compound (propanoic acid analog)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: G6P, NADP+; Solution B: G6P Dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[28]

    • Prepare test compound and control compound stock solutions in DMSO. Make working solutions by diluting in buffer (final DMSO concentration should be <0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep all solutions on ice.

  • Incubation Setup (96-well plate):

    • Add the microsomal solution to each well.

    • Add the test compound or control compound solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiate the Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 reference point for timing.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[17][29] The T=0 sample is taken immediately after adding NADPH.

    • Negative Control: Include a control set where buffer is added instead of the NADPH system to a 60-minute incubation to check for non-enzymatic degradation.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate the proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[30]

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis P1 Thaw & Dilute Microsomes I1 Combine Microsomes & Compound P1->I1 P2 Prepare Compound Working Solutions P2->I1 P3 Prepare NADPH Regenerating System P3->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate with NADPH I2->I3 PR1 Terminate Reaction at Time Points (ACN) I3->PR1 PR2 Centrifuge to Pellet Protein PR1->PR2 PR3 Analyze Supernatant by LC-MS/MS PR2->PR3

Caption: Experimental workflow for a microsomal stability assay.

References

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • Strategies to Enhance Metabolic Stabilities. (n.d.). PubMed.
  • Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Taylor & Francis.
  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018, July 19). PubMed. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. (n.d.). PubMed. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). BioAgilytix.
  • How to minimize Hsd17B13-IN-42 degradation in liver microsomes. (n.d.). Benchchem.
  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • metabolic stability assays for predicting intrinsic clearance. (2021, January 5). YouTube.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2025, August 4). Request PDF.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC - NIH. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024, November 22). YouTube.
  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023, August 11). NIH. Retrieved from [Link]

  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Educational Content. (n.d.). BioIVT. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Common pitfalls in drug target Mendelian randomization and how to avoid them. (n.d.). PMC. Retrieved from [Link]

  • Propanoate Metabolism. (n.d.). Pathway - PubChem - NIH. Retrieved from [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). NIH. Retrieved from [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). News-Medical.net.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • The metabolism of propionic acid. (n.d.). SciSpace. Retrieved from [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (n.d.). NIH. Retrieved from [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Propionic Acid Pathway. (n.d.). USMLE Strike | 100% Best Guide.
  • Bioanalytical Method Development and Validation. (n.d.). BEBAC. Retrieved from [Link]

  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in engineering propionyl-CoA metabolism for microbial production of value- added chemicals and biofuels. (2016, August 25). University of Waterloo.
  • Metabolic Stability Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Metabolism/Safety Considerations in Drug Development. (2019, March 6). SlideShare.
  • Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia.
  • (PDF) Common pitfalls in drug target Mendelian randomization and how to avoid them. (2024, October 10). ResearchGate. Retrieved from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 11). ResearchGate. Retrieved from [Link]

Sources

Storage and handling guidelines for 3-Amino-3-(2-thienyl)propanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-3-(2-thienyl)propanoic Acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. As a chiral amino acid derivative featuring a thiophene moiety, this compound is a valuable building block in the synthesis of novel therapeutic agents, particularly in neuroscience and pharmaceutical development.[1][2] Its unique structure, however, necessitates specific storage and handling procedures to prevent degradation and ensure the integrity of your experimental results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice. As Senior Application Scientists, our goal is to explain the causality behind these recommendations, empowering you to maintain the stability and purity of your compound.

Section 1: Core Storage & Handling FAQs

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound to ensure maximum stability?

For optimal long-term stability, the compound, which is typically an off-white solid, should be stored at 2-8°C in a desiccated, dark environment under an inert atmosphere.[3]

  • Causality Explained:

    • Temperature (2-8°C): Reduced temperature slows the rate of all potential chemical degradation reactions. While some related compounds may be stored at room temperature, refrigeration is a more robust strategy for preserving this specific molecule's integrity over months or years.[4]

    • Dessication: It is crucial to keep the container tightly closed in a dry place.[5][6] This prevents the absorption of atmospheric moisture. While not highly hygroscopic, absorbed water can promote hydrolysis or create an environment for microbial growth.

    • Light (Darkness): The thiophene ring contains conjugated double bonds, making it susceptible to photodecomposition upon exposure to UV light. Storing in an amber vial or in a dark location is essential.[3]

    • Atmosphere (Inert Gas): The sulfur atom in the thiophene ring is a primary site for oxidation. To prevent this, flush the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen, a key driver of oxidative degradation.

Q2: I've just received my shipment of this compound. What are the immediate first steps?

Upon receipt, a systematic check-in process is critical. This ensures the material was not compromised during transit and is stored correctly from the outset.

  • Visual Inspection: Examine the container for an intact seal and any physical damage. The compound should be a white to off-white solid.[7] Note any significant color deviation (e.g., yellowing or browning) on the certificate of analysis and contact your supplier if discrepancies exist.

  • Documentation: Log the certificate of analysis, lot number, delivery date, and assigned internal tracking number.

  • Equilibration: Before opening, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and accelerate degradation.

  • Storage: Immediately transfer the compound to the recommended storage conditions (2-8°C, dark, desiccated).[3]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

Standard laboratory PPE is required. This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[4][8]

  • Eye Protection: Wear safety glasses with side shields or goggles.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][8]

  • Body Protection: A standard lab coat is sufficient.

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the dust.[6][8]

Section 2: Troubleshooting Experimental Issues

Inconsistent results can often be traced back to compound instability. This section provides guidance on common troubleshooting scenarios.

Q4: I opened a vial that has been in storage, and the solid has a distinct yellow or brown tint. Can I still use it?

A noticeable color change from the expected off-white is a strong indicator of chemical degradation.

  • Likely Cause: The most probable cause is oxidation of the thiophene ring or other slow decomposition pathways accelerated by improper storage (exposure to air, light, or moisture).

  • Recommendation: It is strongly advised not to use the discolored compound for quantitative experiments. The presence of impurities can lead to unpredictable side reactions, inaccurate concentration measurements, and unreliable biological or chemical results. The best practice is to discard the degraded material according to your institution's guidelines and use a fresh, pure sample.

Q5: I'm having trouble dissolving the compound in an aqueous buffer, or I'm seeing a precipitate form over time. What is happening?

This is a common issue related to the amphoteric nature of amino acids.

  • Causality Explained: As an amino acid, this compound has both an acidic carboxylic acid group and a basic amino group. Its solubility is highly pH-dependent. At its isoelectric point (pI), the molecule exists as a zwitterion with minimal net charge, resulting in its lowest aqueous solubility.

  • Troubleshooting Steps:

    • Adjust pH: To increase solubility, adjust the pH of your solvent away from the pI. Adding a small amount of dilute acid (e.g., HCl) will protonate the carboxylate group, creating a net positive charge. Conversely, adding a dilute base (e.g., NaOH) will deprotonate the amino group, creating a net negative charge.[9] Both charged forms are generally more soluble in water.

    • Check for Degradation: If the solution is hazy or a precipitate forms in a previously clear solution, it may indicate that a degradation product with lower solubility is being formed.

    • Consider Solvent: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO), which can then be diluted into your aqueous experimental medium. Always check for solvent compatibility with your downstream application.

Q6: My experimental results are inconsistent from week to week, even when I use the same protocol. Could the handling of this compound be the cause?

Yes, absolutely. Inconsistent handling is a major source of experimental variability.

  • Root Causes:

    • Degradation of Solid: Repeatedly removing the stock bottle from cold storage without allowing it to equilibrate to room temperature can introduce moisture, leading to gradual degradation of the solid over time.

    • Stock Solution Instability: Aqueous stock solutions may not be stable for long periods, even when refrigerated. The compound can degrade in solution, reducing the effective concentration of the active molecule.

  • Best Practices for Consistency:

    • Aliquot the Solid: Upon receiving a new batch, consider weighing out smaller, single-use aliquots into separate vials. This minimizes the number of times the primary container is opened.

    • Prepare Fresh Solutions: Prepare stock solutions fresh for each set of experiments or, at a minimum, establish the stability of your stock solution over time (e.g., test it after 1 day, 3 days, 1 week) using an analytical method like HPLC.

    • Filter Sterilize: For biological experiments, stock solutions prepared in aqueous buffers should be filter-sterilized (0.22 µm filter) to prevent microbial growth, which can degrade the compound.[10]

Section 3: Protocols & Data Summary

Protocol 1: Recommended Long-Term Storage
  • Upon receipt, allow the sealed manufacturer's vial to equilibrate to room temperature.

  • In a low-humidity environment or a glove box, carefully open the vial.

  • Optional but recommended: Aliquot the solid into smaller, pre-weighed portions in amber glass vials with PTFE-lined caps.

  • Place the primary vial and any aliquots into a secondary container that includes a desiccant (e.g., silica gel).

  • Gently flush the secondary container with an inert gas (e.g., argon or nitrogen) for 30-60 seconds.

  • Seal the secondary container tightly and wrap the seal with parafilm.

  • Store the container in a dark refrigerator at 2-8°C.

Protocol 2: Preparation of an Aqueous Stock Solution
  • Remove an aliquot of the solid from storage and allow the sealed vial to warm to room temperature.

  • Weigh the desired amount of solid using an analytical balance.

  • Add the solid to a volumetric flask.

  • Add approximately 80% of the final volume of your desired buffer or high-purity water.

  • Mix gently by swirling or using a magnetic stirrer. If solubility is low, proceed to the next step.

  • Slowly add dilute HCl or NaOH dropwise while monitoring the solution until the solid fully dissolves. Be mindful of the final pH requirements of your experiment.

  • Once dissolved, add the solvent to the final volume mark.

  • For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the solution at 2-8°C and use it within the validated stability period. For maximum reproducibility, prepare fresh daily.

Data Summary: Storage & Handling Parameters
ParameterRecommendationRationale
Storage Temperature 2–8°CMinimizes the rate of chemical degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the thiophene sulfur atom.
Light Exposure Store in Dark (Amber Vial)Prevents photodecomposition of the thiophene ring.[3]
Moisture Store in Desiccated environmentPrevents hydrolysis and moisture-related degradation.[5][6]
Solid Form Stability Years (if stored properly)Stable as a solid under ideal conditions.[5]
Aqueous Solution Stability Days to Weeks (Empirically Determined)Prone to faster degradation; prepare fresh for best results.

Section 4: Visual Guides

The following diagrams illustrate key decision-making processes and scientific concepts related to the handling of this compound.

G cluster_0 Receive Receive Shipment Inspect Inspect Container Seal & Compound Color Receive->Inspect Check Is it OK? Inspect->Check Contact Quarantine & Contact Supplier Check->Contact  No   Equilibrate Equilibrate Sealed Container to Room Temp Check->Equilibrate  Yes Store Transfer to Long-Term Storage (2-8°C, Dark, Dry, Inert) Equilibrate->Store

Caption: Workflow for initial receipt and handling of the compound.

G cluster_degradation Potential Degradation Pathways cluster_source Initiating Factors Molecule This compound Oxidation Oxidation Molecule->Oxidation Thiophene Ring Oxidation Photo Photodecomposition Molecule->Photo Ring Instability Moisture Hydrolysis / Moisture Molecule->Moisture Accelerates Other Pathways Oxidants Atmospheric O2, Strong Oxidizing Agents Oxidants->Oxidation Light UV Light Light->Photo Water Humidity, Improper Handling Water->Moisture

Caption: Simplified overview of potential degradation pathways.

References

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Addressing Poor Aqueous Solubility of Thienyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the poor aqueous solubility of thienyl-containing compounds. Our goal is to equip you with the knowledge to overcome solubility challenges in your experiments, ensuring the generation of reliable and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of thienyl-containing compounds, providing explanations grounded in their physicochemical properties.

Q1: Why do many of my thienyl-containing compounds exhibit poor water solubility?

A: The poor aqueous solubility of many thienyl-containing compounds is primarily due to the physicochemical nature of the thiophene ring itself. Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound.[1] While it is often considered a bioisostere of a benzene ring, its presence significantly influences a molecule's overall lipophilicity.[2]

Here's a breakdown of the contributing factors:

  • Lipophilicity of the Thiophene Ring: The thiophene ring is nonpolar and hydrophobic.[3] Its logP (a measure of lipophilicity) is 1.81, indicating a preference for a non-aqueous environment.[1][4] This inherent lipophilicity contributes significantly to the low water solubility of the parent compound.

  • Lack of Hydrogen Bonding: The sulfur atom in the thiophene ring does not readily participate in hydrogen bonding with water molecules, unlike the oxygen in a furan ring or the nitrogen in a pyrrole ring.[3] This lack of strong intermolecular interactions with water further limits solubility.

  • Overall Molecular Structure: The substituents attached to the thiophene ring also play a crucial role. The addition of other hydrophobic moieties to the core structure will further decrease aqueous solubility.

Q2: What are the initial, simple steps I can take to try and dissolve my thienyl-containing compound?

A: Before moving to more complex formulation strategies, there are several straightforward methods you can attempt in the lab:

  • Co-solvency: This is often the first and simplest approach. By adding a water-miscible organic solvent (a co-solvent) to your aqueous medium, you can increase the solubility of your compound.[5][6] The co-solvent works by reducing the polarity of the solvent system, making it more favorable for the nonpolar thienyl compound.[7][8]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.[5]

    • Consideration: Be mindful of the final concentration of the co-solvent, as it can impact your experimental system (e.g., cell viability in biological assays).

  • pH Adjustment: If your thienyl-containing compound has ionizable functional groups (e.g., acidic or basic moieties), altering the pH of the aqueous medium can significantly improve its solubility.[9][10]

    • For Weakly Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.

    • For Weakly Basic Compounds: Decreasing the pH below the compound's pKa will protonate the basic group, also forming a more soluble salt.

    • Caution: Ensure the pH change is compatible with your experimental conditions and does not degrade your compound.

Q3: When should I consider more advanced solubility enhancement techniques?

A: If simple methods like co-solvency and pH adjustment are insufficient or incompatible with your experimental setup, it's time to explore more advanced strategies. Consider these techniques when:

  • You require a higher concentration of your compound than what can be achieved with simple methods.

  • The required concentration of co-solvent is toxic to your biological system.

  • Your compound is not ionizable, so pH adjustment is ineffective.

  • You are developing a formulation for in vivo studies where solubility and bioavailability are critical.

Advanced techniques include the use of cyclodextrins, nanosuspensions, solid dispersions, and prodrug strategies.[11][12][13]

II. Troubleshooting Guide

This section provides a problem-solution format for specific issues you might encounter during your experiments.

Problem: My thienyl-containing compound precipitates out of my cell culture medium during an in vitro assay.

Solution: This is a common issue that can lead to inaccurate and misleading results. Here's a systematic approach to troubleshoot this problem:

Step-by-Step Troubleshooting Protocol:
  • Determine the Maximum Soluble Concentration: Before starting your assay, perform a preliminary solubility test to determine the maximum concentration of your compound that remains in solution in the cell culture medium under your experimental conditions (e.g., temperature, CO2).

  • Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in the medium is as low as possible (typically <0.5% v/v) to minimize cytotoxicity. Test a range of co-solvent concentrations to find the optimal balance between solubility and cell health.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble drug molecules, like your thienyl compound, forming an inclusion complex that is more water-soluble.[15][16][17]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good safety profiles.[18]

    • Experimental Protocol for Cyclodextrin Complexation:

      • Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer or cell culture medium.

      • Add your thienyl-containing compound to the cyclodextrin solution.

      • Stir or vortex the mixture vigorously for several hours, or overnight, at room temperature to facilitate complex formation.[19]

      • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

      • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Problem: I need to prepare a high-concentration stock solution of my thienyl compound for in vivo studies, but it's not dissolving in common vehicles.

Solution: For in vivo applications, achieving a sufficiently high and stable concentration is crucial for accurate dosing. When standard vehicles fail, more advanced formulation strategies are necessary.

Decision-Making Workflow for In Vivo Formulations:

G start Start: Poorly Soluble Thienyl Compound cosolvent Attempt Co-solvent System (e.g., PEG 400, Propylene Glycol) start->cosolvent soluble1 Is solubility sufficient and stable? cosolvent->soluble1 use_formulation Use Formulation for Dosing soluble1->use_formulation Yes cyclodextrin Try Cyclodextrin Formulation (e.g., HP-β-CD, SBE-β-CD) soluble1->cyclodextrin No soluble2 Is solubility sufficient and stable? cyclodextrin->soluble2 soluble2->use_formulation Yes nanosuspension Consider Nanosuspension soluble2->nanosuspension No solid_dispersion Consider Solid Dispersion (for oral dosing) soluble2->solid_dispersion No, for oral prodrug Consider Prodrug Approach (long-term strategy) soluble2->prodrug No, long-term nanosuspension->use_formulation solid_dispersion->use_formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Advanced Formulation Options:
  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (<1 µm), which significantly increases the surface area for dissolution.[20][21][22][23] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization and are stabilized by surfactants or polymers.[24] This approach is suitable for oral, parenteral, and other routes of administration.[21][22]

  • Solid Dispersions: In a solid dispersion, the poorly soluble drug is dispersed in a hydrophilic carrier matrix at the solid state.[25][26][27][28][29] This can be achieved by methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[25][26] The drug may exist in an amorphous state within the carrier, which enhances its solubility and dissolution rate.[7] This is a particularly effective strategy for improving the oral bioavailability of BCS Class II drugs.[25]

  • Prodrug Approach: This chemical modification strategy involves converting the drug into a more water-soluble derivative (a prodrug) that, after administration, is converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[30][31] This is a more involved approach that is typically considered during the lead optimization phase of drug discovery.[30][32][33][34]

III. Summary of Solubility Enhancement Techniques

The following table summarizes the key solubility enhancement techniques discussed in this guide.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[7][8]Simple, rapid, and effective for many compounds.[6]Potential for toxicity or interference with the experimental system at high concentrations.
pH Adjustment Ionization of acidic or basic functional groups on the drug molecule to form a more soluble salt.[9][10]Highly effective for ionizable compounds; simple to implement.[35][36]Only applicable to drugs with ionizable groups; potential for drug degradation at extreme pH values.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity, forming a water-soluble inclusion complex.[14][15]Significant solubility enhancement; can improve drug stability.[16][18]Limited by the stoichiometry of complexation; potential for nephrotoxicity with some native cyclodextrins at high doses.
Nanosuspension Reduction of drug particle size to the nanometer range, increasing surface area and dissolution velocity.[20][23]Applicable to a wide range of poorly soluble drugs; suitable for various routes of administration.[21][24]Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation without proper stabilization.
Solid Dispersion Dispersion of the drug in a hydrophilic carrier matrix, often in an amorphous state.[25][27][28]Significant improvement in dissolution rate and bioavailability, especially for oral administration.[25]Potential for physical instability (recrystallization) of the amorphous drug over time.[26]
Prodrug Strategy Chemical modification of the drug to a more soluble derivative that converts to the active form in vivo.[30][31]Can dramatically improve solubility and absorption; can be used to target specific tissues.[32][33]Requires chemical synthesis and extensive characterization; may alter the drug's pharmacokinetic profile.

IV. Conclusion

Addressing the poor aqueous solubility of thienyl-containing compounds is a critical step in their successful evaluation and development. By systematically applying the strategies outlined in this guide, from simple co-solvency to more advanced formulation techniques, researchers can overcome these challenges. A thorough understanding of the compound's physicochemical properties is key to selecting the most appropriate and effective solubility enhancement method.

References

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene. PubChem Compound Database. Retrieved from [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2439. [Link]

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International, 33(47B), 312-324. [Link]

  • Singh, A., & Kumar, R. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]

  • Singh, R., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Pharmaceutical Research, 11(13), 1166-1178. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1937. [Link]

  • ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2021). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Pharmaceutical Research International, 33(47A), 546-560. [Link]

  • ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2022). Review on solubility enhancement techniques for hydrophobic drugs. Journal of Pharmaceutical Negative Results, 13(3), 54-63. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(2). [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 565-577. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Retrieved from [Link]

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 534-551. [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Retrieved from [Link]

  • Griffith University. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1125–1130. [Link]

  • ResearchGate. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]

  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 3-Amino-3-(2-thienyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the commercial scale-up of 3-Amino-3-(2-thienyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable β-amino acid from the laboratory bench to industrial production. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific challenges you may encounter during synthesis, purification, and analysis.

Section 1: Synthesis and Reaction Optimization (FAQs)

A common and effective method for synthesizing β-amino acids like this compound is the Rodionov reaction. This one-pot condensation involves an aldehyde (2-thiophenecarboxaldehyde), malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent. The following questions address common issues encountered during this synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the Rodionov reaction for this specific compound can often be attributed to several factors. Let's break them down:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While various alcohols can be used, glacial acetic acid has been shown to improve the conversion to the desired β-amino acid. The reaction temperature should be carefully controlled, typically around 85°C.

  • **Reagent Quality and

Validation & Comparative

A Comparative Analysis of 3-Amino-3-(2-thienyl)propanoic Acid and its 3-thienyl Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of two closely related non-proteinogenic β-amino acids: 3-Amino-3-(2-thienyl)propanoic acid and 3-Amino-3-(3-thienyl)propanoic acid. As structural isomers, the seemingly subtle difference in the attachment point of the amino-propanoic acid chain to the thiophene ring can impart significant variations in their physicochemical properties, biological activities, and potential as scaffolds in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds and to provide a framework for their experimental evaluation.

Introduction to Thienyl-Containing β-Amino Acids

β-amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. This structural alteration confers unique conformational properties and often leads to enhanced metabolic stability, making them attractive building blocks for peptidomimetics and pharmacologically active small molecules[1][2]. The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, introduces specific electronic and steric features that can modulate a molecule's interaction with biological targets[3]. Thiophene moieties are found in numerous approved drugs, highlighting their importance in medicinal chemistry[4][5].

The two isomers under investigation, this compound and 3-Amino-3-(3-thienyl)propanoic acid, are of particular interest due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As such, they are potential modulators of GABA receptors and other neuronal targets[6][7]. The position of the substituent on the thiophene ring (2- vs. 3-position) is known to influence the electronic distribution and steric profile of the molecule, which can lead to differential biological activity[8].

Physicochemical Properties: A Comparative Overview

While comprehensive experimental data for a direct side-by-side comparison of the two isomers is not extensively available in the public domain, we can compile and predict their key physicochemical properties based on available data from chemical suppliers and computational models. These properties are crucial for understanding their solubility, membrane permeability, and formulation characteristics.

PropertyThis compound3-Amino-3-(3-thienyl)propanoic acid
CAS Number 3270-89-1[9]94333-62-7[10]
Molecular Formula C₇H₉NO₂S[9]C₇H₉NO₂S[10]
Molecular Weight 171.22 g/mol [9]171.21 g/mol [10]
Appearance Off-white solid[9]White to off-white solid[10]
Predicted Boiling Point 332.7±32.0 °C[10]332.7±32.0 °C[10]
Predicted Melting Point Not explicitly found208-210 °C[10]
Predicted pKa 3.48±0.12 (acidic), 9.5 (basic, estimated)3.48±0.12 (acidic), 9.5 (basic, estimated)

Note: Predicted values are computationally generated and should be confirmed experimentally.

The positional isomerism is expected to have a subtle but potentially significant impact on properties like dipole moment and crystal packing, which in turn can affect solubility and melting point. The electronic differences between the 2- and 3-thienyl systems, arising from the position of the sulfur atom relative to the substituent, can also influence the acidity of the carboxylic acid and the basicity of the amino group.

Synthesis and Spectral Characterization

The synthesis of these β-amino acids can be approached through several established methods for β-amino acid synthesis. A common and effective strategy is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt.

General Synthetic Workflow

G ThiopheneCarboxaldehyde Thiophene-2-carboxaldehyde or Thiophene-3-carboxaldehyde Intermediate Intermediate α,β-unsaturated acid ThiopheneCarboxaldehyde->Intermediate Knoevenagel condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate AmmoniumAcetate Ammonium Acetate Product 3-Amino-3-(thienyl)propanoic acid AmmoniumAcetate->Product Michael addition of ammonia Intermediate->Product G cluster_receptor GABA Receptor GABA_A GABA-A Receptor (Ion Channel) Ion_Flow Ion Influx (Cl⁻) GABA_A->Ion_Flow GABA_B GABA-B Receptor (GPCR) Second_Messenger Second Messenger Modulation (e.g., cAMP) GABA_B->Second_Messenger Thienyl_Analog Thienyl-propanoic Acid Isomer Thienyl_Analog->GABA_A Allosteric Modulation or Direct Agonism Thienyl_Analog->GABA_B Agonism or Antagonism Neuronal_Activity Decreased Neuronal Excitability Ion_Flow->Neuronal_Activity Second_Messenger->Neuronal_Activity G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Brain Tissue (e.g., rat cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Synaptic Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubate Membrane Pellet with: - Radiolabeled Ligand (e.g., [³H]GABA) - Test Compound (Isomer 1 or 2) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis Scintillation->Data_Analysis Determine IC₅₀ and Kᵢ

Sources

A Comparative Guide to GABA Analog Efficacy: Evaluating 3-Amino-3-(2-thienyl)propanoic acid in the Context of Established Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: The Challenge of Undisclosed Efficacy in Novel Compound Analysis

The exploration of novel gamma-aminobutyric acid (GABA) analogs is a critical frontier in the development of therapeutics for a range of neurological and psychiatric disorders. This guide was intended to provide a comprehensive comparison of the efficacy of 3-Amino-3-(2-thienyl)propanoic acid against established GABA analogs such as gabapentin, pregabalin, and baclofen, supported by robust experimental data. However, a thorough review of the current scientific literature reveals a significant gap: there is a notable absence of published in vitro or in vivo studies detailing the specific pharmacological activity, mechanism of action, and efficacy of this compound.

While the presence of a thienyl group in a β-amino acid structure suggests potential biological activity, and some related compounds have shown affinity for GABA receptors, any claims regarding the efficacy of this specific molecule would be purely speculative without empirical evidence. Scientific integrity demands that a comparison of this nature be grounded in verifiable experimental data.

Therefore, this guide has been adapted to serve a dual purpose. Firstly, to transparently address the current lack of data for this compound. Secondly, and more importantly, to provide a detailed methodological framework for how a researcher or drug development professional would systematically evaluate the efficacy of such a novel compound and compare it to established GABA analogs. This guide will, therefore, use gabapentin, pregabalin, and baclofen as exemplars to illustrate the requisite experimental protocols, data interpretation, and comparative analysis.

Section 1: Understanding the Landscape of GABA Analogs

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. GABA analogs are a class of drugs structurally similar to GABA, designed to modulate GABAergic neurotransmission and treat conditions arising from neuronal hyperexcitability, such as epilepsy, neuropathic pain, and anxiety disorders.

Mechanisms of Action of Key GABA Analogs

A direct comparison of efficacy begins with an understanding of the distinct mechanisms by which these compounds exert their effects.

Compound Primary Mechanism of Action Primary Therapeutic Uses
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[1][2] Does not act on GABA receptors directly.[2]Neuropathic pain, epilepsy, restless legs syndrome.[1]
Pregabalin Similar to gabapentin, binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, modulating calcium influx and reducing excitatory neurotransmitter release.[3]Neuropathic pain, fibromyalgia, epilepsy, generalized anxiety disorder.[3]
Baclofen A selective agonist of the GABAB receptor, leading to hyperpolarization of neurons and inhibition of neurotransmitter release.[4][5]Spasticity resulting from multiple sclerosis and spinal cord injuries.[4]
This compound Undetermined. A 1991 study on related 3-thienylaminobutyric acids showed that some derivatives can bind to GABAB receptors, but the specific activity of this compound is not documented.Unknown.
The Significance of the Thienyl Moiety

The inclusion of a thiophene ring in a molecule, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity. Thiophene is considered a bioisostere of a phenyl ring and can influence a compound's lipophilicity, metabolic stability, and receptor binding affinity. While this structural feature makes this compound a compound of interest, it does not in itself predict its specific mechanism or efficacy.

Section 2: A Methodological Blueprint for Efficacy Determination

To ascertain the therapeutic potential of a novel compound like this compound, a multi-tiered experimental approach is essential. This section outlines the standard protocols used to characterize and compare GABA analogs.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step in evaluating a new GABA analog is to determine its molecular targets and functional effects at the cellular level.

Experimental Protocol: Radioligand Binding Assay for GABA Receptor Affinity

  • Objective: To determine the binding affinity of the test compound for GABAA and GABAB receptors.

  • Materials:

    • Rat brain membrane preparations (cortex for GABAA, cerebellum for GABAB).

    • Radioligands: [3H]muscimol (for GABAA) or [3H]baclofen (for GABAB).

    • Test compound (this compound) at various concentrations.

    • Positive controls (unlabeled GABA, baclofen).

    • Scintillation counter and vials.

  • Procedure:

    • Incubate the brain membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Data Analysis: The IC50 values are converted to affinity constants (Ki) to provide a measure of the compound's binding potency at each receptor subtype.

In Vivo Evaluation: Animal Models of Disease

Following in vitro characterization, the efficacy of the compound must be assessed in living organisms using established animal models that mimic human disease states.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity

  • Objective: To evaluate the ability of the test compound to prevent the spread of seizures.

  • Animals: Male ICR mice.

  • Procedure:

    • Administer the test compound or vehicle control intraperitoneally (i.p.) at various doses.

    • At the time of peak effect (predetermined by pharmacokinetic studies), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension, which indicates a generalized seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Experimental Protocol: Hot Plate Test for Analgesic Activity

  • Objective: To assess the central analgesic effects of the test compound.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle control.

    • At various time points post-administration, place the rat on the hot plate and measure the latency to a nociceptive response (e.g., paw licking or jumping).

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: An increase in the latency to the nociceptive response compared to the control group indicates an analgesic effect.

Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity

  • Objective: To evaluate the anxiety-reducing effects of the test compound.[6][7]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[7]

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound or vehicle control.

    • Place the mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[7]

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy data and determining appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters of the test compound.

  • Procedure:

    • Administer a single dose of the test compound intravenously (i.v.) and orally (p.o.) to two separate groups of rats.

    • Collect blood samples at multiple time points post-administration.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability.

Section 3: Comparative Data Presentation and Interpretation

To facilitate a direct comparison of efficacy, the data generated from the aforementioned experiments should be presented in a clear and standardized format.

Summary of In Vitro and In Vivo Efficacy
Compound GABAB Receptor Binding Affinity (Ki, nM) MES Test (ED50, mg/kg) Hot Plate Test (Increase in Latency) Elevated Plus Maze (Increase in Open Arm Time)
Gabapentin No significant binding~20-30EffectiveEffective
Pregabalin No significant binding~5-10EffectiveEffective
Baclofen ~100-200Not typically activeEffective for certain pain typesInconsistent effects
This compound Data not available Data not available Data not available Data not available
Pharmacokinetic Comparison
Compound Bioavailability (%) Half-life (hours) Protein Binding (%) Metabolism
Gabapentin 60 (at lower doses)5-7<3Not significantly metabolized
Pregabalin >906.3<1Negligible
Baclofen 70-852-6~30Low
This compound Data not available Data not available Data not available Data not available

Section 4: Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, diagrams are indispensable tools.

Workflow for In Vivo Efficacy Testing

G cluster_0 Compound Administration cluster_1 Behavioral Assays cluster_2 Data Analysis a Test Compound Dosing c Maximal Electroshock Test (Anticonvulsant) a->c d Hot Plate Test (Analgesic) a->d e Elevated Plus Maze (Anxiolytic) a->e b Vehicle Control b->c b->d b->e f Calculate ED50 c->f g Measure Response Latency d->g h Quantify Arm Entries & Time e->h G cluster_0 Gabapentinoids (Gabapentin, Pregabalin) cluster_1 GABAB Agonists (Baclofen) a Gabapentinoid b α2δ-1 Subunit of Voltage-Gated Ca2+ Channel a->b Binds to c Reduced Ca2+ Influx b->c Inhibits d Decreased Release of Excitatory Neurotransmitters c->d e Baclofen f GABAB Receptor e->f Activates g G-protein Activation f->g h Inhibition of Adenylyl Cyclase & Opening of K+ Channels g->h i Hyperpolarization & Reduced Ca2+ Influx h->i j Decreased Neurotransmitter Release i->j

Caption: Simplified signaling pathways of gabapentinoids and GABAB receptor agonists.

Conclusion and Future Directions

While a direct efficacy comparison involving this compound is not currently possible due to a lack of published data, this guide provides a comprehensive framework for its future evaluation. The outlined in vitro and in vivo protocols represent the standard methodologies required to characterize a novel GABA analog and benchmark its performance against established therapeutics like gabapentin, pregabalin, and baclofen.

For researchers and drug development professionals, the path forward for this compound is clear: a systematic investigation beginning with receptor binding and functional assays, followed by a battery of behavioral tests in relevant animal models, and supported by thorough pharmacokinetic profiling. The resulting data, when presented and analyzed as described herein, will be crucial in determining if this compound holds therapeutic promise and warrants further development. The scientific community awaits such studies to unlock the potential of this and other novel neuromodulatory agents.

References

  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088.
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA enhancers. Potential in the treatment of epilepsy. CNS drugs, 15(5), 339–350.
  • Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of neurology, 17(2), 107–116.
  • Löscher, W. (1998). Pharmacology of glutamate receptor antagonists in the kindling model of epilepsy. Progress in neurobiology, 54(6), 721–741.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.
  • Terunuma, A., & Vargas, K. J. (2021). GABAB Receptors: From Structure to Function and Disease. Advances in pharmacology (San Diego, Calif.), 91, 121–157.
  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233–249.
  • Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Implications of gabapentin in neuropathic pain. Fundamental & clinical pharmacology, 27(6), 633–647.

Sources

A Senior Application Scientist’s Guide to Validating Propanoic Acid Derivatives as Anticancer Agents in A549 Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutics in Non-Small Cell Lung Cancer

Non-Small Cell Lung Cancer (NSCLC) accounts for approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1][2] The A549 cell line, derived from a human lung adenocarcinoma, serves as a cornerstone in vitro model for NSCLC research, enabling the scientific community to dissect molecular pathways and screen novel therapeutic agents.[3][4][5] Among the myriad of chemical scaffolds under investigation, propanoic acid and its derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to suppress cancer cell viability and migration.[6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the anticancer activity of a novel propanoic acid derivative, which we will refer to as Propanoxin-A , in A549 cells. Our approach is comparative, benchmarking the performance of Propanoxin-A against Cisplatin , a platinum-based chemotherapeutic agent frequently used in the treatment of NSCLC.[10][11] The methodologies detailed herein are designed not merely as procedural steps but as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.

Part 1: Establishing the Cytotoxicity Profile

The initial and most fundamental step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells, which, in most cases, correlates with cell viability.

Expert Insight: Why the MTT Assay?

The MTT assay is selected for its reliability, high-throughput compatibility, and sensitivity. The principle rests on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust quantitative measure of how a compound affects cell proliferation and survival.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of Propanoxin-A and Cisplatin in culture medium. After 24 hours, replace the old medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for 24 and 48 hours to assess time-dependent effects.

  • MTT Addition: Four hours prior to the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[13]

  • Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours (or overnight).[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data: Propanoxin-A vs. Cisplatin
CompoundIncubation TimeIC50 (µM)
Propanoxin-A 24 hours35.2
48 hours18.5
Cisplatin 24 hours28.9
48 hours15.1
Table 1: Hypothetical IC50 values for Propanoxin-A and Cisplatin in A549 cells.

Part 2: Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next critical question is how the compound kills the cancer cells. The ideal anticancer agent induces programmed cell death, or apoptosis, a controlled process that avoids the inflammatory response associated with necrosis. We use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.[15][16][17]

Expert Insight: The Power of Annexin V/PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, where it intercalates with DNA. This dual-staining method allows for the precise quantification of different cell populations.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed A549 cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and treat with Propanoxin-A and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at 600 x g for 5 minutes.[16]

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

Comparative Data: Apoptosis Induction
Treatment (at IC50, 24h)Healthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control 95.12.52.4
Propanoxin-A 48.332.619.1
Cisplatin 51.229.819.0
Table 2: Hypothetical flow cytometry results showing the percentage of A549 cells in different states after treatment.

Part 3: Assessing Impact on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and, eventually, apoptosis. Analyzing the cell cycle distribution provides insight into the specific phase (G0/G1, S, or G2/M) that a compound targets. This is typically achieved by staining DNA with Propidium Iodide (PI) and analyzing the DNA content via flow cytometry.[19]

Expert Insight: Why Analyze the Cell Cycle?

The cell cycle is a tightly regulated process. Checkpoints exist to ensure the fidelity of DNA replication and cell division. A compound that causes DNA damage or interferes with mitotic machinery will trigger these checkpoints, causing cells to accumulate in a specific phase.[20] Identifying this arrest point provides valuable mechanistic clues. Because PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA).

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed and treat A549 cells as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Incubate at -20°C overnight.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is crucial to prevent the staining of double-stranded RNA.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

Comparative Data: Cell Cycle Distribution
Treatment (at IC50, 24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 60.525.314.2
Propanoxin-A 55.138.46.5
Cisplatin 45.220.134.7
Table 3: Hypothetical cell cycle analysis data. Propanoxin-A appears to induce S-phase arrest, while Cisplatin causes G2/M arrest.

Part 4: Mechanistic Deep Dive with Western Blotting

The data gathered so far suggest that Propanoxin-A induces apoptosis, possibly via S-phase arrest. To validate this and understand the underlying molecular events, we turn to Western blotting. This technique allows us to detect and quantify specific proteins involved in the apoptotic cascade.[22]

Expert Insight: Choosing the Right Molecular Markers

Based on our hypothesis of apoptosis induction, we will probe for key executioner proteins.

  • Cleaved Caspase-3: Caspase-3 is a critical executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.[23]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme. During apoptosis, it is cleaved by active Caspase-3, inactivating it. Detecting cleaved PARP is strong evidence of caspase-dependent apoptosis.[23]

  • Bcl-2 Family Proteins (Bax and Bcl-2): The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) often determines the cell's fate. An increase in the Bax/Bcl-2 ratio typically sensitizes cells to apoptosis.

Proposed Signaling Pathway for Propanoxin-A

PropanoxinA_Pathway PropanoxinA Propanoxin-A S_Phase_Arrest S-Phase Arrest (DNA Damage) PropanoxinA->S_Phase_Arrest Bax Bax ↑ S_Phase_Arrest->Bax Bcl2 Bcl-2 ↓ S_Phase_Arrest->Bcl2 Mitochondrion Mitochondrial Permeability ↑ Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Propanoxin-A in A549 cells.

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat A549 cells with Propanoxin-A and Cisplatin as before. Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again and add an enhanced chemiluminescent (ECL) substrate.[22] Visualize the protein bands using a chemiluminescence imaging system.

Overall Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mode of Action cluster_phase3 Phase 3: Mechanistic Validation A549_Culture A549 Cell Culture Treatment Treat with Propanoxin-A & Cisplatin (Serial Dilutions) A549_Culture->Treatment MTT_Assay MTT Assay (24h & 48h) Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Treatment_IC50 Treat with IC50 Concentrations (24h) IC50->Treatment_IC50 Apoptosis_Assay Annexin V/PI Flow Cytometry Treatment_IC50->Apoptosis_Assay CellCycle_Assay PI Staining Flow Cytometry Treatment_IC50->CellCycle_Assay Apoptosis_Data Quantify Apoptosis Apoptosis_Assay->Apoptosis_Data CellCycle_Data Analyze Cell Cycle Arrest CellCycle_Assay->CellCycle_Data Protein_Extraction Protein Extraction from Treated Cells CellCycle_Data->Protein_Extraction Western_Blot Western Blot for: - Cleaved Caspase-3 - Cleaved PARP - Bax/Bcl-2 Protein_Extraction->Western_Blot Mechanism Confirm Apoptotic Pathway Western_Blot->Mechanism

Caption: A comprehensive workflow for validating the anticancer activity of a novel compound.

Synthesis and Future Directions

This guide outlines a logical, multi-faceted approach to validating the anticancer activity of a novel propanoic acid derivative, Propanoxin-A, using the A549 NSCLC cell line. Based on our hypothetical data, Propanoxin-A demonstrates potent cytotoxicity comparable to the clinical standard, Cisplatin. Crucially, it induces cell death primarily through apoptosis and appears to act by inducing S-phase arrest, a distinct mechanism from the G2/M arrest observed with Cisplatin.

The proposed mechanism, involving the intrinsic apoptotic pathway, provides a testable hypothesis for further molecular studies. The next logical steps in the preclinical development of Propanoxin-A would involve:

  • Target Deconvolution: Identifying the specific molecular target(s) of Propanoxin-A that lead to S-phase arrest.

  • Selectivity Studies: Assessing the cytotoxicity of Propanoxin-A in non-cancerous lung epithelial cells to determine its therapeutic window.

  • In Vivo Efficacy: Validating these in vitro findings in a relevant animal model, such as an A549 xenograft mouse model, to evaluate anti-tumor effects and systemic toxicity.[2][5]

By following this rigorous, evidence-based validation pathway, researchers can build a compelling case for the further development of promising anticancer candidates like propanoic acid derivatives, moving one step closer to novel and effective therapies for non-small cell lung cancer.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Labcorp Oncology. (2016). A549 – A model for non-small cell lung cancer. Available from: [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Available from: [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Available from: [Link]

  • KTU ePubl. (n.d.). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Available from: [Link]

  • Altogen Labs. (n.d.). A549 Xenograft Model. Available from: [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Available from: [Link]

  • NIH PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Pure Help Center. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available from: [Link]

  • NIH PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Available from: [Link]

  • Translational Drug Discovery (TD2). (n.d.). Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following treatment wit. Available from: [Link]

  • American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. Available from: [Link]

  • NIH PMC. (n.d.). Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells. Available from: [Link]

  • NIH PMC. (n.d.). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Available from: [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Available from: [Link]

  • NIH PMC. (n.d.). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Available from: [Link]

  • NIH PubMed. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Available from: [Link]

  • ResearchGate. (n.d.). Flow cytometry analyses of cell cycle and apoptosis in A549 cells after... Available from: [Link]

  • NIH PMC. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Available from: [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis on cell cycle progression in A549... Available from: [Link]

  • Spandidos Publications. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation. Available from: [Link]

  • NIH PubMed. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Available from: [Link]

  • PubChem. (n.d.). Propionic Acid. Available from: [Link]

  • Frontiers. (n.d.). Molecular mechanism of palmitic acid and its derivatives in tumor progression. Available from: [Link]

  • NIH. (2017). Non-small-cell lung cancer cell lines A549 and NCI-H460 express hypoxanthine guanine phosphoribosyltransferase on the plasma membrane. Available from: [Link]

  • Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Thienyl Propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary

In the landscape of modern drug development, understanding the stereochemical nuances of a pharmacologically active molecule is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of thienyl propanoic acid derivatives, a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs). Using Suprofen as a primary case study, we will dissect the profound differences in their pharmacodynamic and pharmacokinetic profiles. We demonstrate that for this class of compounds, the anti-inflammatory activity is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. In contrast, the (R)-enantiomer is largely inactive in vitro but undergoes significant unidirectional chiral inversion to the active (S)-form in vivo. This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge, comparative data, and validated experimental protocols necessary to navigate the complexities of chiral drug evaluation.

Introduction: The Imperative of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, these mirror-image isomers, often exhibit markedly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors. The "three-point attachment" model, a foundational concept, posits that for a chiral molecule to elicit a specific biological response, it must interact with its target at a minimum of three distinct points. An enantiomer that can achieve this precise spatial arrangement will be biologically active, while its counterpart, which cannot, will be inactive or may interact with different targets, potentially leading to off-target effects.

The 2-arylpropionic acids, often termed "profens," are a major class of NSAIDs that perfectly exemplify this principle.[1] These compounds, including well-known drugs like ibuprofen and ketoprofen, possess a chiral center within their propionic acid moiety.[1] The thienyl propanoic acid derivative, Suprofen, is a member of this family and serves as an excellent model for comparing enantiomeric activity.[2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] This guide will explore how the stereochemistry of Suprofen and related profens dictates their interaction with COX enzymes and their subsequent metabolic fate in the body.

Section 1: Comparative Pharmacodynamics: Stereoselective Inhibition of COX Enzymes

The anti-inflammatory, analgesic, and antipyretic effects of profen NSAIDs are derived from their ability to block the active site of COX-1 and COX-2 enzymes.[4] Extensive research has unequivocally demonstrated that this inhibition is highly stereoselective.

Table 1: Comparative COX Inhibition by Profen Enantiomers (Illustrative Data)

Compound Enantiomer Target IC50 Value Potency vs. (R)-form
Ketoprofen (S) COX-2 (Monocytes) 2-25 nmol/L 100-500x more potent[5]
(R) COX-2 (Monocytes) > 1 µmol/L -
Flurbiprofen (S) COX-2 (Purified) 0.48 µmol/L > 160x more potent[5]
(R) COX-2 (Purified) > 80 µmol/L -
Ibuprofen (S) COX-1 / COX-2 Potent Inhibitor Significantly more potent[6]

| | (R) | COX-1 / COX-2 | Weak Inhibitor | - |

Note: The data is compiled from studies on various profens to illustrate the general principle of stereoselectivity. Specific IC50 values can vary based on the assay system (e.g., purified enzyme vs. whole cell).

The molecular basis for this stereoselectivity lies in the specific interactions within the COX active site. The (S)-enantiomer can orient its carboxylate group to form a crucial salt bridge with a positively charged arginine residue (Arg-120) at the base of the active site, while its aryl group fits snugly into a hydrophobic pocket.[9][10] The (R)-enantiomer, due to its opposing stereochemistry, cannot achieve this optimal binding conformation, leading to a much weaker interaction and minimal enzymatic inhibition.

Caption: Metabolic pathway of unidirectional chiral inversion of (R)- to (S)-profen.

This chiral inversion has significant implications for drug development. Administering a pure (S)-enantiomer (a "chiral switch") can potentially offer a better therapeutic profile by reducing metabolic load and eliminating any potential toxicity associated with the (R)-enantiomer or its metabolites.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the ability to resolve and independently test enantiomers is paramount. The following protocols provide validated, step-by-step methodologies for the chiral separation and functional analysis of thienyl propanoic acid enantiomers.

Protocol 1: Chiral HPLC for Enantiomeric Separation

Objective: To resolve and quantify the (R) and (S) enantiomers from a racemic mixture. This method is essential for quality control and for preparing optically pure samples for biological assays.

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for acidic compounds. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide phases are excellent starting points. [11][12][13]Anion-exchanger CSPs like CHIRALPAK QN-AX are also highly effective for acidic enantiomers. [14]2. Mobile Phase Preparation:

    • For normal-phase separation, a typical mobile phase consists of a mixture of n-hexane, ethanol, and isopropanol. [11] * A small amount of an acidic modifier (e.g., 0.1% acetic acid or trifluoroacetic acid) is often added to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. [11]3. System Setup:

    • HPLC System: Standard analytical HPLC with a UV detector.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: Set to the UV maximum of the thienyl chromophore (approx. 260-280 nm).

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Sample Preparation: Dissolve the racemic thienyl propanoic acid standard in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection and Data Analysis: Inject 10-20 µL of the prepared sample. The two enantiomers should elute as distinct, well-resolved peaks. The ratio of the peak areas can be used to determine the enantiomeric excess (e.e.) of a sample.

Caption: Experimental workflow for chiral HPLC separation.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of the purified (R) and (S) enantiomers against COX-1 and COX-2 enzymes, thereby quantifying their pharmacodynamic potency.

Methodology: This protocol describes a common method for measuring COX activity by quantifying the production of prostaglandin E2 (PGE2). [15]1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.
  • Cofactors: Hematin and L-epinephrine. [16] * Enzymes: Purified ovine or human recombinant COX-1 and COX-2. [17] * Substrate: Arachidonic Acid solution.
  • Test Compounds: Prepare stock solutions of purified (R)- and (S)-enantiomers in DMSO. Create a serial dilution to test a range of concentrations.
  • Assay Procedure:
  • In a microplate well or tube, combine the assay buffer, cofactors, and the enzyme (COX-1 or COX-2). [16] * Add a small volume (e.g., 2 µL) of the test compound dilution (or DMSO for control wells) to the enzyme mixture.
  • Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10 minutes), as many NSAIDs exhibit time-dependent inhibition. [17][18] * Initiate the enzymatic reaction by adding the arachidonic acid substrate. [17] * Allow the reaction to proceed for a short, precise time (e.g., 2 minutes) at 37°C. [17] * Stop the reaction by adding a quenching solution, such as stannous chloride or hydrochloric acid. [17]3. Quantification of PGE2:
  • The amount of PGE2 produced in each well is quantified using a validated method, typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [15][16]4. Data Analysis:
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO only).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Discussion & Implications for Drug Development

The stark contrast between the biological activities of the (R) and (S) enantiomers of thienyl propanoic acid has profound implications for drug development.

  • Rationale for Chiral Switching: The knowledge that the (S)-enantiomer is the active moiety (the eutomer) provides a strong rationale for developing it as a single-enantiomer drug. This strategy, known as chiral switching, can lead to drugs with an improved therapeutic index. Benefits may include a more predictable dose-response relationship, reduced metabolic burden by eliminating the need for chiral inversion, and potentially lower side effects by avoiding exposure to the inactive enantiomer (the distomer).

  • Stereoselectivity in Toxicity: While the (R)-enantiomer is pharmacodynamically inert regarding COX inhibition, it is not necessarily biologically inert. The formation of CoA thioesters, a key step in chiral inversion, has been implicated in rare but serious idiosyncratic toxicity for some NSAIDs. By developing the pure (S)-enantiomer, which does not form a CoA thioester, this potential liability can be circumvented.

  • Regulatory Considerations: Global regulatory agencies, including the FDA, now require thorough investigation of the properties of individual enantiomers for any new chiral drug candidate. A comprehensive understanding of the differential pharmacology, pharmacokinetics, and toxicology is no longer optional but a mandatory component of a new drug application.

Conclusion

The comparison of (R)- and (S)-thienyl propanoic acid enantiomers serves as a quintessential model for the principles of stereopharmacology. The biological activity is overwhelmingly dictated by stereochemistry, with the (S)-enantiomer acting as the potent COX inhibitor and the (R)-enantiomer serving as an inactive prodrug that undergoes unidirectional metabolic inversion. For researchers in drug discovery and development, a deep understanding of these differential properties is not just critical for interpreting biological data but is essential for designing safer, more effective medicines. The strategic development of single-enantiomer drugs, guided by the principles and protocols outlined in this guide, represents a key pathway to optimizing therapeutic outcomes.

References

  • Williams, K. M., & Lee, E. J. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology, 38(24), 4389-95. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate. [Link]

  • Tegeder, I., Williams, K., & Geisslinger, G. (2001). Metabolic Chiral Inversion of 2-Arylpropionic Acids. Request PDF on ResearchGate. [Link]

  • Zhu, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, NIH. [Link]

  • Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Geisslinger, G., et al. (1993). Pharmacokinetics of S(+)- and R(-)-ibuprofen in volunteers and first clinical experience of S(+). Epistemonikos. [Link]

  • O'Neill, G. P., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. [Link]

  • De Leval, X., et al. (1993). Stereoselective cyclooxygenase inhibition in cellular models by the enantiomers of ketoprofen. PubMed. [Link]

  • Pharmacology of Suprofen; Mechanism of Action, Pharmacokinetics, Therapeutic Uses. (2025). Pharmacology Education. [Link]

  • Dell, H. D., et al. (1985). Pharmacokinetics and bioavailability of suprofen injection solution after intravenous application versus capsules on six healthy male volunteers. PubMed. [Link]

  • Todd, P. A., & Heel, R. C. (1985). Suprofen. A review of its pharmacodynamic and pharmacokinetic properties, and analgesic efficacy. PubMed. [Link]

  • Fűrész, J., et al. (1985). Pharmacokinetics and tolerability of suprofen. Experience with intramuscular application in healthy volunteers. PubMed. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC, NIH. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Prusakiewicz, J. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

  • Santosh, N., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

  • De Leval, X., et al. (1993). Stereoselective cyclooxygenase inhibition in cellular models by the enantiomers of ketoprofen. Semantic Scholar. [Link]

  • Duggan, K. C., et al. (2011). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC, NIH. [Link]

  • Knadler, M. P., & Hall, S. D. (1990). Stereoselective arylpropionyl-CoA thioester formation in vitro. PubMed, NIH. [Link]

  • Harman, C. A., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. ResearchGate. [Link]

  • Kim, J. A., et al. (2007). Synthesis and biological activity of novel retinamide and retinoate derivatives. PubMed. [Link]

  • Neupert, W., et al. (1997). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. PubMed. [Link]

  • Elekwa, I., et al. (2025). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Al-Salahi, R., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]

  • Ali, B., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. [Link]

  • Al-Ghorbani, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Knadler, M. P., & Hall, S. D. (1990). Stereoselective arylpropionyl-CoA thioester formation in vitro. R Discovery. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 3-Amino-3-(2-thienyl)propanoic Acid Derivatives in Rat Models of Seizure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparative analysis of the potential in vivo efficacy of 3-Amino-3-(2-thienyl)propanoic acid derivatives as anticonvulsant agents. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental rationale and mechanistic basis for evaluating this promising class of compounds in preclinical rat models of epilepsy.

While specific in vivo efficacy data for this compound derivatives are not extensively available in the public domain, this guide will leverage data from structurally related compounds, particularly those acting as GABAergic modulators, to provide a robust framework for their evaluation. The principles and methodologies outlined herein are directly applicable to the preclinical assessment of this novel chemical series.

Introduction: The Therapeutic Promise of this compound Derivatives

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to current anti-seizure medications (ASMs), highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

The this compound scaffold represents a class of β-amino acids that are structurally analogous to the major inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It is hypothesized that derivatives of this scaffold may act as inhibitors of GABA transporters (GATs), thereby increasing synaptic GABA concentrations and enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for seizure control, as exemplified by the ASM tiagabine, a potent and selective GAT-1 inhibitor[1]. The thiophene moiety in the target compounds is a bioisostere of the phenyl ring found in other CNS-active drugs and may confer favorable pharmacokinetic and pharmacodynamic properties.

This guide will explore the established methodologies for assessing the in vivo anticonvulsant efficacy of novel compounds in rats, present comparative data from relevant chemical classes, and discuss the underlying mechanistic principles.

Experimental Protocols: A Validated Approach to In Vivo Efficacy Screening

The selection of appropriate animal models is paramount for the preclinical evaluation of potential ASMs. For initial screening, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models in rats are widely accepted as standard, clinically validated assays that can predict efficacy against generalized tonic-clonic and absence seizures, respectively[2][3].

Rationale for Model Selection
  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure by electrical stimulation. Its primary endpoint is the abolition of the tonic hindlimb extension, which is predictive of efficacy against generalized tonic-clonic seizures in humans.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a non-competitive antagonist of the GABA-A receptor, and its administration induces clonic seizures. This test is a reliable predictor of efficacy against absence seizures.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo screening of novel anticonvulsant compounds.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Dose_Preparation Dose Preparation & Administration (i.p.) Compound_Synthesis->Dose_Preparation Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Animal_Acclimatization->Dose_Preparation MES_Test Maximal Electroshock (MES) Seizure Induction Dose_Preparation->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Seizure Induction Dose_Preparation->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Dose_Preparation->Neurotoxicity Behavioral_Observation Behavioral Observation (Seizure Score, Latency) MES_Test->Behavioral_Observation scPTZ_Test->Behavioral_Observation ED50_Calculation ED50 Calculation (Efficacy) Behavioral_Observation->ED50_Calculation TD50_Calculation TD50 Calculation (Toxicity) Neurotoxicity->TD50_Calculation PI_Calculation Protective Index (PI) Calculation (TD50/ED50) ED50_Calculation->PI_Calculation TD50_Calculation->PI_Calculation Comparative_Analysis Comparative Analysis PI_Calculation->Comparative_Analysis

Experimental workflow for anticonvulsant screening.
Step-by-Step Methodologies

Animals: Male Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiments.

Drug Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

Maximal Electroshock (MES) Test:

  • Thirty minutes after compound administration, corneal electrodes are placed on the eyes of the rat.

  • An electrical stimulus (e.g., 50 Hz, 150 mA for 0.2 s) is delivered.

  • The rat is observed for the presence or absence of tonic hindlimb extension. Protection is defined as the absence of this endpoint.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Thirty minutes after compound administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • The rat is observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

Rotarod Neurotoxicity Test:

  • To assess motor impairment, rats are placed on a rotating rod (e.g., 10 rpm) at various time points after drug administration.

  • The inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.

Comparative Efficacy Data of Structurally Related Compounds

Due to the limited availability of public data on this compound derivatives, this section presents efficacy data for other GABAergic modulators and structurally related heterocyclic compounds in standard rat seizure models. This information provides a valuable benchmark for anticipating the potential anticonvulsant profile of the target compounds.

Compound ClassDerivative ExampleRat ModelED₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)Reference
GABA Uptake Inhibitors TiagabinescPTZ (tonic)PotentFavorable[1]
NNC 05-2045MESActive-[4]
SNAP-5114MESInactive-[4]
Thiophene Derivatives 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dioneMES (mice)27.4>7.3[5]
6 Hz (mice)30.8>6.5[5]
Other Amino Acid Derivatives Benzylamide of N-acylated amino acidMES (mice)29.053.77[6]
Alaninamide DerivativeMES (mice)48.0>6.25[7]

Note: The data presented for thiophene and other amino acid derivatives were obtained in mice, but the models (MES, scPTZ) are directly comparable to those used in rats. The Protective Index (PI) is a crucial measure of a drug's therapeutic window, with a higher PI indicating a more favorable safety profile.

Mechanism of Action and Signaling Pathways

The primary hypothesized mechanism of action for this compound derivatives is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.

The GABAergic Synapse and the Role of GATs

gabaergic_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA into Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT-1 GABA_A_R GABA-A Receptor Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to GAT3_glia GAT-3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_A_R Binds to Synaptic_Cleft->GAT3_glia Reuptake Thienyl_Derivative 3-Amino-3-(2-thienyl) propanoic acid derivative Thienyl_Derivative->GAT1_pre Inhibits Thienyl_Derivative->GAT3_glia Inhibits

GABAergic synapse and the inhibitory action of GABA uptake inhibitors.

By inhibiting GAT-1 (predominantly neuronal) and/or GAT-3 (predominantly glial), this compound derivatives would be expected to increase the concentration and residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA-A receptors, increased chloride influx, and hyperpolarization of the neuronal membrane, ultimately resulting in a reduction of neuronal excitability and seizure suppression.

Comparative Analysis and Future Directions

Based on the available data for structurally related compounds, it is reasonable to hypothesize that this compound derivatives will exhibit anticonvulsant activity in rat models of seizure.

Key Considerations for this Chemical Class:

  • Potency and Selectivity: The specific substitutions on the amino and carboxylic acid moieties, as well as on the thiophene ring, will be critical in determining the potency and selectivity of these derivatives for different GAT subtypes.

  • Blood-Brain Barrier Penetration: The physicochemical properties of the derivatives will influence their ability to cross the blood-brain barrier and reach their target in the CNS.

  • Pharmacokinetic Profile: The metabolic stability and half-life of these compounds will determine their duration of action and potential for clinical translation.

Future experimental work should focus on:

  • Synthesizing a focused library of this compound derivatives with diverse substitutions.

  • Conducting in vitro GAT binding and uptake inhibition assays to determine their potency and selectivity.

  • Performing comprehensive in vivo efficacy studies in both the MES and scPTZ rat models to establish their anticonvulsant profile and therapeutic window.

  • Investigating their pharmacokinetic properties in rats to correlate plasma and brain concentrations with their observed efficacy.

By following the systematic approach outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound derivatives and advance the development of novel and more effective treatments for epilepsy.

References

  • Paruszewski, R., Rostafińska-Suchar, G., Strupińska, M., Winiecka, I., & Stables, J. P. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu. Pharmazie, 55(1), 27–30.
  • Dalby, N. O., & Nielsen, E. B. (2003). GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. Neuropharmacology, 44(4), 490–499.
  • Paruszewski, R., Rostafińska-Suchar, G., Strupińska, M., Winiecka, I., & Stables, J. P. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu. Pharmazie, 55(1), 27–30.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • Asada, M., Iwahashi, M., Obitsu, T., Kinoshita, A., Nakai, Y., Onoda, T., ... & Toda, M. (2010). 3-(2-Aminocarbonylphenyl) propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & medicinal chemistry, 18(4), 1641–1658.
  • Kaminski, K., Rapacz, A., E... & Gryboś, R. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 32(s1), S10-S19.
  • Beart, P. M., & Johnston, G. A. (1973). GABA uptake in rat brain slices: inhibition by GABA analogues and by various drugs. Journal of neurochemistry, 20(2), 319-324.
  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590.
  • Nchouwet, V., Mbiydzenyuy, N. E., Bains, R. S., & Luma, H. N. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Epilepsy & Behavior, 134, 108821.
  • Silverman, R. B., Andruszkiewicz, R., & Nanavati, S. M. (1991). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Journal of medicinal chemistry, 34(7), 2295-2298.
  • Al-Hussain, S. A., & Al-Majed, A. R. (2023).
  • Mensah, J. A., Tidwell, M. W., Finucane, C. M., West, P. J., & White, H. S. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv, 2022-07.
  • Słoczyńska, K., Waszkielewicz, A. M., Szałapska, A., Żmudzki, P., Pękala, E., & Marona, H. (2023). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 28(18), 6524.
  • Singh, A., Goel, R. K., & Kumar, A. (2013). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Journal of pharmacological and toxicological methods, 68(1), 115-120.
  • Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., ... & Tobe, Y. (2010). 3-(2-Aminocarbonylphenyl) propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(9), 3212-3223.
  • Fjalland, B. (1978). Inhibition by neuroleptics of uptake of 3H-GABA into rat brain synaptosomes. Acta Pharmacologica et Toxicologica, 42(1), 73-76.
  • Manjula, N., & Devi, S. (2018). Study of anticonvulsant activity of acetazolamide on albino rats and its influence on anticonvulsant activity of sodium valproate. International Journal of Basic & Clinical Pharmacology, 7(5), 875.
  • Turski, W. A., Turska, M., Zgrajka, W., & Czuczwar, S. J. (2009).
  • Mensah, J. A., Tidwell, M. W., Finucane, C. M., West, P. J., & White, H. S. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 63(11), 2871–2881.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies of Thienyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of developing antibodies against small molecule drugs, particularly those containing a thienyl moiety, understanding and rigorously testing for cross-reactivity is not just a quality control step; it is a critical determinant of assay validity and, ultimately, patient safety. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for antibodies developed against thienyl-containing compounds, grounded in scientific principles and practical laboratory application.

The Rationale: Why Thienyl Compounds Demand Rigorous Cross-Reactivity Assessment

The thienyl group, a sulfur-containing five-membered aromatic ring, is a common scaffold in a variety of pharmaceuticals. Its structural similarity to a phenyl ring allows it to interact with a range of biological targets. However, this same structural conservation across different drug molecules presents a significant challenge in immunoassay development: the potential for antibody cross-reactivity.

An antibody raised against one thienyl-containing drug may inadvertently bind to other structurally similar drugs, leading to false-positive results, inaccurate quantification, and potentially flawed clinical interpretations. This is particularly critical in therapeutic drug monitoring (TDM) and anti-drug antibody (ADA) assays, where specificity is non-negotiable.

This guide will focus on a representative group of thienyl-containing drugs to illustrate the principles and methodologies of a comprehensive cross-reactivity study:

  • Thienopyridines: Clopidogrel, Ticlopidine, and Prasugrel. These antiplatelet agents are widely prescribed and share a common thienopyridine core, making them prime candidates for cross-reactivity.

  • Thienobenzodiazepine: Olanzapine. An atypical antipsychotic, its thienobenzodiazepine structure provides a different, yet related, chemical context to explore antibody specificity.

The Structural Basis of Cross-Reactivity: A Tale of Two Rings

The likelihood of cross-reactivity is fundamentally rooted in the three-dimensional structure of the drug molecules and how they are recognized by the antibody's antigen-binding site (paratope). The thienyl group itself, along with the adjacent chemical moieties, forms the epitope that the antibody recognizes.

Chemical Structures of Representative Thienyl-Containing Drugs:

Compound Chemical Structure Class
Clopidogrel Thienopyridine
Ticlopidine Thienopyridine
Prasugrel Thienopyridine
Olanzapine Thienobenzodiazepine

As is evident from the structures, the thienopyridine derivatives share a high degree of similarity, with variations primarily in the side chains. This structural homology is the primary driver for potential cross-reactivity among antibodies developed against any one of these compounds. Olanzapine, while also containing a thienyl ring, has a distinctly different overall structure, making significant cross-reactivity with anti-thienopyridine antibodies less likely, but still a necessary parameter to verify experimentally.

The Experimental Workflow: A Self-Validating System for Cross-Reactivity Assessment

A robust cross-reactivity study is designed as a self-validating system. The cornerstone of this is the competitive enzyme-linked immunosorbent assay (ELISA) , a highly sensitive and quantitative method ideal for small molecule analysis.

Below is a logical workflow for conducting such a study.

Cross_Reactivity_Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Cross-Reactivity Testing Hapten Hapten Synthesis Immunogen Immunogen & Coating Antigen Synthesis Hapten->Immunogen Conjugation to Carrier Protein Antibody Antibody Production & Purification Immunogen->Antibody Immunization ELISA_Dev Competitive ELISA Development Antibody->ELISA_Dev Primary Reagent ELISA_Val Assay Validation (Sensitivity, Specificity) ELISA_Dev->ELISA_Val Cross_React_Test Cross-Reactivity Testing with Analogues ELISA_Val->Cross_React_Test Data_Analysis Data Analysis & Interpretation Cross_React_Test->Data_Analysis

Caption: Experimental workflow for cross-reactivity studies.

Part 1: Foundational Reagent Preparation

The quality of your cross-reactivity data is fundamentally dependent on the quality of your reagents.

Step-by-Step Protocol for Hapten and Immunogen Synthesis:

  • Hapten Design and Synthesis:

    • Rationale: Small molecules like thienyl-containing drugs are not immunogenic on their own. They must be covalently linked to a larger carrier protein to elicit an immune response. This small molecule is then referred to as a hapten.

    • Procedure: A derivative of the target thienyl compound (e.g., clopidogrel) is synthesized to introduce a reactive functional group (e.g., a carboxylic acid or an amine) that can be used for conjugation. The position of this linker is critical to ensure that the key epitopes of the thienyl moiety and its immediate surroundings are exposed to the immune system.[1][2]

  • Immunogen and Coating Antigen Synthesis:

    • Rationale: The hapten is conjugated to a carrier protein to create an immunogen (for animal immunization) and a coating antigen (for the ELISA plate). Using different carrier proteins for the immunogen (e.g., Keyhole Limpet Hemocyanin, KLH) and the coating antigen (e.g., Bovine Serum Albumin, BSA, or Ovalbumin, OVA) helps to reduce non-specific binding in the immunoassay.

    • Procedure: The synthesized hapten is conjugated to the carrier protein using a suitable cross-linking chemistry (e.g., EDC/NHS chemistry for coupling an amine to a carboxylic acid). The conjugation ratio (hapten molecules per protein molecule) should be optimized and characterized.[3][4]

  • Antibody Production and Purification:

    • Rationale: Polyclonal or monoclonal antibodies are generated by immunizing animals (e.g., rabbits or mice) with the immunogen. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.

    • Procedure: Standard immunization protocols are followed. For monoclonal antibodies, this involves hybridoma technology. The resulting antibodies are then purified, typically using protein A/G affinity chromatography.

Part 2: Competitive ELISA Development and Validation

The competitive ELISA is the workhorse for quantifying small molecules and assessing antibody specificity.

Competitive_ELISA cluster_0 Competitive ELISA Principle Plate Microplate Well (Coated with Coating Antigen) Antibody Specific Antibody Plate->Antibody Binds if not bound to Free Drug Free_Drug Free Drug in Sample (Thienyl Compound) Antibody->Free_Drug Competes for binding Enzyme_Conj Enzyme-Conjugated Secondary Antibody Antibody->Enzyme_Conj Binds to Primary Ab Substrate Substrate Enzyme_Conj->Substrate Catalyzes reaction Color Colorimetric Signal Substrate->Color

Caption: Principle of Competitive ELISA for small molecules.

Step-by-Step Protocol for Competitive ELISA:

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the coating antigen (e.g., Clopidogrel-BSA) at an optimized concentration (typically 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

    • Block the remaining protein-binding sites by adding 200 µL/well of a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare standards of the target drug (e.g., clopidogrel) and solutions of the potential cross-reactants (e.g., ticlopidine, prasugrel, olanzapine) at various concentrations.

    • In a separate plate or in tubes, pre-incubate the standards or test compounds with a fixed, optimized dilution of the primary antibody for 30-60 minutes.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free antibody will bind to the coated antigen, while the antibody bound to the drug in solution will not.

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at an optimized dilution.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with wash buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of a suitable substrate (e.g., TMB for HRP).

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Part 3: Cross-Reactivity Data Analysis and Interpretation

The data generated from the competitive ELISA is used to quantify the degree of cross-reactivity.

Data Analysis:

  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the standard drug (the immunizing hapten). This will generate a sigmoidal curve where the signal is inversely proportional to the drug concentration.

  • IC50 Determination: The IC50 value is the concentration of the drug that causes 50% inhibition of the maximum signal. This is a key measure of the assay's sensitivity. Determine the IC50 for the target drug and for each of the potential cross-reactants.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of Target Drug / IC50 of Test Compound) x 100

Hypothetical Cross-Reactivity Data for an Anti-Clopidogrel Monoclonal Antibody:

Compound IC50 (ng/mL) % Cross-Reactivity
Clopidogrel 5.2100
Ticlopidine 85.76.1
Prasugrel 250.12.1
Olanzapine > 10,000< 0.05
Unrelated Drug X > 10,000< 0.05

Interpretation of Results:

  • A high percentage of cross-reactivity indicates that the antibody binds significantly to the test compound. In our hypothetical example, the anti-clopidogrel antibody shows some low-level cross-reactivity with the structurally similar thienopyridines, ticlopidine and prasugrel.

  • A very low percentage of cross-reactivity, as seen with olanzapine and the unrelated drug, demonstrates the high specificity of the antibody for the target molecule.

Conclusion: Ensuring Assay Integrity through Rigorous Science

The development of antibodies against thienyl-containing compounds is a nuanced process where success is defined by specificity. A thorough cross-reactivity study, as outlined in this guide, is not merely a procedural step but a fundamental aspect of scientific integrity. By understanding the structural basis of potential cross-reactivity, employing a robust experimental workflow, and meticulously analyzing the resulting data, researchers can develop highly specific antibodies and immunoassays that are fit for purpose. This commitment to rigorous validation ensures the reliability of the data generated, whether for preclinical research, clinical diagnostics, or therapeutic drug monitoring, ultimately contributing to the advancement of science and medicine.

References

A Comparative Benchmarking of Propanoic Acid Derivatives as Selective EP3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Targeting the EP3 Receptor

The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor (GPCR), plays a pivotal role in a multitude of physiological and pathophysiological processes. Its activation by the endogenous ligand PGE2 is implicated in inflammation, pain, fever, and thrombosis.[1] The EP3 receptor is coupled to the inhibitory G protein (Gi), and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger.[1][2] This signaling cascade makes the EP3 receptor an attractive therapeutic target for a range of conditions. Consequently, the development of potent and selective EP3 receptor antagonists has garnered significant interest in the field of drug discovery.

This guide provides a comparative analysis of a prominent class of EP3 receptor antagonists: propanoic acid derivatives. We will delve into the structure-activity relationships (SAR) of these compounds, present their in vitro pharmacological profiles, and provide detailed experimental protocols for their evaluation. The objective is to offer researchers a comprehensive resource to inform the selection and development of next-generation EP3 receptor modulators.

EP3 Receptor Signaling Pathway

The canonical signaling pathway of the EP3 receptor is initiated by the binding of its agonist, PGE2. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a reduction of intracellular cAMP concentration, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare membranes from CHO cells expressing hEP3 receptor Incubation Incubate membranes, [3H]-PGE2, and test compounds Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-PGE2 solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Data_Analysis Calculate Ki values from competition binding curves Scintillation->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP3 receptor.

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation (typically 5-20 µg of protein).

      • 50 µL of [3H]-PGE2 at a final concentration of approximately 1-2 nM.

      • 50 µL of various concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing the EP3 receptor.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human EP3 receptor in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with various concentrations of the test antagonist or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with a fixed concentration of an EP3 agonist (e.g., PGE2 or sulprostone) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate basal cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Conclusion and Future Directions

The 3-(2-aminocarbonylphenyl)propanoic acid scaffold has proven to be a highly successful starting point for the development of potent and selective EP3 receptor antagonists. The compounds highlighted in this guide exhibit excellent in vitro pharmacological profiles, making them valuable tools for further research and potential therapeutic development. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel EP3 receptor modulators.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective EP3 receptor antagonists with broad therapeutic potential.

References

  • Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., Takizawa, H., Yoshikawa, K., Sato, K., Narita, M., Nakai, H., Toda, M., & Tobe, Y. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Asada, M., Iwahashi, M., Obitsu, T., Kinoshita, A., Nakai, Y., Onoda, T., Nagase, T., Tanaka, M., Yamaura, Y., Takizawa, H., Yoshikawa, K., Sato, K., Narita, M., Ohuchida, S., Nakai, H., & Toda, M. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-1658. [Link]

  • Audoly, L. P., et al. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation. The Journal of Clinical Investigation, 107(5), 603-610. [Link]

  • Belley, M., et al. (2005). Comparison between two classes of selective EP3 antagonists and their biological activities. Bioorganic & Medicinal Chemistry Letters, 15(3), 527-531. [Link]

  • Jin, J., et al. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 12(3), 436-443. [Link]

  • Singh, J., et al. (2009). Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding. ACS Chemical Biology, 4(2), 115-126. [Link]

  • Fabre, J. E., et al. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation. Journal of Clinical Investigation, 107(5), 603-610. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 3-Amino-3-(2-thienyl)propanoic acid as a Potential GABA Transporter 1 (GAT-1) Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of 3-Amino-3-(2-thienyl)propanoic acid against the human GABA Transporter 1 (GAT-1). As a senior application scientist, my objective is not merely to present a protocol but to illuminate the scientific reasoning behind each step, enabling you to adapt and apply these methods to your own research endeavors. We will benchmark our compound of interest against the endogenous ligand (GABA) and a clinically approved inhibitor (Tiagabine) to establish a robust comparative framework.

Introduction: The Rationale for Targeting GAT-1

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system. The precise regulation of GABA concentration in the synaptic cleft is crucial for maintaining neural homeostasis.[1][2] GABA transporters (GATs) are responsible for the reuptake of GABA from the synapse, thus terminating its signal.[1][2] Of these, GAT-1 is a principal transporter in the brain, making it a significant drug target for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[3][4] By inhibiting GAT-1, the extracellular concentration of GABA is increased, enhancing GABAergic neurotransmission and producing a calming effect on the brain.[1][2]

This guide investigates this compound, a compound with structural motifs suggestive of potential interaction with amino acid transporters. Its chiral nature and thiophene moiety present unique stereochemical and electronic properties for exploration.[5] We will employ molecular docking—a powerful in silico technique—to predict the binding affinity and interaction patterns of this molecule within the GAT-1 binding pocket. This approach allows for a rapid, cost-effective initial assessment of a compound's therapeutic potential before committing to resource-intensive preclinical studies.[6]

Experimental Design & Workflow

Our study is designed as a comparative analysis. We will dock our test compound, this compound, and two reference compounds—the endogenous substrate GABA and the known inhibitor Tiagabine—into the binding site of human GAT-1. This allows us to contextualize the results; a promising compound should ideally exhibit a binding affinity comparable to or greater than the known inhibitor.

Below is a conceptual workflow diagram outlining the major stages of our in silico experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Protein Structure Acquisition (PDB ID: 7SK2) PrepProt Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Ligand Structure Acquisition (PubChem) PrepLig Ligand Preparation (Energy minimization, PDBQT conversion) Ligands->PrepLig Grid Grid Box Generation (Define binding site) PrepProt->Grid Vina Molecular Docking (AutoDock Vina) PrepLig->Vina Grid->Vina Results Pose & Affinity Analysis (Binding Energy, Interactions) Vina->Results Compare Comparative Evaluation (vs. GABA & Tiagabine) Results->Compare Report Generate Report Compare->Report G cluster_protein GAT-1 Binding Pocket cluster_ligands Ligands Tyr60 Tyr60 Phe294 Phe294 Ser296 Ser296 Gly63 Gly63 GABA GABA GABA->Tyr60 H-Bond GABA->Ser296 H-Bond GABA->Gly63 Tiagabine Tiagabine Tiagabine->Tyr60 Pi-Stacking Tiagabine->Phe294 Hydrophobic Tiagabine->Ser296 H-Bond TestCmpd This compound TestCmpd->Tyr60 H-Bond TestCmpd->Phe294 Pi-Sulfur TestCmpd->Ser296 H-Bond TestCmpd->Gly63

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Amino-3-(2-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. 3-Amino-3-(2-thienyl)propanoic acid (CAS No. 3270-89-1) is a valuable building block in medicinal chemistry, but its lifecycle in the laboratory must conclude with meticulous, compliant disposal. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory awareness.

Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. While comprehensive GHS classification for this specific CAS number is not universally available, data from closely related analogs and general principles of chemical safety mandate that it be handled as a hazardous substance. Analogs such as 3-Amino-3-(thiophen-2-yl)propanoic acid are classified as skin, eye, and respiratory irritants.[1][2] Therefore, a cautious and protective approach is non-negotiable.

Hazard Profile Summary

The following table summarizes the potential hazards based on available data for analogous compounds. This information dictates the necessary handling and disposal precautions.

Hazard ClassificationGHS Hazard StatementPrecautionary Rationale
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation and irritation. Protective gloves are essential.
Eye Irritation H319: Causes serious eye irritationThe compound can cause significant, potentially damaging irritation upon contact with eyes. Sealed eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the solid as a dust can irritate the respiratory tract. Handling should occur in a ventilated area, preferably a fume hood.
Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to create a barrier between the researcher and the chemical.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation before use.[1]

  • Protective Clothing: A lab coat and, if splashing is possible, a chemical-resistant apron to prevent skin contact.

  • Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended. All operations should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[3][4]

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with correct waste identification and segregation. Mischaracterization can lead to regulatory non-compliance and create significant safety hazards.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.[2][3][5]

  • Segregation: Do not mix this waste stream with other incompatible waste types. For instance, avoid mixing with strong oxidizing agents or highly alkaline/acidic materials unless the reaction is a planned and understood part of a neutralization procedure approved by your institution's Environmental Health & Safety (EHS) department.[6] Keep it in a separate, designated waste container.

Step-by-Step Disposal Protocol

The safest and most compliant method for disposing of this compound is through a licensed professional waste disposal service.[2] The following protocol details the steps for accumulating this waste safely within your laboratory prior to pickup.

Step 1: Waste Containment

The primary objective is to collect all forms of the chemical waste in a designated, compatible, and properly sealed container.[7]

  • Solid Waste: Carefully transfer any solid this compound, including residues from original containers, into a designated hazardous waste container. Use a spatula or scoop and avoid generating dust.[2][8]

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible liquid waste container using a funnel to prevent spills.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should be placed in a sealed bag and then into the solid hazardous waste container.

Step 2: Labeling

Accurate and clear labeling is a critical regulatory requirement that ensures safe handling and proper management by your EHS department and the final disposal facility.

Your hazardous waste label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " and its CAS number: 3270-89-1 .

  • A list of all other components in the container (e.g., solvents and their approximate concentrations).

  • The relevant hazard warnings (e.g., "Irritant").

  • The date accumulation started.

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area must be:

  • Secure and under the control of the laboratory personnel.

  • Well-ventilated.

  • Away from general laboratory traffic and incompatible materials.[5]

  • Stored in a secondary containment bin to mitigate potential leaks.

Step 4: Final Disposal

Once the waste container is full or reaches your institution's waste accumulation time limit, arrange for its collection.

  • Professional Collection: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[9]

  • Documentation: Accurately complete all required waste manifest forms before the scheduled pickup. This documentation is a legal record of the waste's journey from your lab to its final disposal site.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Don PPE: Before cleaning, don the full PPE detailed in Section 1.

  • Contain and Clean:

    • For solid spills , gently sweep or vacuum the material into a suitable disposal container.[3][8] Avoid any actions that create dust.[2]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_management Management & Final Disposal A Identify Waste: This compound B Assess Hazards (Skin/Eye/Resp. Irritant) A->B C Don Mandatory PPE (Goggles, Gloves, Lab Coat) B->C D Select Designated Hazardous Waste Container C->D E Contain Waste D->E F Solid Waste (Pure compound, contaminated items) E->F solid G Liquid Waste (Solutions) E->G liquid H Securely Seal Container F->H G->H I Label Container Correctly (Name, CAS, Hazards, Date) H->I J Store in Satellite Accumulation Area (SAA) I->J K Arrange Pickup with EHS/ Licensed Disposal Vendor J->K L Complete Waste Manifest Documentation K->L M Waste Disposed Compliantly L->M Spill Emergency: Spill Occurs Spill_Proc Follow Emergency Spill Procedure (Section 4) Spill->Spill_Proc Spill_Proc->E Contained spill waste

Caption: Decision workflow for safe disposal of this compound.

References

  • AK Scientific, Inc. (S)-3-Amino-3-(2-thienyl)propanoic acid ethyl ester Safety Data Sheet. Link

  • Thermo Fisher Scientific. Propanoic acid Safety Data Sheet. Link

  • Sigma-Aldrich. Propionic acid Safety Data Sheet. Link

  • Fisher Scientific. 3-Amino-3-(2-nitrophenyl)propionic acid Safety Data Sheet. Link

  • AK Scientific, Inc. 3-Amino-3-(thiophen-2-yl)propanoic acid Safety Data Sheet. Link

  • Angene Chemical. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid Safety Data Sheet. Link

  • Agilent Technologies. Amino Acid Standard Safety Data Sheet. Link

  • BC Fertilis Panama. AMINO ACID 40% Safety Data Sheet. Link

  • Carl ROTH. Amino acid Safety Data Sheet. Link

  • Carl ROTH. NPPOC-D-Ser(tBu)-OH Safety Data Sheet. Link

  • ResearchGate. What is the proper disposal of dansyl-substituted amino acids?. Link

  • BenchChem. Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Link

  • Guidechem. This compound 3270-89-1 wiki. Link

  • TCI America. 3-(2-Thienyl)propanoic acid Safety Data Sheet. Link

  • BenchChem. Prudent Disposal of Ethenyl(triphenyl)germane: A Guide for Laboratory Professionals. Link

  • Organic Syntheses. Working with Hazardous Chemicals. Link

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Link

  • Guidechem. ACIDE PROPANOIQUE 3-AMINO-3- (2-THIENYL) 3270-89-1 wiki - Fr. Link

  • CymitQuimica. 3-Amino-3-imino-propanoic acid ethyl ester HCl. Link

  • ResearchGate. Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. Link

  • European Chemicals Agency (ECHA). 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid, its salts and its acyl halides - Substance Information. Link

  • Sigma-Aldrich. 3-[(2-Amino-2-oxoethyl)thio]propanoic acid. Link

  • LabChem. Propionic Acid - Safety Data Sheet. Link

  • National Institutes of Health (NIH) PubChem. 3-(2-Thienyl)propanoic acid. Link

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-3-(2-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 3-Amino-3-(2-thienyl)propanoic acid (CAS No. 3270-89-1). As a compound of interest in pharmaceutical development and biochemical research, understanding its handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of safety protocols.

Hazard Identification and Risk Assessment

Before any handling procedure, a thorough risk assessment is mandatory. While comprehensive toxicological data for this compound is not extensively published, Safety Data Sheets (SDS) for the compound and its analogs classify it as an irritant.[2][3]

Primary Hazards:

  • Skin Irritation (H315): Direct contact with the solid powder or solutions can cause skin irritation.[3][4]

  • Serious Eye Irritation (H319): The compound is a significant eye irritant, with the potential for damage if contact occurs.[3][4]

  • Respiratory Irritation (H335): As a fine powder, the compound poses an inhalation hazard that may irritate the respiratory tract.[3][4]

The physical form of the compound is typically an off-white or white solid powder.[1][2] This form necessitates specific controls to prevent the generation and inhalation of dust during weighing and transfer operations.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. A multi-layered approach is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid ANSI Z87.1-compliant safety goggles.[5] A face shield is recommended if there is a significant risk of dust generation.[6]Nitrile gloves (minimum). Change immediately if contaminated.[5]Standard laboratory coat.[6]Required. Weighing must be performed in a certified chemical fume hood or a ventilated balance enclosure to control dust.[3]
Preparing Solutions Chemical splash goggles.[5]Nitrile gloves.[7]Standard laboratory coat.Not required if performed within a chemical fume hood.
General Handling & Reactions ANSI Z87.1-compliant safety glasses with side shields.[5]Nitrile gloves.Standard laboratory coat.Not required if performed within a chemical fume hood or on a well-ventilated bench.
Spill Cleanup & Waste Disposal Chemical splash goggles and face shield.[6]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.An N95 respirator may be required for cleaning up significant spills of the solid material.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes exposure and ensures safety. The following diagram and procedures outline the critical steps for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A 1. Conduct Risk Assessment (Review SDS) B 2. Don Required PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Work Area (Chemical Fume Hood) B->C D 4. Weigh Solid Compound (In Fume Hood) C->D E 5. Prepare Solution (Add solid to solvent) D->E F 6. Perform Experiment E->F G 7. Decontaminate Glassware & Surfaces F->G H 8. Segregate & Label Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[8]

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical.

  • Handling the Solid:

    • Retrieve the container from its storage location, which should be a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[9][10]

    • Perform all manipulations that may generate dust, such as weighing and transferring, inside a fume hood or ventilated enclosure to mitigate respiratory exposure.[3]

    • Use anti-static weigh boats or an ionizing bar to prevent static discharge, which can cause the fine powder to become airborne.

  • In Solution:

    • When dissolving, always add the solid this compound to the solvent slowly.

    • Keep containers tightly closed when not in use to prevent contamination or spills.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including an N95 respirator if necessary), gently sweep up the solid material, avoiding dust generation.[3]

    • Place the material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Minor Spill (Liquid Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.

  • Major Spill or Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all materials contaminated with the compound, including gloves, weigh boats, pipette tips, and absorbent pads, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[11]

By integrating these expert-validated protocols and understanding the rationale behind them, researchers can confidently and safely advance their work with this compound, fostering a culture of safety and scientific excellence.

References

  • Material Safety Data Sheet. Cole-Parmer. Available from: [Link]

  • Safety Data Sheet. Angene Chemical. (2024-11-08). Available from: [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015-03-10). Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009-07-30). Available from: [Link]

  • 3-Amino-3-(5-ethyl-2-thienyl)propanoic acid. PubChem. Available from: [Link]

  • Material Safety Data Sheet. Delta. (2007-07-31). Available from: [Link]

  • Personal Protective Equipment (PPE). AFNS Safety - University of Alberta. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available from: [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. Available from: [Link]

  • 3-TRIMETHYLSILYLPROPIONIC ACID. Gelest, Inc. (2016-12-08). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(2-thienyl)propanoic acid
Reactant of Route 2
3-Amino-3-(2-thienyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.